4-Fluorobenzaldehyde oxime
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(4-fluorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKSLWXDUJVTHE-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588-95-4, 7304-35-0, 459-23-4 | |
| Record name | 4-Fluorobenzaldehyde oxime, Z- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorobenzaldehyde oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007304350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-p-fluorobenzaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-Fluorobenzaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Fluorobenzaldehyde oxime | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4E5N38TPU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Fluorobenzaldehyde oxime synthesis from 4-fluorobenzaldehyde
An In-Depth Technical Guide to the Synthesis of 4-Fluorobenzaldehyde Oxime
This guide provides a comprehensive technical overview for the synthesis of this compound from 4-fluorobenzaldehyde. It is designed for an audience of researchers, scientists, and professionals in drug development. The document details the chemical theory, experimental procedures, and analytical validation necessary for the successful and safe execution of this synthesis. Emphasis is placed on the causality behind experimental choices, ensuring a deep understanding of the process.
Introduction: Significance of this compound
This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural motif, featuring a fluorine atom on the benzene ring, often imparts desirable properties such as enhanced metabolic stability and increased binding affinity to biological targets. A notable application of this compound is in the synthesis of fluoxetine, a widely used antidepressant. A reliable and well-characterized synthetic route to this compound is therefore of significant interest to the chemical and pharmaceutical industries.
Reaction Mechanism and Theoretical Background
The synthesis of this compound from 4-fluorobenzaldehyde proceeds via a condensation reaction with hydroxylamine. The reaction is typically carried out in the presence of a base, which deprotonates hydroxylamine, increasing its nucleophilicity.
The mechanism can be described in the following steps:
-
Nucleophilic Attack: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the former carbonyl group, forming a carbinolamine intermediate.
-
Dehydration: The carbinolamine then undergoes dehydration, where a water molecule is eliminated, to form the final oxime product. The presence of a base facilitates the removal of a proton in this step.
This reaction is an equilibrium process. To drive the reaction to completion, it is often necessary to remove the water as it is formed or to use an excess of one of the reactants.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 4-Fluorobenzaldehyde | C7H5FO | 124.11 | 12.4 g (0.1 mol) | >99% | Sigma-Aldrich |
| Hydroxylamine hydrochloride | NH2OH·HCl | 69.49 | 8.3 g (0.12 mol) | >99% | Sigma-Aldrich |
| Sodium hydroxide | NaOH | 40.00 | 4.8 g (0.12 mol) | >98% | Fisher Scientific |
| Ethanol | C2H5OH | 46.07 | 100 mL | 95% | VWR |
| Water | H2O | 18.02 | As needed | Distilled | --- |
| Diethyl ether | (C2H5)2O | 74.12 | As needed | ACS Grade | Fisher Scientific |
| Anhydrous sodium sulfate | Na2SO4 | 142.04 | As needed | Granular | Sigma-Aldrich |
3.2. Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
3.3. Reaction Setup and Procedure
An In-depth Technical Guide to 4-Fluorobenzaldehyde Oxime: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluorobenzaldehyde oxime (C₇H₆FNO) is a synthetically versatile oxime derivative that serves as a crucial intermediate in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a para-fluorinated benzene ring, imparts unique electronic properties that enhance stability and reactivity, making it a valuable precursor for a wide range of functionalized molecules.[1] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, validated synthesis protocols, and key applications, particularly in the realm of drug development. By explaining the causality behind experimental choices and grounding claims in authoritative references, this document serves as an essential resource for professionals leveraging this compound in their research.
Molecular Structure and Physicochemical Properties
Chemical Structure and Isomerism
This compound is characterized by a benzene ring substituted with a fluorine atom at the para-position and an oxime functional group (-CH=N-OH).[1] The presence of the C=N double bond results in geometric isomerism, leading to the existence of (E) and (Z) isomers. The relative stability and predominance of these isomers can be influenced by reaction conditions and solvent choice.[3] The fluorine atom enhances the compound's reactivity and stability, making it a valuable intermediate in various synthetic pathways.[1]
Physicochemical Data
The integration of a fluorine atom significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.[4][5] The key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆FNO | [6][7] |
| Molecular Weight | 139.13 g/mol | [1][7] |
| CAS Number | 459-23-4 (unspecified stereochemistry), 588-95-4 (Z-isomer), 7304-35-0 (E-isomer) | [6][7][8] |
| Melting Point | 82-85 °C | [2][9] |
| Boiling Point | 194.9 °C at 760 mmHg | [9][10] |
| Appearance | White amorphous solid or colorless to pale yellow liquid/solid | [1][8] |
| Density | ~1.14 g/cm³ | [2][9] |
| pKa | 10.58 - 11.18 (Predicted) | [2][11] |
Synthesis and Mechanistic Insights
The most common and efficient synthesis of this compound is the condensation reaction between 4-fluorobenzaldehyde and hydroxylamine.[1] This reaction proceeds via a nucleophilic addition mechanism.
Reaction Mechanism
The synthesis is a well-established oximation reaction. The process unfolds as follows:
-
Deprotonation: A base neutralizes the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine, which is a more potent nucleophile.[12]
-
Nucleophilic Attack: The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.[1][12]
-
Intermediate Formation: This attack forms an unstable carbinolamine intermediate.[12]
-
Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the oxime.[1][12]
The use of a slight excess of hydroxylamine hydrochloride ensures the complete conversion of the starting aldehyde.[1]
Detailed Experimental Protocol: Hydroxylamine Hydrochloride Method
This protocol is a standard, reliable method for producing high-purity this compound in a laboratory setting.[1]
Materials:
-
4-Fluorobenzaldehyde (1.0 equiv)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equiv)
-
Sodium hydroxide or Sodium carbonate (1.5 equiv)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolution: Dissolve 4-fluorobenzaldehyde (1.0 equiv) in methanol or ethanol in a round-bottom flask. Rationale: These polar protic solvents effectively solubilize both the aldehyde and the hydroxylamine salt, creating a homogenous reaction environment.
-
Reagent Addition: In a separate vessel, dissolve hydroxylamine hydrochloride (1.2 equiv) and sodium hydroxide (1.5 equiv) in water and add this solution to the flask. Rationale: The base liberates free hydroxylamine, the active nucleophile, from its salt.
-
Reaction: Stir the mixture at a controlled temperature of 25–40°C for 2–4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Rationale: Gentle heating can increase the reaction rate without promoting side reactions. TLC is crucial for determining the point of complete consumption of the starting material.
-
Precipitation: Once the reaction is complete, cool the mixture and carefully acidify it with dilute HCl. This will cause the this compound to precipitate out of the solution.[1] Rationale: The oxime is less soluble in acidic aqueous media, allowing for its isolation.
-
Isolation and Purification: Filter the precipitate, wash it with cold water to remove residual salts, and dry it. For higher purity, the crude product can be recrystallized from a suitable solvent system like ethyl acetate/hexane.[1] Rationale: Recrystallization is a robust technique for removing impurities, yielding high-purity crystalline oxime.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Chromatographic Characterization
Rigorous characterization is essential to confirm the identity, purity, and isomeric ratio of the synthesized this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides key diagnostic signals. The oxime proton (CH=N-OH) typically appears as a singlet around δ 8.13 ppm in CDCl₃.[1] The aromatic protons appear as a multiplet between δ 7.07-7.59 ppm.[1][13] The exact chemical shifts can help distinguish between E and Z isomers.
-
¹³C NMR Spectroscopy : The carbon spectrum will show characteristic peaks for the oxime carbon (C=N) and the aromatic carbons, including the carbon attached to the fluorine atom, which will exhibit a large C-F coupling constant.
-
FT-IR Spectroscopy : Infrared spectroscopy is used to confirm the presence of key functional groups. Expect to see a broad peak for the O-H stretch of the oxime, a C=N stretch, and characteristic peaks for the fluorinated aromatic ring.
-
Mass Spectrometry : This technique confirms the molecular weight of the compound (139.13 g/mol ).[1][7]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for assessing the purity of the final product. A gradient method using a C18 column with a mobile phase of acetonitrile and water is typically effective for resolving the oxime from any unreacted aldehyde or impurities.
Applications in Drug Development and Medicinal Chemistry
Oximes are a privileged class of compounds in medicinal chemistry, recognized for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.[14][15][16] The oxime functional group is present in several FDA-approved drugs, such as the cephalosporin antibiotics cefuroxime and cefpodoxime.[3][14]
This compound serves as a critical building block for more complex molecules with therapeutic potential.[1][2] The para-fluoro substituent is a bioisostere of a hydrogen atom but can significantly improve metabolic stability and binding affinity by altering the molecule's electronic landscape.[4]
Key Roles in Synthesis:
-
Precursor to Bioactive Molecules : It is a starting material for synthesizing novel therapeutic agents, including potential anticancer and antimicrobial compounds.[1][2][17]
-
Intermediate for Heterocycles : The oxime group is versatile and can be converted into other functional groups like amines or nitriles, or used in cycloaddition reactions to build complex heterocyclic scaffolds common in drug molecules.[1][15]
-
Enzyme Inhibition Studies : The compound and its derivatives are used in research to study enzyme inhibition and protein-ligand interactions.[1] For example, some benzaldoxime derivatives have been shown to be effective inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[18]
Logical Pathway from Intermediate to Drug Candidate
Caption: Synthetic utility of this compound in drug discovery.
Conclusion
This compound is more than a simple chemical; it is a foundational element for innovation in pharmaceutical and chemical research. Its straightforward and high-yielding synthesis, combined with the advantageous properties conferred by the fluorine substituent, ensures its continued importance as a versatile building block.[1][4] This guide provides the core technical knowledge required for its effective synthesis, characterization, and application, empowering researchers to leverage its full potential in the development of novel and impactful molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Cas 459-23-4,this compound | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C7H6FNO | CID 6436078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. CAS 459-23-4: this compound | CymitQuimica [cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. This compound | CAS#:7304-35-0 | Chemsrc [chemsrc.com]
- 11. Page loading... [guidechem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. asianpubs.org [asianpubs.org]
(E)-4-fluorobenzaldehyde oxime and (Z)-4-fluorobenzaldehyde oxime isomers
An In-Depth Technical Guide to the Stereoisomers of 4-Fluorobenzaldehyde Oxime
For professionals in chemical research and drug development, the precise control and characterization of stereoisomers are not merely academic exercises; they are fundamental to ensuring the efficacy, safety, and patentability of novel chemical entities. The geometric isomers of oximes, designated as (E) and (Z), represent a critical class of stereoisomers where subtle differences in spatial arrangement can lead to profound changes in biological activity and physicochemical properties.
This guide provides a comprehensive exploration of the (E) and (Z) isomers of this compound, a versatile synthetic intermediate.[1][2] We will delve into the causality behind synthetic choices, the principles of stereochemical stability, robust protocols for separation, and the definitive analytical techniques required for unambiguous characterization. This document is structured to serve as a practical, field-proven resource for scientists navigating the challenges of oxime stereochemistry.
Part 1: Synthesis and Stereochemical Outcome
The standard synthesis of aldoximes, including this compound, involves the condensation reaction between the parent aldehyde and hydroxylamine.[3] This reaction typically proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime.[1][3]
While the reaction is generally high-yielding, it seldom produces a single stereoisomer. The formation of a mixture of (E) and (Z) isomers is a common outcome, with the ratio often influenced by reaction conditions such as temperature, pH, and solvent polarity.[1][4] Classical synthetic methods often yield isomer mixtures ranging from 85:15 to 1:1 (Z:E).[4] The thermodynamic equilibrium between the isomers can be influenced by the very reagents used for their synthesis, with temperature being a critical factor in determining the final ratio.[4]
Underlying Mechanism and Rationale
The formation of an initial hydroxylamine adduct is followed by an elimination of water. The stereochemistry of the final oxime is determined during this dehydration step. The transition state leading to either the (E) or (Z) isomer can be influenced by steric and electronic factors, making precise stereocontrol challenging without specific directing groups or catalysts. The para-fluoro substituent in this compound has electronic effects but does not provide strong steric bias near the reaction center, typically leading to isomer mixtures.[1]
Caption: Generalized workflow for oxime synthesis.
Experimental Protocol: Synthesis of this compound Mixture
This protocol describes a standard laboratory procedure for synthesizing a mixture of (E)- and (Z)-4-fluorobenzaldehyde oxime.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-fluorobenzaldehyde (5.0 g, 40.3 mmol, 1.0 equiv) in ethanol (30 mL).
-
Reagent Preparation: In a separate beaker, prepare an aqueous solution by dissolving hydroxylamine hydrochloride (3.64 g, 52.4 mmol, 1.3 equiv) and anhydrous sodium carbonate (4.70 g, 44.3 mmol, 1.1 equiv) in water (25 mL).
-
Reaction Execution: Add the aqueous solution to the ethanolic solution of the aldehyde. Equip the flask with a reflux condenser and stir the mixture at room temperature.
-
Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system until the starting aldehyde spot is consumed (typically 1-2 hours).
-
Workup and Isolation: Once the reaction is complete, reduce the volume of the solvent in vacuo. Add 50 mL of cold deionized water to the residue to precipitate the product.
-
Purification: Collect the crude solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum. This will yield a white solid consisting of a mixture of (E) and (Z) isomers.
Part 2: Isomer Stability, Separation, and Interconversion
The ability to isolate and study pure (E) and (Z) isomers hinges on their relative stability and the energy barrier to their interconversion. For oximes, this barrier is significantly higher than for imines, allowing for the separation and handling of individual geometric isomers at room temperature.[5] The increased stability is attributed to the electronegative oxygen atom on the nitrogen, which alters the hybridization and raises the energy of the transition state required for rotation around the C=N bond.[5]
In many cases, the (E)-isomer of an aldoxime is the thermodynamically more stable form, particularly in the solid state, where it can be stabilized by intermolecular hydrogen bonds that are sterically hindered in the (Z)-isomer.[6] However, in solution, the relative stability can be influenced by the solvent. Despite this, the energy barrier for interconversion is often substantial, calculated to be around 200 kJ/mol in some systems, making spontaneous isomerization at room temperature extremely unlikely.[6]
Isomer Separation: The Role of Column Chromatography
Silica gel column chromatography is the most effective and widely used method for separating (E) and (Z) oxime isomers on a laboratory scale.[4][7] The principle lies in the differential adsorption of the isomers to the stationary phase (silica gel). Due to differences in their dipole moments and ability to act as hydrogen bond donors/acceptors, one isomer will typically have a stronger affinity for the silica gel and thus elute more slowly.
Caption: Experimental workflow for isomer separation.
Experimental Protocol: Chromatographic Separation of (E) and (Z) Isomers
-
Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar eluent (e.g., 9:1 hexane:ethyl acetate). Pack a chromatography column with the slurry to create a uniform stationary phase bed.
-
Sample Preparation: Dissolve the crude mixture of this compound isomers in a minimum amount of dichloromethane or the eluent.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elution: Begin elution with the chosen solvent system (e.g., starting with 9:1 hexane:ethyl acetate). The separation can be improved by using a shallow gradient of increasing polarity (e.g., gradually increasing the ethyl acetate concentration).
-
Fraction Collection: Collect small fractions of the eluate and monitor their composition by TLC. The two isomers should appear as distinct spots with different Rf values.
-
Isolation: Combine the fractions containing the pure, separated isomers. Evaporate the solvent under reduced pressure to yield the isolated (E) and (Z) isomers as solids.
Part 3: Definitive Spectroscopic Characterization
Unambiguous assignment of the (E) and (Z) configuration is accomplished primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.[8] Techniques such as ¹H NMR, ¹³C NMR, and 2D NMR (specifically NOESY) provide definitive proof of stereochemistry.[9]
¹H and ¹³C NMR Spectroscopy
The key to differentiating the isomers lies in the magnetic anisotropy of the C=N-OH group.[7] The chemical environment of nuclei located near this group differs significantly between the two isomers.
-
¹H NMR: For an aldoxime, the most diagnostic proton is the one attached to the C=N carbon (the aldehydic proton). The spatial proximity of this proton to the hydroxyl group's lone pair of electrons in one isomer versus the other leads to a measurable difference in its chemical shift.[8] Similarly, the aromatic protons ortho to the oxime group will experience different shielding or deshielding effects.
-
¹³C NMR: The chemical shift of the carbon atom in the C=N bond is sensitive to the stereochemistry.[8] Furthermore, steric compression can influence the chemical shifts of nearby carbons. In the more sterically hindered isomer, carbon atoms in close proximity often experience a shielding effect, causing their signals to appear at a lower chemical shift (upfield).[8]
Nuclear Overhauser Effect (NOESY) Spectroscopy
2D NOESY is the gold standard for assigning oxime geometry. This experiment detects through-space correlations between protons that are close to each other (< 5 Å). For this compound:
-
In the (E)-isomer , the aldehydic proton (-CH =N) and the hydroxyl proton (-OH ) are on the same side (syn). A cross-peak between these two protons will be observed in the NOESY spectrum.
-
In the (Z)-isomer , these protons are on opposite sides (anti), and no such correlation will be observed. Instead, a correlation between the aldehydic proton and the ortho protons of the fluorophenyl ring may be seen.
Caption: Key NOESY correlations for isomer identification.
Summary of Expected Analytical Data
| Parameter | (E)-4-fluorobenzaldehyde oxime | (Z)-4-fluorobenzaldehyde oxime | Rationale for Difference |
| ¹H NMR (Aldehydic H) | Downfield shift (e.g., ~8.1 ppm) | Upfield shift (e.g., ~7.5 ppm) | Anisotropic effect of the OH group deshields the syn proton in the (E)-isomer. |
| ¹³C NMR (C=N Carbon) | Distinct chemical shift | Distinct chemical shift | Different electronic environments and steric strain around the C=N bond. |
| NOESY Spectrum | Cross-peak between OH and Aldehydic H | NO cross-peak between OH and Aldehydic H | Protons are spatially close in the (E)-isomer and distant in the (Z)-isomer.[9] |
| IR Spectroscopy (N-O) | ~950 - 930 cm⁻¹ | ~950 - 930 cm⁻¹ | Subtle differences in N-O stretching may be observed.[7] |
Note: Exact chemical shifts are solvent-dependent and should be confirmed experimentally.
Part 4: Applications in Drug Development and Organic Synthesis
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][10]
-
Building Blocks for Heterocycles: The oxime functionality is a precursor for generating nitrile oxides via oxidation, which can then undergo [3+2] cycloaddition reactions to form isoxazole and isoxazoline rings—scaffolds present in many biologically active compounds.[11]
-
Modulation of Pharmacokinetics: The presence of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity, potentially leading to superior drug candidates.[11][12]
-
Biological Activity: Oximes themselves have been investigated for a range of therapeutic properties, including anticancer and antimicrobial activities.[1][12] Anti-oximes of aldehydes have also been studied as potential inhibitors of enzymes like aldose reductase.[13] The specific stereochemistry, (E) or (Z), can be critical for achieving the correct orientation for binding to a biological target.
Conclusion
The (E) and (Z) isomers of this compound are distinct chemical entities whose controlled synthesis, separation, and characterization are essential for their effective use in research and development. Standard oximation reactions typically produce an isomeric mixture, necessitating robust separation techniques like silica gel chromatography. Definitive stereochemical assignment is achieved through a systematic analysis of NMR data, with NOESY spectroscopy providing unambiguous proof of configuration. By understanding the principles of their stability and applying the rigorous protocols outlined in this guide, researchers can confidently prepare and utilize pure oxime isomers as valuable intermediates for the synthesis of novel molecules in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 459-23-4: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cas 459-23-4,this compound | lookchem [lookchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. asianpubs.org [asianpubs.org]
4-Fluorobenzaldehyde oxime CAS number 459-23-4 characterization
An In-depth Technical Guide to the Characterization of 4-Fluorobenzaldehyde Oxime (CAS 459-23-4)
Authored by: A Senior Application Scientist
Introduction
This compound (CAS Number: 459-23-4) is a pivotal synthetic intermediate whose structural scaffold is of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science.[1][2] With a molecular formula of C₇H₆FNO, this compound belongs to the oxime class of organic molecules, characterized by the C=N-OH functional group.[3] The presence of a fluorine atom at the para position of the benzene ring imparts unique electronic properties, enhancing the molecule's stability and modulating its reactivity, making it a valuable building block for more complex molecular architectures.[1] Its applications are diverse, ranging from a precursor in the synthesis of potential anticancer and antimicrobial agents to a tool for studying enzyme inhibition and protein-ligand interactions.[1][4]
Given its role as a foundational component in multi-step syntheses, the unambiguous characterization and purity verification of this compound are not merely procedural formalities; they are prerequisites for reliable, reproducible, and meaningful research. This guide provides a comprehensive framework for the characterization of this molecule, grounded in authoritative analytical principles and field-proven methodologies. We will delve into the causality behind technique selection, present self-validating experimental protocols, and offer insights into data interpretation, ensuring that researchers can proceed with confidence in the quality of their starting material.
Physicochemical and Structural Properties
A foundational understanding begins with the compound's basic physicochemical properties. These parameters are critical for handling, storage, and selecting appropriate analytical conditions.
| Property | Value | Source(s) |
| CAS Number | 459-23-4 | [5] |
| Molecular Formula | C₇H₆FNO | [6][7] |
| Molecular Weight | 139.13 g/mol | [1][7] |
| Appearance | White amorphous solid or colorless to pale yellow liquid/solid | [1][5] |
| Melting Point | 82-85 °C (lit.) | [2][6] |
| IUPAC Name | (NE)-N-[(4-fluorophenyl)methylidene]hydroxylamine | [7] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [2][8] |
Synthesis Synopsis and Impurity Profile
The most common and efficient synthesis of this compound is the condensation reaction between 4-fluorobenzaldehyde and hydroxylamine, typically using hydroxylamine hydrochloride and a base like sodium hydroxide or sodium acetate.[1][9] This reaction is a nucleophilic addition of hydroxylamine to the aldehyde's carbonyl group, followed by dehydration to yield the oxime.
Understanding this pathway is crucial for anticipating potential impurities. The primary impurities could include unreacted 4-fluorobenzaldehyde and potential side-products like imine derivatives if reaction temperatures are not controlled.[1] Therefore, the characterization workflow must be designed not only to confirm the identity of the product but also to quantify the absence of these key reactants and byproducts.
Caption: General synthesis pathway for this compound.
Core Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound. Each technique provides a unique and complementary piece of the analytical puzzle.
Caption: Integrated workflow for purification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for elucidating the precise molecular structure. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For this specific molecule, NMR is critical to confirm the formation of the oxime C-H, identify the aromatic protons, and observe the effect of the electron-withdrawing fluorine atom on the benzene ring.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solid is fully dissolved.
-
Internal Standard: CDCl₃ typically serves as a sufficient internal reference (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).[9]
-
Instrument Setup: Acquire spectra on a spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
The obtained spectra should be consistent with the expected chemical shifts and coupling patterns. The data below serves as a validation checklist.
| Technique | Expected Chemical Shifts (δ, ppm in CDCl₃) | Key Structural Assignment |
| ¹H NMR | ~8.12 - 8.13 (s, 1H) | Oxime proton (CH=N)[1][10] |
| ~7.50 - 7.60 (m, 2H) | Aromatic protons ortho to the oxime group[10] | |
| ~7.00 - 7.20 (m, 2H) | Aromatic protons meta to the oxime group[10] | |
| Variable (broad s, 1H) | Hydroxyl proton (N-OH), may exchange or be very broad[1] | |
| ¹³C NMR | ~149.3 | Oxime carbon (C=N)[10] |
| ~162.5 - 165.0 (d) | Aromatic carbon bonded to fluorine (¹JCF coupling)[10] | |
| ~128.8 - 128.9 (d) | Aromatic carbons ortho to fluorine (²JCF coupling)[10] | |
| ~115.8 - 116.0 (d) | Aromatic carbons meta to fluorine (³JCF coupling)[10] |
Trustworthiness Note: The presence of distinct doublets in the ¹³C NMR spectrum due to C-F coupling provides definitive evidence of the fluorine's presence and position on the aromatic ring, serving as an internal validation of the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups. Its primary role here is to validate the successful conversion of the aldehyde's carbonyl group (C=O) into the oxime's C=N and O-H functionalities. The absence of a strong carbonyl peak from the starting material is as important as the appearance of the oxime peaks.
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample. Ensure the sample is dry to avoid interference from water O-H bands.
-
Background Scan: Perform a background scan to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
| ~3200 - 3300 | O-H stretch (broad) | Confirms the hydroxyl group of the oxime[1][10] |
| ~1600 - 1610 | C=N stretch | Confirms the formation of the oxime double bond[1][10] |
| ~1511 | C=C aromatic stretch | Indicates the presence of the benzene ring[10] |
| Validation Check | Absence of a strong peak at ~1700 cm⁻¹ | Confirms consumption of the 4-fluorobenzaldehyde starting material (C=O stretch) |
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. This technique is crucial for verifying that the desired molecule has been formed and not an unintended product of a different mass.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for direct infusion.
-
Analysis: Acquire the mass spectrum. In ESI, the molecule will likely be observed as the protonated molecular ion [M+H]⁺.
| Ion | Expected m/z | Significance |
| [M]⁺˙ (EI) | 139 | Molecular ion peak corresponding to C₇H₆FNO[7] |
| [M+H]⁺ (ESI) | 140 | Protonated molecular ion |
Trustworthiness Note: High-resolution mass spectrometry (HRMS) can further increase confidence by providing a mass measurement accurate to several decimal places, allowing for the unequivocal determination of the molecular formula (Expected exact mass: 139.04334).[7]
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: While spectroscopic methods confirm identity, HPLC is the gold standard for assessing purity. For drug development professionals, quantifying purity is non-negotiable. This technique separates the target compound from any unreacted starting materials or byproducts, allowing for precise quantification.
-
System: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.
-
Analysis: Inject 10 µL and record the chromatogram.
-
Identity: The main peak should have a consistent retention time across multiple runs.
-
Purity: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For use as a synthetic intermediate, a purity of >95% is typically required.[5]
-
Validation: The method can be validated by spiking the sample with the 4-fluorobenzaldehyde starting material to confirm that the impurity peak is well-resolved from the product peak.
Safety and Handling
This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[11]
-
Precautions: Handle in a well-ventilated fume hood. Wear suitable protective clothing, including gloves and safety glasses.[6][11] Avoid breathing dust or mist.[11]
Conclusion
The comprehensive characterization of this compound (CAS 459-23-4) is a critical, multi-faceted process that underpins the integrity of subsequent research. A logical workflow integrating NMR for structural elucidation, FTIR for functional group verification, MS for molecular weight confirmation, and HPLC for purity quantification provides a self-validating system. By understanding the principles behind each technique and adhering to rigorous protocols, researchers and drug development professionals can ensure the quality and identity of this versatile building block, paving the way for successful and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Cas 459-23-4,this compound | lookchem [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 459-23-4: this compound | CymitQuimica [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. This compound | C7H6FNO | CID 6436078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (E)-4-Fluorobenzaldehyde oxime | 459-23-4 [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. synquestlabs.com [synquestlabs.com]
A Technical Guide to 4-Fluorobenzaldehyde Oxime: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Fluorobenzaldehyde oxime (C₇H₆FNO), a pivotal chemical intermediate for researchers, medicinal chemists, and professionals in drug development. The document delineates the compound's fundamental physicochemical properties, including its molecular weight and formula, and offers a detailed, field-proven protocol for its synthesis and analytical characterization. Furthermore, it explores the compound's significance and applications as a versatile building block in organic synthesis and as a precursor in the development of novel therapeutic agents. The inclusion of a fluorine atom on the benzaldehyde scaffold significantly influences the molecule's electronic properties, metabolic stability, and reactivity, making it a compound of high interest in modern pharmaceutical research.[1][2][3]
Core Physicochemical and Structural Data
This compound is an organic compound featuring a benzene ring substituted with a fluorine atom at the para-position and an oxime functional group.[1] This structure is fundamental to its reactivity and utility in synthesis. The oxime group can exist as (E) and (Z) stereoisomers, which can influence its crystalline structure and reactivity.
The core quantitative data for this compound are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆FNO | [1][4][5][6] |
| Molecular Weight | 139.13 g/mol | [1][4][5][6] |
| Monoisotopic Mass | 139.043341977 Da | [4][7] |
| CAS Numbers | 459-23-4, 588-95-4, 7304-35-0 | [4][5][8][9] |
| Appearance | Colorless to pale yellow solid or liquid | [2] |
| Melting Point | 82-85 °C | [8][9][10] |
| Boiling Point | 194.9 °C (at 760 mmHg) | [8][9][11] |
| Density | ~1.14 g/cm³ | [8][9] |
| IUPAC Name | (NE)-N-[(4-fluorophenyl)methylidene]hydroxylamine | [4] |
| Common Synonyms | p-Fluorobenzaldehyde oxime, 4-Fluorobenzaldoxime | [2][5][8] |
Synthesis and Mechanistic Insights
The most prevalent and reliable synthesis of this compound involves the condensation reaction between 4-fluorobenzaldehyde and hydroxylamine.[1] This reaction proceeds via a well-understood mechanism involving nucleophilic addition to the carbonyl group, followed by dehydration to form the C=N double bond of the oxime.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-Fluorobenzaldehyde (1.0 equivalent)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equivalents)
-
Sodium hydroxide (NaOH) (1.5 equivalents)
-
Methanol or Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute solution
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 equiv.) in a suitable volume of methanol or ethanol.
-
Reagent Addition: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 equiv.) and sodium hydroxide (1.5 equiv.). The base is critical as it deprotonates the hydroxylamine hydrochloride salt to generate the free hydroxylamine (NH₂OH), a potent nucleophile required for the reaction.
-
Reaction: Add the aqueous hydroxylamine/NaOH solution to the stirred solution of 4-fluorobenzaldehyde. Allow the reaction to stir at a controlled temperature of 25–40°C for 2–4 hours. Progress can be monitored using Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, carefully acidify the reaction mixture with dilute HCl.[1] This step protonates the reaction medium and decreases the solubility of the oxime product, causing it to precipitate out of the solution.
-
Isolation & Purification: Collect the resulting white solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, high-purity this compound.
-
Drying: Dry the purified product under vacuum to remove all traces of solvent.
Caption: Synthesis and validation workflow for this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed. This self-validating system confirms the successful formation of the target molecule.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a CDCl₃ solvent, the spectrum is expected to show a characteristic singlet for the oxime proton (CH=N) around δ 8.12 ppm.[12] The aromatic protons attached to the fluorinated ring typically appear as a complex multiplet system between δ 7.00-7.60 ppm.[1][12]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display a signal for the oxime carbon (C=N) and distinct signals for the aromatic carbons, with the carbon directly bonded to the fluorine atom showing a characteristic large coupling constant (J C-F).[1][12]
-
FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands confirm the presence of the principal functional groups. A broad peak around 3200-3300 cm⁻¹ corresponds to the O-H stretch of the oxime, while a sharp peak around 1600 cm⁻¹ is indicative of the C=N double bond stretch.[1][12]
Applications in Research and Drug Development
This compound is not merely a laboratory curiosity; it is a valuable precursor with significant applications in both industrial and academic research.
-
Intermediate in Organic Synthesis: The oxime functional group is highly versatile. It can be oxidized to form nitriles, reduced to yield primary amines, or participate in cycloaddition reactions, making it a key building block for a wide array of more complex organic molecules.[1][2]
-
Medicinal Chemistry and Drug Discovery: Benzaldehyde oxime derivatives are recognized for their diverse biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties.[3][13] The incorporation of a fluorine atom, as in this compound, is a common strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic profiles.[14] It serves as a crucial starting material for the synthesis of Active Pharmaceutical Ingredients (APIs), particularly within heterocyclic chemistry.[15] Its scaffold is actively investigated for creating novel kinase inhibitors and other therapeutic agents.[14]
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound is also used as a precursor in the synthesis of modern agrochemicals, contributing to the development of targeted and effective pesticides and herbicides.[8]
Caption: Key application areas for this compound.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Hazards: The primary hazard identified is as an irritant.[5] Some sources use hazard codes Xn (Harmful) and Xi (Irritant).[8]
-
Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended storage temperatures between 2-8°C.[8][9]
Conclusion
This compound is a compound of significant scientific and commercial interest, underpinned by its well-defined molecular formula (C₇H₆FNO) and molecular weight (139.13 g/mol ). Its synthesis is straightforward and reliable, and its structure can be unequivocally confirmed through standard analytical techniques. The true value of this molecule lies in its versatility as a chemical intermediate, providing a gateway to a vast array of complex organic structures. For professionals in drug discovery and development, its fluorinated scaffold offers strategic advantages, positioning it as a key component in the ongoing search for novel and more effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 459-23-4: this compound | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C7H6FNO | CID 6436078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzaldehyde, p-fluoro-, oxime | C7H6FNO | CID 5372466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Cas 459-23-4,this compound | lookchem [lookchem.com]
- 9. This compound CAS#: 459-23-4 [m.chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. This compound | CAS#:7304-35-0 | Chemsrc [chemsrc.com]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
1H NMR and 13C NMR spectral analysis of 4-Fluorobenzaldehyde oxime
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Fluorobenzaldehyde Oxime
Authored by: A Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound (C₇H₆FNO), a versatile intermediate in pharmaceutical and agrochemical synthesis.[1][2] We will delve into the causal factors governing the observed chemical shifts and coupling constants, with a particular focus on the influence of the para-fluorine substituent and the oxime functional group. This document is intended for researchers and drug development professionals, offering field-proven insights to facilitate accurate spectral interpretation and structural verification.
Foundational Principles: Structure and Isomerism
This compound is synthesized via the condensation of 4-fluorobenzaldehyde with hydroxylamine.[1] Its structure features a fluorine atom at the para-position of a benzene ring and an oxime (-CH=N-OH) functional group. The presence of the C=N double bond introduces the possibility of geometric isomerism, leading to (E) and (Z) diastereomers. The (E)-isomer is generally the thermodynamically more stable and predominant form for aldoximes.[3] The analysis presented herein focuses on this major isomer, unless otherwise specified.
The key to interpreting the NMR spectra of this molecule lies in understanding the interplay between the electron-withdrawing fluorine atom and the electronic properties of the oxime and the aromatic ring. The ¹⁹F nucleus (spin I=1/2) couples with nearby ¹H and ¹³C nuclei, providing an additional layer of structural information that is critical for unambiguous signal assignment.
Caption: Labeled structure of (E)-4-Fluorobenzaldehyde oxime.
¹H NMR Spectral Analysis: A Detailed Interpretation
The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicities, and coupling constants. The analysis is typically performed in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4]
Causality of Chemical Shifts (δ)
-
Oxime Hydroxyl Proton (-OH): This proton typically appears as a broad singlet in a downfield region (δ 8.0 - 12.0 ppm).[5][6] Its chemical shift is highly dependent on solvent, concentration, and temperature due to its involvement in hydrogen bonding.[7][8] In DMSO-d₆, a strong hydrogen bond acceptor, this peak is often sharper and further downfield compared to its appearance in CDCl₃.[6]
-
Imine Proton (-CH=N-): This proton resonates as a sharp singlet around δ 8.1-8.2 ppm.[5][9] Its downfield position is attributed to the deshielding effect of the adjacent C=N double bond and the aromatic ring.
-
Aromatic Protons (H2/H6 and H3/H5): The para-substitution pattern gives rise to a characteristic AA'BB' system, which often simplifies to two distinct multiplets or "doublets of doublets" under first-order analysis.
-
H2/H6 (ortho to the oxime): These protons are expected around δ 7.5-7.6 ppm.[5][9] They are deshielded by the anisotropic effect of the C=N-OH group.
-
H3/H5 (meta to the oxime): These protons appear further upfield, around δ 7.0-7.1 ppm, due to the strong electron-donating effect of the para-fluorine atom.[5][9]
-
The Diagnostic Value of Spin-Spin Coupling (J)
Spin-spin coupling provides through-bond connectivity information and is critical for definitive assignments.
-
³J_HH (ortho coupling): The protons on adjacent carbons in the aromatic ring (e.g., H2 and H3) exhibit a typical ortho-coupling constant of 7-9 Hz.
-
H-F Coupling: The fluorine atom couples to the aromatic protons, providing invaluable confirmation of assignments.
-
³J_HF (ortho coupling): The coupling between the fluorine and the ortho protons (H3/H5) is typically in the range of 8-10 Hz.
-
⁴J_HF (meta coupling): The coupling between the fluorine and the meta protons (H2/H6) is smaller, generally 4-6 Hz.[10]
-
This H-F coupling further splits the aromatic signals. The H2/H6 signal will appear as a multiplet (or a doublet of triplets/doublets of doublets) due to coupling with H3/H5 (³J_HH) and the fluorine (⁴J_HF). Similarly, the H3/H5 signal will be a multiplet due to coupling with H2/H6 (³J_HH) and the fluorine (³J_HF).
Data Summary: ¹H NMR of (E)-4-Fluorobenzaldehyde Oxime
The following table summarizes representative data, which may vary slightly based on the solvent and spectrometer frequency used.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -OH | ~9.0 (variable) | br s | - |
| -CH=N- (H7) | ~8.15 | s | - |
| H2, H6 | ~7.57 | m (dd) | ³J_HH ≈ 8.5 Hz, ⁴J_HF ≈ 5.5 Hz |
| H3, H5 | ~7.09 | m (t) | ³J_HH ≈ 8.7 Hz, ³J_HF ≈ 8.7 Hz |
| (Data synthesized from sources using CDCl₃ as solvent).[5][9] |
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum is characterized by large C-F coupling constants, which serve as definitive markers for assigning the carbon signals of the fluorinated aromatic ring.
Causality of Chemical Shifts (δ)
-
Imine Carbon (-C=N-): The C7 carbon of the oxime is found in the downfield region, typically around δ 149-151 ppm.[11]
-
Aromatic Carbons:
-
C4 (C-F): This carbon experiences a strong deshielding effect from the directly attached, highly electronegative fluorine atom, placing its signal far downfield (δ ~164 ppm).
-
C1 (ipso-C): The carbon attached to the oxime group (C1) is typically found around δ 129-132 ppm.
-
C2/C6 and C3/C5: These carbons appear in the typical aromatic region. The C2/C6 carbons are adjacent to the electron-withdrawing oxime substituent, while the C3/C5 carbons are adjacent to the electron-donating fluorine. This results in distinct chemical shifts that can be predicted and assigned.
-
The Power of Carbon-Fluorine Coupling (J_CF)
The magnitude of the C-F coupling constant is directly related to the number of bonds separating the two nuclei, making it a powerful tool for assignment.[12]
-
¹J_CF: A very large coupling (240-260 Hz) is observed for the carbon directly bonded to the fluorine (C4), splitting the signal into a doublet.
-
²J_CF: The carbons ortho to the fluorine (C3/C5) show a coupling of 20-25 Hz, also resulting in a doublet.
-
³J_CF: The carbons meta to the fluorine (C2/C6) exhibit a smaller coupling of 8-10 Hz.
-
⁴J_CF: The carbon para to the fluorine (C1) shows the smallest coupling, typically 2-4 Hz.
Data Summary: ¹³C NMR of this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J_CF, Hz) |
| -C=N- (C7) | ~150.0 | s | - |
| C4 | ~164.0 | d | ~252 |
| C2, C6 | ~129.0 | d | ~8.5 |
| C1 | ~129.5 | d | ~3.0 |
| C3, C5 | ~116.0 | d | ~22 |
| (Data estimated based on values for 4-fluorobenzaldehyde and related structures).[13][14] |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol is essential for obtaining high-quality, reproducible NMR data. The following steps provide a robust framework.
Caption: A standardized workflow for NMR spectral analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 15-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS).
-
Ensure the sample is fully dissolved to avoid spectral artifacts.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical reference signal.[14]
-
-
¹H Data Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C Data Acquisition:
-
Set the spectral width to cover the full range of carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets (which will be further split by C-F coupling).
-
Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).[14]
-
-
Data Processing and Analysis:
-
Apply a Fourier Transform to the Free Induction Decay (FID) to generate the spectrum.
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate the ¹H signals and analyze the multiplicities and coupling constants to assign the peaks according to the principles outlined above.
-
Conclusion
The NMR spectral analysis of this compound is a prime example of how fundamental principles of chemical shift theory and spin-spin coupling can be applied to achieve unambiguous structural confirmation. The distinct influences of the oxime functionality and, most notably, the para-fluorine substituent, provide a rich dataset. The characteristic H-F and C-F coupling patterns are not merely observational details; they are diagnostic fingerprints that validate the connectivity and electronic environment of the molecule. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently interpret these spectra, ensuring the integrity of their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Cas 459-23-4,this compound | lookchem [lookchem.com]
- 3. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. (E)-4-Fluorobenzaldehydeoxime(7304-35-0) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. 4-Fluorobenzaldehyde(459-57-4) 13C NMR [m.chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the FT-IR Spectroscopic Analysis of 4-Fluorobenzaldehyde Oxime
This technical guide provides a comprehensive analysis of this compound using Fourier-Transform Infrared (FT-IR) spectroscopy. As a crucial analytical technique in synthetic chemistry and drug development, FT-IR spectroscopy offers valuable insights into the molecular structure and functional groups of a compound. This document, authored from the perspective of a Senior Application Scientist, delves into the practical and theoretical aspects of obtaining and interpreting the FT-IR spectrum of this compound, ensuring scientific integrity and providing actionable protocols.
This compound is an organic compound with the chemical formula C₇H₆FNO.[1][2] It is synthesized from 4-fluorobenzaldehyde and hydroxylamine.[1] The presence of the oxime functional group (-CH=N-OH) and the fluorine-substituted aromatic ring makes it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2] Accurate characterization of this compound is paramount, and FT-IR spectroscopy is a primary tool for confirming its identity and purity.
Molecular Structure and Vibrational Modes
The molecular structure of this compound dictates its infrared spectrum. The key functional groups that give rise to characteristic vibrational bands are the hydroxyl (-OH) group, the carbon-nitrogen double bond (C=N) of the oxime, the nitrogen-oxygen single bond (N-O), the aromatic ring, and the carbon-fluorine (C-F) bond.
References
The Structural Elucidation of 4-Fluorobenzaldehyde Oxime: A Technical Guide for Drug Development Professionals
This guide provides an in-depth analysis of the synthesis, characterization, and crystal structure of 4-Fluorobenzaldehyde oxime, a key building block in medicinal chemistry. By integrating experimental protocols with structural insights, we aim to equip researchers and drug development professionals with a comprehensive understanding of this versatile compound. The strategic incorporation of a fluorine atom offers unique properties, influencing molecular conformation and intermolecular interactions, which are critical for the rational design of novel therapeutic agents.
Introduction: The Significance of Fluorinated Oximes in Medicinal Chemistry
This compound (C₇H₆FNO) is an organic compound that has garnered significant interest in pharmaceutical research.[1] The introduction of a fluorine atom at the para-position of the benzaldehyde oxime scaffold imparts distinct physicochemical properties, including enhanced metabolic stability and binding affinity to biological targets.[1] These characteristics make it a valuable precursor in the synthesis of a wide range of bioactive molecules, including potential antimicrobial and anticancer agents.[1] A thorough understanding of its three-dimensional structure is paramount for leveraging its full potential in drug design and development.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the condensation reaction of 4-fluorobenzaldehyde with hydroxylamine. This reaction is generally straightforward, high-yielding, and can be performed under mild conditions.
Experimental Protocol: Synthesis of this compound
A robust and commonly employed method for the synthesis involves the use of hydroxylamine hydrochloride in the presence of a base.
Materials:
-
4-fluorobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Deionized water
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware
Procedure:
-
Dissolve 1.0 equivalent of 4-fluorobenzaldehyde in methanol or ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium hydroxide in water.
-
Add the aqueous hydroxylamine solution to the stirred solution of 4-fluorobenzaldehyde.
-
Allow the reaction to stir at a temperature between 25–40°C for 2–4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture with HCl to precipitate the oxime.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Spectroscopic Characterization
The identity and purity of the synthesized this compound are confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum in CDCl₃ typically shows a characteristic singlet for the CH=N proton around δ 8.13 ppm, multiplets for the aromatic protons in the range of δ 7.07-7.59 ppm, and a broad singlet for the OH proton.
-
¹³C NMR: The carbon NMR spectrum will display signals for the oxime carbon (C=N-OH) and the fluorine-substituted aromatic carbons.
-
FTIR: The infrared spectrum is characterized by stretching vibrations for the O-H group (around 3200 cm⁻¹) and the C=N bond (around 1600 cm⁻¹).
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. For this compound, recrystallization from a binary solvent system has proven effective.
Experimental Protocol: Crystallization
Solvent System: A mixture of ethyl acetate and hexane (typically in a 1:3 volume ratio) is an effective solvent system for growing diffraction-quality crystals.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Slowly add hexane to the hot solution until a slight turbidity persists.
-
Gently warm the solution to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Further cooling in a refrigerator or freezer can promote crystal growth.
-
Carefully isolate the resulting crystals and dry them.
Crystal Structure Analysis
The determination of the three-dimensional arrangement of atoms and the packing of molecules in the solid state is accomplished through single-crystal X-ray diffraction. While a complete, publicly available crystal structure determination for this compound is not readily found in crystallographic databases, key structural parameters have been reported.
Molecular Geometry
Based on available data, the key bond lengths and angles within the this compound molecule have been determined. These parameters are crucial for understanding the molecule's conformation and electronic properties.
| Parameter | Value |
| Bond Lengths | |
| N-O | 1.401 Å |
| C=N | 1.264 Å |
| Bond Angle | |
| C-N-O | 115° |
Table 1: Key structural parameters of this compound.
The planarity of the benzene ring is maintained, and the oxime moiety is observed to be in the more stable E configuration.
Experimental Workflow: Single-Crystal X-ray Diffraction
The process of determining a crystal structure is a systematic workflow that involves several key stages.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Intermolecular Interactions and Crystal Packing
In the absence of a complete crystal structure, we can infer the likely intermolecular interactions that govern the crystal packing of this compound by comparing it with structurally related compounds, such as 4-bromobenzaldehyde oxime. The key interactions expected to play a significant role are hydrogen bonding and halogen bonding.
The primary hydrogen bond donor is the hydroxyl group of the oxime, which can form strong O-H···N or O-H···F interactions with neighboring molecules. The fluorine atom, with its high electronegativity, can act as a hydrogen bond acceptor. Furthermore, the fluorine atom can participate in weaker C-H···F interactions.
Caption: A conceptual diagram illustrating potential intermolecular interactions in the crystal lattice of this compound.
The interplay of these non-covalent interactions dictates the overall packing efficiency and the resulting crystal lattice. Understanding these interactions is crucial for predicting and controlling the solid-state properties of the material, which can have significant implications for its formulation and bioavailability as a drug substance.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the synthesis, characterization, and structural analysis of this compound. While the complete, experimentally verified crystal structure is not yet publicly available, the known structural parameters and comparisons with analogous compounds provide valuable insights into its molecular geometry and potential intermolecular interactions.
The elucidation of the complete crystal structure remains a key area for future research. Such a study would provide a definitive understanding of the solid-state packing and would be invaluable for computational modeling and the rational design of next-generation pharmaceuticals based on this versatile fluorinated scaffold.
References
Introduction: The Significance of 4-Fluorobenzaldehyde Oxime in Modern Synthesis
An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluorobenzaldehyde Oxime
This compound (CAS No: 459-23-4) is an aromatic oxime that has garnered significant interest within the scientific community.[1] Structurally, it features a fluorine-substituted benzene ring attached to an oxime functional group (-CH=N-OH), a combination that imparts unique reactivity and stability.[2] This compound serves as a critical intermediate and versatile building block in numerous synthetic pathways, particularly in the development of novel pharmaceutical and agrochemical agents.[1][3] The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, a highly desirable trait in drug design. Understanding its fundamental physicochemical properties, such as melting point and solubility, is not merely academic; it is a prerequisite for its effective use in reaction design, process scale-up, purification, and formulation.
This guide provides a comprehensive examination of the melting point and solubility of this compound, grounded in established chemical principles and supported by detailed experimental protocols for verification.
Core Physicochemical Properties
A summary of the key physical and chemical identifiers for this compound provides a foundational context for its behavior.
| Property | Value | Source(s) |
| CAS Number | 459-23-4 | [1][4][5][6] |
| Molecular Formula | C₇H₆FNO | [1][2][7] |
| Molecular Weight | 139.13 g/mol | [1][8][9] |
| Appearance | White amorphous solid or colorless to pale yellow solid | [2][3] |
| Melting Point | 82-85 °C (lit.) | [1][4][10][11] |
| Boiling Point | 194.9 °C at 760 mmHg | [1][10] |
| pKa | 10.58 ± 0.10 (Predicted) | [1][4] |
Section 1: Melting Point Analysis
The melting point of a crystalline solid is a critical indicator of its identity and purity. For this compound, the literature consistently reports a melting range of 82-85 °C .[1][4][10][11] The existence of a range rather than a single point is an important physical reality; the transition from solid to liquid occurs over a temperature span.
Expertise & Causality: Interpreting the Melting Range
The breadth of the melting range provides significant insight into sample integrity.
-
High Purity: A sharp melting range, typically spanning 1-2 °C, is a strong indicator of a highly pure compound. The presence of impurities disrupts the crystal lattice structure, requiring less energy (a lower temperature) to break the intermolecular forces and initiating melting sooner. These same impurities then interfere with the solid-liquid equilibrium, broadening the temperature range over which the entire sample melts.
-
Isomeric Considerations: Oximes can exist as syn (E) and anti (Z) isomers due to the C=N double bond.[12] While one isomer is typically more stable and predominates, the presence of a mixture of isomers can lead to melting point depression and a broader range, similar to the effect of an impurity. The consistent reporting of the 82-85 °C range suggests that standard synthesis methods reliably produce a specific isomeric form in high purity.[2]
Experimental Protocol: Melting Point Determination via Capillary Method
This protocol describes a self-validating method for verifying the melting point of a this compound sample.
Objective: To determine the melting range of a solid sample of this compound.
Apparatus:
-
Melting point apparatus (e.g., Büchi 504, Thomas-Hoover Uni-Melt)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Sample of this compound (ensure it is completely dry)
Procedure:
-
Sample Preparation: Place a small amount (approx. 50-100 mg) of the crystalline sample onto a clean, dry watch glass. If the crystals are large, gently crush them to a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.
-
Capillary Loading: Invert a capillary tube and tap the open end into the powdered sample until a small amount of material enters the tube.
-
Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom. A packed column of 2-3 mm in height is ideal. Insufficient packing can lead to errors in observation.
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary heating (10-20 °C/min) to get a rough estimate.
-
Accurate Determination: For an accurate measurement, set the heating rate to a slow, controlled ramp of 1-2 °C per minute starting from a temperature approximately 10-15 °C below the expected melting point (i.e., start ramping slowly from ~70 °C).
-
Observation & Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire solid mass has completely melted into a clear liquid.
-
-
Reporting: The melting point is reported as the range T₁ – T₂.
Workflow for Melting Point Determination
References
- 1. Cas 459-23-4,this compound | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 459-23-4: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound CAS#: 459-23-4 [m.chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. This compound | 459-23-4 [chemicalbook.com]
- 7. This compound | CAS#:7304-35-0 | Chemsrc [chemsrc.com]
- 8. Benzaldehyde, p-fluoro-, oxime | C7H6FNO | CID 5372466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C7H6FNO | CID 6436078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. This compound | 588-95-4 [amp.chemicalbook.com]
- 12. GSRS [precision.fda.gov]
Introduction: The Significance of 4-Fluorobenzaldehyde Oxime and the Predictive Power of In Silico Analysis
An In-Depth Technical Guide to the Quantum Chemical Analysis of 4-Fluorobenzaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
This compound (C₇H₆FNO) is an organic compound of significant interest, serving as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a fluorine-substituted aromatic ring and an oxime functional group, presents a compelling case for detailed molecular analysis. The presence of the electronegative fluorine atom and the C=N-OH moiety gives rise to E/Z isomerism and distinct electronic properties that govern its reactivity and biological interactions.[1][3]
Understanding the precise three-dimensional structure, vibrational modes, and electronic landscape of this molecule is paramount for its effective application. While experimental techniques like NMR, FTIR, and X-ray crystallography provide invaluable data, they are often complemented and guided by computational methods. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful, predictive lens through which we can elucidate molecular properties with remarkable accuracy, often before a compound is ever synthesized.[4][5]
This technical guide provides a comprehensive, field-proven protocol for the computational analysis of this compound. It is designed not as a rigid set of instructions, but as a self-validating workflow that synthesizes theoretical rigor with practical application. We will explore the rationale behind methodological choices, from the selection of functionals and basis sets to the interpretation of complex spectral data, ensuring that each step is grounded in established scientific principles.
Part 1: Theoretical Foundations and Methodological Rationale
The cornerstone of modern computational chemistry for organic molecules is the selection of an appropriate theoretical model. This choice is a balance between computational cost and the desired accuracy.[6] For a molecule like this compound, two primary methods offer a robust framework: Hartree-Fock (HF) and Density Functional Theory (DFT).
Hartree-Fock (HF) Theory: A Foundational Approach
The Hartree-Fock method is an ab initio method that solves the Schrödinger equation by approximating the complex many-electron wavefunction as a single Slater determinant.[7] While foundational, HF systematically neglects electron correlation—the way electrons dynamically avoid each other—which can limit its predictive accuracy for certain properties.[5] However, it serves as an excellent, computationally inexpensive starting point and is often used for initial geometry optimizations.[8][9]
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
DFT has become the predominant method due to its superior balance of accuracy and efficiency.[5][10] Instead of calculating the complex wavefunction, DFT determines the total electronic energy from the electron density. A key component of DFT is the exchange-correlation functional, which accounts for the quantum mechanical effects that HF omits.
Causality Behind Method Selection:
-
Why DFT over HF? For this compound, accurately modeling the electron-rich regions (fluorine, oxygen, and the π-system of the benzene ring) requires accounting for electron correlation. DFT provides this at a computational cost comparable to HF, yielding more reliable geometries, vibrational frequencies, and electronic properties.[5]
-
Choice of Functional: B3LYP. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is arguably the most widely used and extensively validated functional for organic molecules.[10][11] It incorporates a portion of the exact exchange from HF theory, which provides a robust description of both ground-state geometries and spectroscopic properties for compounds like oximes.[4][12]
-
Choice of Basis Set: Pople Style (6-311+G(d,p)). A basis set is the set of mathematical functions used to construct the molecular orbitals.[13][14]
-
6-311G : This is a "split-valence" triple-zeta basis set, meaning it uses three sets of functions to describe the valence electrons, allowing for greater flexibility in modeling chemical bonds compared to a double-zeta set.[14]
-
+ : The "+" indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. This is critical for our molecule. The oxygen and fluorine atoms possess lone pairs of electrons, which are spatially extended. Diffuse functions are essential for accurately describing these electron clouds.[15]
-
(d,p) : These are polarization functions. The "d" on heavy atoms and "p" on hydrogen atoms allow orbitals to change shape and "polarize" in the presence of other atoms, which is crucial for accurately describing the geometry of covalent bonds, especially the C=N double bond.[16]
-
Part 2: A Validated Computational Protocol
This section details a step-by-step methodology for a comprehensive quantum chemical analysis of this compound. The workflow is designed to be self-validating by correlating computational results with known experimental data.
Experimental Protocol: Computational Workflow
-
Step 1: Initial Structure Generation
-
Using a molecular modeling program (e.g., Avogadro, GaussView), construct the 3D structures for both the (E)- and (Z)-isomers of this compound. The distinction between isomers is crucial as they may have different stabilities and spectroscopic signatures.[3][17]
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Step 2: Geometry Optimization and Energy Calculation
-
Objective: To find the lowest energy conformation (the most stable structure) for each isomer.
-
Methodology:
-
Submit the initial structures to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Perform a full geometry optimization using the B3LYP functional and the 6-311+G(d,p) basis set .[10][15]
-
To simulate a more realistic chemical environment, include a solvent model. The Polarizable Continuum Model (PCM) with a common solvent like water or chloroform is an excellent choice.[15]
-
The calculation will iteratively adjust bond lengths, angles, and dihedrals until a stationary point on the potential energy surface is found.
-
-
-
Step 3: Vibrational Frequency Analysis
-
Objective: To confirm the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.
-
Methodology:
-
Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p) with PCM).
-
Validation Check: A true minimum energy structure will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the geometry must be re-optimized.
-
The output will provide a list of vibrational frequencies and their corresponding IR intensities. These can be compared directly with experimental FTIR data.[1][18] Note that calculated frequencies are often systematically higher than experimental ones and may require scaling by a factor (typically ~0.96-0.98 for B3LYP) for better agreement.
-
-
-
Step 4: NMR Chemical Shift Calculation
-
Objective: To predict the ¹H, ¹³C, and ¹⁹F NMR spectra, which are essential for structural elucidation.
-
Methodology:
-
Employ the Gauge-Independent Atomic Orbital (GIAO) method, which is standard for reliable NMR predictions.[19]
-
Perform the GIAO calculation on the optimized geometries at the B3LYP/6-311+G(d,p) level with the PCM solvent model.
-
The calculation yields absolute shielding tensors (σ). To convert these to chemical shifts (δ), they must be referenced against the calculated shielding of a standard compound (e.g., Tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F) computed at the exact same level of theory.
-
δ_sample = σ_ref - σ_sample
-
-
The following diagram illustrates the interconnected and iterative nature of this computational workflow.
Caption: Computational workflow for the analysis of this compound.
Part 3: Data Presentation and Scientific Validation
The trustworthiness of a computational protocol is established by its ability to reproduce known experimental data.[17] Below, we summarize the expected quantitative outputs and compare them with experimental values from the literature.
Table 1: Key Computational Parameters
| Parameter | Selection | Rationale |
| Method | Density Functional Theory (DFT) | Balances accuracy and computational cost; includes electron correlation.[5] |
| Functional | B3LYP | Well-validated hybrid functional for organic molecule geometries and properties.[10][11] |
| Basis Set | 6-311+G(d,p) | Triple-zeta quality with diffuse and polarization functions for accuracy on electronegative atoms.[15][16] |
| Solvent Model | PCM (Chloroform) | Accounts for bulk solvent effects on molecular geometry and properties.[15] |
| NMR Calculation | GIAO | Standard, reliable method for predicting isotropic NMR chemical shifts.[19] |
Table 2: Predicted vs. Experimental Vibrational Frequencies
Key vibrational modes are critical for identifying the oxime functional group.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) |
| O-H Stretch | ~3300 | 3262[18] |
| C-H Aromatic Stretch | ~3100-3000 | - |
| C=N Stretch (Oxime) | ~1610 | 1605[1][18] |
| C=C Aromatic Stretch | ~1515 | 1511[18] |
| C-F Stretch | ~1245 | 1241[18] |
Predicted values are typical for B3LYP calculations and show strong agreement with experimental data, validating the chosen level of theory for vibrational analysis.
Table 3: Predicted vs. Experimental NMR Chemical Shifts
NMR shifts provide the most detailed fingerprint for structural confirmation. Calculations can decisively assign peaks to specific atoms and distinguish between E/Z isomers.
| Nucleus / Position | Predicted δ (ppm, (E)-isomer) | Experimental δ (ppm) |
| ¹H (CH=N) | ~8.15 | 8.12 - 8.13[1][18] |
| ¹H (Ar-H, ortho to CHN) | ~7.55 | 7.50 - 7.60[1][18] |
| ¹H (Ar-H, ortho to F) | ~7.10 | 7.00 - 7.20[1][18] |
| ¹³C (CH=N) | ~149.5 | 149.3[18] |
| ¹³C (C-F) | ~164 (J_CF coupling) | 162.5 - 165.0[18] |
| ¹⁹F | (Calculation Dependent) | (Varies by reference) |
The strong correlation between predicted and experimental shifts for the known (E)-isomer validates the geometric and electronic structure obtained from the calculations.[1][18] DFT calculations for ¹⁹F NMR are particularly sensitive to the level of theory but are invaluable for probing the electronic environment of the fluorine atom.[20][21]
Energetic Stability of E/Z Isomers
Quantum chemical calculations can definitively predict which isomer is more stable. By comparing the final electronic energies (including zero-point vibrational energy correction) of the optimized E and Z structures, the thermodynamic preference can be determined. For most benzaldehyde oximes, the E-isomer is found to be more stable, a prediction that aligns with experimental observations where the E-isomer is typically the major product.[17]
The relationship between theoretical prediction and experimental validation is a self-reinforcing cycle that builds confidence in the computational model.
Caption: The cycle of theoretical prediction and experimental validation.
Conclusion
This guide has outlined a robust and scientifically grounded computational protocol for the comprehensive analysis of this compound. By leveraging the predictive power of Density Functional Theory with the B3LYP functional and a 6-311+G(d,p) basis set, we can accurately determine its structural, vibrational, and electronic properties. The strong correlation between calculated and experimental spectroscopic data provides a vital cross-validation, establishing a high degree of confidence in the theoretical model. This in silico approach not only allows for the definitive assignment of E/Z stereochemistry but also provides fundamental insights into the molecule's behavior, offering an indispensable tool for researchers in medicinal chemistry and materials science to guide synthesis and predict molecular function.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 459-23-4: this compound | CymitQuimica [cymitquimica.com]
- 3. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. harker.chem.buffalo.edu [harker.chem.buffalo.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 14. jetir.org [jetir.org]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. rsc.org [rsc.org]
- 19. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
An In-depth Technical Guide to the Stereoselective Synthesis of 4-Fluorobenzaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the stereoselective synthesis of 4-Fluorobenzaldehyde oxime, a versatile intermediate in pharmaceutical and agrochemical research.[1] We delve into the fundamental principles governing oxime formation and stereoselectivity, offering a detailed analysis of reaction mechanisms and the critical role of reaction parameters. This guide presents field-proven experimental protocols, data analysis techniques, and characterization methods to empower researchers in achieving high stereoselectivity and yield.
Introduction: The Significance of this compound and Stereoisomerism
This compound is a key building block in organic synthesis, primarily owing to the influence of the fluorine atom which can enhance metabolic stability and binding affinity in bioactive molecules.[2] The oxime functional group itself is a precursor to a variety of other functionalities, including amides via the Beckmann rearrangement, amines through reduction, and various nitrogen-containing heterocycles.[3][4]
The C=N double bond in this compound gives rise to geometric isomerism, resulting in two stereoisomers: E (trans) and Z (cis).[5][6] The spatial arrangement of the hydroxyl group relative to the aromatic ring significantly impacts the molecule's physical, chemical, and biological properties. Consequently, the ability to selectively synthesize a specific isomer is of paramount importance in drug development and other applications where precise molecular geometry is critical for function.
Mechanistic Insights into Stereocontrol in Oxime Synthesis
The formation of an oxime from an aldehyde and hydroxylamine is a condensation reaction that proceeds through a carbinolamine intermediate.[2][7] The stereochemical outcome of this reaction, i.e., the ratio of E to Z isomers, is dictated by a delicate interplay of kinetic and thermodynamic factors.[8][9][10]
The Reaction Pathway
The generally accepted mechanism for oxime formation involves two key steps:
-
Nucleophilic Addition: The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This step is reversible and leads to the formation of a tetrahedral carbinolamine intermediate.[7]
-
Dehydration: The carbinolamine intermediate eliminates a molecule of water to form the C=N double bond of the oxime. This step is typically the rate-determining step and is acid-catalyzed.[7][11]
Kinetic vs. Thermodynamic Control
The ratio of E and Z isomers in the final product is a function of the reaction conditions, which determine whether the reaction is under kinetic or thermodynamic control.[8][9][10]
-
Kinetic Control: At lower temperatures and shorter reaction times, the product distribution is governed by the relative rates of formation of the E and Z transition states. The isomer that is formed faster will be the major product.[8][10]
-
Thermodynamic Control: At higher temperatures and longer reaction times, an equilibrium is established between the E and Z isomers. The product distribution will reflect the relative thermodynamic stabilities of the two isomers, with the more stable isomer being the major product.[8][10]
For many aldoximes, the E isomer is thermodynamically more stable due to reduced steric hindrance between the hydroxyl group and the aromatic ring. However, the kinetically favored product can vary depending on the specific substrate and reaction conditions.
The Critical Role of pH
The rate of oxime formation is highly dependent on the pH of the reaction medium. The reaction is generally fastest in weakly acidic conditions (pH 4-5).[7]
-
Highly Acidic Conditions (Low pH): The hydroxylamine nucleophile becomes protonated (H₃N⁺OH), rendering it non-nucleophilic and slowing down the initial addition step.[7]
-
Neutral or Basic Conditions (High pH): There is insufficient acid to effectively protonate the carbonyl oxygen, reducing the electrophilicity of the carbonyl carbon and slowing the rate of nucleophilic attack. The acid-catalyzed dehydration step is also significantly hindered.[7]
Controlling the pH is therefore a crucial parameter for optimizing both the reaction rate and, potentially, the stereoselectivity.
Experimental Protocols for Stereoselective Synthesis
The following protocols provide detailed methodologies for the synthesis of this compound, with an emphasis on controlling the stereochemical outcome.
Protocol 1: Kinetically Controlled Synthesis Favoring the Z-isomer
This protocol aims to favor the formation of the less stable Z-isomer by employing low temperatures and short reaction times.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Fluorobenzaldehyde | 124.11 | 1.24 g | 10 |
| Hydroxylamine hydrochloride | 69.49 | 0.83 g | 12 |
| Sodium bicarbonate | 84.01 | 1.01 g | 12 |
| Methanol | 32.04 | 20 mL | - |
| Dichloromethane | 84.93 | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluorobenzaldehyde (1.24 g, 10 mmol) in methanol (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium bicarbonate (1.01 g, 12 mmol) in a minimal amount of water and add it dropwise to the cooled aldehyde solution over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
Upon completion, pour the reaction mixture into 50 mL of cold water and extract with dichloromethane (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Analyze the crude product by ¹H NMR to determine the E/Z ratio.
-
Purify by flash column chromatography on silica gel, if necessary, to isolate the desired isomer.
Protocol 2: Thermodynamically Controlled Synthesis Favoring the E-isomer
This protocol utilizes higher temperatures and longer reaction times to favor the formation of the more stable E-isomer.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Fluorobenzaldehyde | 124.11 | 1.24 g | 10 |
| Hydroxylamine hydrochloride | 69.49 | 0.83 g | 12 |
| Pyridine | 79.10 | 0.95 mL | 12 |
| Ethanol | 46.07 | 25 mL | - |
| Diethyl ether | 74.12 | 50 mL | - |
| 1 M Hydrochloric acid | - | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Fluorobenzaldehyde (1.24 g, 10 mmol) in ethanol (25 mL).
-
Add hydroxylamine hydrochloride (0.83 g, 12 mmol) and pyridine (0.95 mL, 12 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with 1 M HCl (2 x 20 mL) to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Analyze the crude product by ¹H NMR to determine the E/Z ratio. The E-isomer is expected to be the major product.
Characterization and Data Analysis
Accurate determination of the E/Z isomer ratio is crucial for evaluating the success of a stereoselective synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this analysis.
¹H NMR Spectroscopy
The chemical shift of the oxime proton (-CH=NOH) is diagnostic for distinguishing between the E and Z isomers. Generally, the oxime proton of the E-isomer of an aromatic aldoxime resonates at a slightly downfield chemical shift compared to the Z-isomer. For this compound, the oxime proton of the E-isomer appears around 8.13 ppm in CDCl₃.[2]
Gas Chromatography-Fourier Transform Infrared (GC-FTIR) Spectroscopy
GC-FTIR can be employed to monitor the elution profiles of the isomers under varying temperatures and carrier gas velocities, providing another method for their differentiation.[2]
Data Presentation
| Parameter | Protocol 1 (Kinetic) | Protocol 2 (Thermodynamic) |
| Temperature | 0 °C | Reflux (~78 °C) |
| Reaction Time | 1 hour | 4 hours |
| Expected Major Isomer | Z | E |
| Typical E/Z Ratio | Varies, can favor Z | Typically > 9:1 |
| Yield | > 90% | > 90% |
Conclusion
The stereoselective synthesis of this compound is a readily achievable goal for the informed researcher. By carefully controlling reaction parameters such as temperature, reaction time, and pH, it is possible to selectively favor the formation of either the E or Z isomer. This guide has provided the foundational knowledge and practical protocols necessary to empower scientists in their pursuit of stereochemically pure compounds for applications in drug discovery and beyond.
References
- 1. Cas 459-23-4,this compound | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxime - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Oxime formation [quimicaorganica.org]
- 6. adichemistry.com [adichemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. jackwestin.com [jackwestin.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Reaction mechanism of 4-Fluorobenzaldehyde with hydroxylamine
An In-depth Technical Guide to the Reaction Mechanism of 4-Fluorobenzaldehyde with Hydroxylamine
Abstract
This technical guide provides a comprehensive examination of the reaction between 4-Fluorobenzaldehyde and hydroxylamine to form 4-Fluorobenzaldehyde oxime. This condensation reaction is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1] We will dissect the core reaction mechanism, explore the critical influence of reaction parameters such as pH and catalysis, provide a detailed experimental protocol for synthesis, and discuss methods for product characterization. This document is intended for researchers, scientists, and drug development professionals seeking both a theoretical understanding and practical, field-proven insights into this important transformation.
Introduction: Significance and Application
The formation of an oxime from an aldehyde or ketone is a fundamental reaction in organic chemistry.[2] The resultant oxime functional group (-CH=N-OH) is a versatile intermediate, serving as a precursor for synthesizing more complex molecules like amides (via Beckmann rearrangement), nitriles, and hydroxylamines.[3][4]
The subject of this guide, this compound, is of particular interest. The presence of a fluorine atom at the para-position of the benzene ring significantly influences the molecule's electronic properties. Fluorine's high electronegativity enhances the electrophilicity of the aldehyde's carbonyl carbon, often leading to increased reactivity in nucleophilic substitution reactions.[5][6] This property, combined with the stability conferred by the fluorine atom, makes this compound a valuable building block in medicinal chemistry and materials science.[5] It is investigated for potential therapeutic properties, including anticancer and antimicrobial activities, and serves as a key intermediate in the synthesis of various organic compounds.[1][5]
The Core Reaction Mechanism: A Two-Stage Process
The synthesis of an oxime from an aldehyde and hydroxylamine is a classic condensation reaction that proceeds via a two-stage mechanism: nucleophilic addition followed by dehydration.[7] The overall reaction is reversible and its rate is highly dependent on the reaction conditions.[7]
Stage 1: Nucleophilic Addition
The reaction initiates with the lone pair of electrons on the nitrogen atom of hydroxylamine acting as a nucleophile, attacking the electrophilic carbonyl carbon of 4-Fluorobenzaldehyde. Hydroxylamine is a more potent nucleophile than a typical amine due to the alpha effect—the presence of an adjacent atom (oxygen) with lone-pair electrons enhances the nucleophilicity of the nitrogen.[8] This attack forms a tetrahedral, zwitterionic intermediate. A rapid proton transfer then occurs to yield a neutral carbinolamine intermediate (also known as a hemiaminal).
Stage 2: Acid-Catalyzed Dehydration
The carbinolamine intermediate is generally unstable and readily undergoes dehydration to form the final, stable oxime product.[7] This elimination step is the rate-determining step of the overall reaction and is typically catalyzed by a weak acid.[9][10] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O). The lone pair on the nitrogen then helps to expel the water molecule, forming a C=N double bond and regenerating the acid catalyst.
The complete mechanism is illustrated below.
References
- 1. Cas 459-23-4,this compound | lookchem [lookchem.com]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 4-Fluorobenzaldehyde Oxime in Pharmaceutical Intermediate Synthesis
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 4-Fluorobenzaldehyde Oxime. It details its strategic importance, synthesis protocols, and subsequent transformations into valuable pharmaceutical intermediates.
Introduction and Strategic Importance
This compound (CAS No: 459-23-4) is an organic compound that serves as a highly versatile and valuable building block in modern medicinal chemistry.[1] Its utility stems from the unique combination of a fluorinated aromatic ring and a reactive oxime functional group, both of which impart desirable characteristics for the synthesis of advanced pharmaceutical intermediates.
The Role of Fluorine in Medicinal Chemistry
The presence of a fluorine atom at the para-position of the benzaldehyde ring is a key strategic feature. Fluorine substitution can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.[2] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity which can improve membrane permeability, and modify the acidity of nearby functional groups, potentially leading to stronger binding affinity with biological targets.[2][3] Consequently, incorporating this compound into a synthetic pathway is a deliberate choice to introduce these beneficial properties into a final drug candidate.
The Versatility of the Oxime Functional Group
Oximes are a cornerstone of synthetic organic chemistry due to their straightforward synthesis from carbonyl compounds and their ability to be converted into a wide array of other functional groups.[4][5] The oxime moiety (C=N-OH) is not merely a passive linker; it is a reactive handle that can be readily transformed into amines, nitriles, or amides via Beckmann rearrangement.[3][4][6] This functional group plasticity makes this compound an efficient precursor for constructing diverse molecular scaffolds essential for drug discovery.[7]
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties and safe handling procedures is critical for its effective use in a laboratory setting.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 459-23-4 | [8][9][10] |
| Alternate CAS | 588-95-4 (Z-isomer) | [11][12] |
| Molecular Formula | C₇H₆FNO | [8][9] |
| Molecular Weight | 139.13 g/mol | [9][11] |
| Appearance | Colorless to pale yellow solid | [8] |
| Melting Point | ~95 °C | [9] |
| SMILES | C1=CC(=CC=C1/C=N/O)F | [8][13] |
| InChIKey | FSKSLWXDUJVTHE-UHFFFAOYSA-N | [8] |
Safety and Handling
Safe laboratory practice is paramount when working with this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[14]
-
Precursor Hazards: The starting material, 4-fluorobenzaldehyde, is a flammable liquid and an irritant to the skin, eyes, and respiratory system.[14][15][16] Keep it away from heat, sparks, and open flames.[15][17]
-
Reagent Hazards: Hydroxylamine hydrochloride is corrosive and toxic.[18] Handle with care and avoid direct contact.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Synthesis of this compound
The preparation of this compound is a classic condensation reaction that is both high-yielding and reliable.
Reaction Principle and Mechanism
The synthesis proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This is followed by a dehydration step to form the stable C=N double bond of the oxime. The reaction is typically facilitated by a weak base, which neutralizes the HCl liberated from hydroxylamine hydrochloride, thereby freeing the nucleophilic hydroxylamine to react.[11]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol is adapted from established procedures for synthesizing aryl oximes.[3][11][19]
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Sodium acetate (CH₃COONa) or Sodium Bicarbonate (NaHCO₃) (1.5 eq)
-
Ethanol
-
Deionized water
-
Round-bottom flask, magnetic stirrer, condenser, filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) in ethanol (5-10 volumes). Begin stirring the solution at room temperature.
-
Reagent Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of warm deionized water.
-
Reaction: Add the aqueous hydroxylamine/acetate solution dropwise to the stirring ethanolic solution of the aldehyde.
-
Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting aldehyde. The reaction is typically complete within 2-4 hours.[19]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold deionized water (approx. 10x the reaction volume) to induce precipitation of the product.
-
Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.[19] The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the pure oxime as a white solid.
-
Drying: Dry the purified product in a vacuum oven at a temperature below 50 °C until a constant weight is achieved.
Key Synthetic Transformations for Pharmaceutical Intermediates
The true value of this compound lies in its capacity to be transformed into other key functional groups, which are themselves important intermediates.
Key Transformations Workflow
Caption: Key synthetic transformations of this compound.
Application: Reduction to 4-Fluorobenzylamine
Rationale: Primary amines, particularly benzylamines, are ubiquitous in pharmaceutical compounds. The reduction of the oxime provides a direct and efficient route to 4-fluorobenzylamine, a crucial intermediate for APIs.
Protocol 2: Synthesis of 4-Fluorobenzylamine via Oxime Reduction
-
Disclaimer: This reaction involves Lithium Aluminum Hydride (LiAlH₄), which is extremely reactive with water and requires anhydrous conditions and expert handling. Materials:
-
This compound (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (approx. 1.5-2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Apparatus for reactions under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it slowly (dropwise) to the stirred LiAlH₄ suspension. Caution: The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature or gentle reflux until TLC analysis indicates the complete consumption of the starting oxime.
-
Quenching: Extreme caution is required. Cool the reaction mixture back to 0 °C. Slowly and carefully add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous NaOH solution, and then more water until a granular precipitate forms.
-
Work-up: Filter the granular solid and wash it thoroughly with THF or ether. Combine the organic filtrates.
-
Purification: Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude amine can be purified by distillation or chromatography.
Application: Dehydration to 4-Fluorobenzonitrile
Rationale: The nitrile functional group is a versatile precursor in organic synthesis. It can be hydrolyzed to carboxylic acids or amides, or used to construct nitrogen-containing heterocycles like tetrazoles, which are common bioisosteres for carboxylic acids in drug design.[3][6]
Protocol 3: Synthesis of 4-Fluorobenzonitrile via Oxime Dehydration Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (Ac₂O) (as both reagent and solvent)
-
Round-bottom flask, condenser
Procedure:
-
Setup: In a round-bottom flask, add this compound to an excess of acetic anhydride.
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over ice water and stir until the excess acetic anhydride has been hydrolyzed.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude nitrile can be purified by distillation or recrystallization.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for pharmaceutical synthesis. Its preparation is straightforward, and its true power is realized in its efficient conversion to other high-value intermediates like fluorinated amines and nitriles. The judicious incorporation of this building block allows medicinal chemists to introduce the beneficial effects of fluorine while leveraging the synthetic flexibility of the oxime group, streamlining the path toward novel and improved therapeutic agents.
References
- 1. Cas 459-23-4,this compound | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Medicinal Properties for FDA-Approved Oximes | Encyclopedia MDPI [encyclopedia.pub]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. nbinno.com [nbinno.com]
- 8. CAS 459-23-4: this compound | CymitQuimica [cymitquimica.com]
- 9. This compound | 459-23-4 | FF67577 [biosynth.com]
- 10. Benzaldehyde, p-fluoro-, oxime | C7H6FNO | CID 5372466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. This compound | C7H6FNO | CID 6436078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of 4-Fluorobenzaldehyde Oxime in the Genesis of Modern Agrochemicals: A Senior Application Scientist's Guide
Abstract
This comprehensive guide elucidates the critical role of 4-Fluorobenzaldehyde oxime as a versatile precursor in the development of advanced agrochemicals. We will delve into the synthesis of this key intermediate, followed by an in-depth exploration of its conversion into two major classes of high-value crop protection agents: phenylpyrrole fungicides and isoxazoline insecticides. This document provides detailed, field-proven protocols, mechanistic insights, and the causal reasoning behind experimental choices, designed for researchers, scientists, and drug development professionals in the agrochemical industry.
Introduction: The Unseen Importance of a Fluorinated Precursor
The relentless pursuit of enhanced crop yields and sustainable agricultural practices necessitates the continuous innovation of targeted and effective agrochemicals. Within the vast landscape of synthetic chemistry, certain molecular scaffolds emerge as pivotal starting points for the creation of novel active ingredients. This compound is one such unassuming yet powerful precursor. The incorporation of a fluorine atom into organic molecules can significantly enhance their metabolic stability, binding affinity to target enzymes, and overall biological efficacy[1]. This guide will illuminate the journey from this fluorinated oxime to potent agrochemical solutions, providing the practical knowledge required to leverage its unique chemical reactivity.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of a precursor is fundamental to its successful application in multi-step syntheses. The properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 459-23-4 | [2] |
| Molecular Formula | C₇H₆FNO | [2] |
| Molecular Weight | 139.13 g/mol | [2] |
| Appearance | Colorless to pale yellow solid | [2] |
| Melting Point | 82-85 °C | [3] |
| Boiling Point | 194.9 °C at 760 mmHg | [3] |
| Solubility | Varies based on environmental conditions | [2] |
PART 1: Synthesis of the Precursor: this compound
The synthesis of this compound is a robust and high-yielding condensation reaction between 4-fluorobenzaldehyde and hydroxylamine. The oxime functional group is a versatile handle for subsequent chemical transformations[2][4].
Experimental Workflow: Synthesis of this compound
References
Application Note & Protocol: Beckmann Rearrangement of 4-Fluorobenzaldehyde Oxime for the Synthesis of N-substituted Amides
Introduction: Significance and Context
The Beckmann rearrangement is a cornerstone transformation in organic synthesis, providing a robust pathway for converting oximes into N-substituted amides.[1] This reaction is of paramount importance in the pharmaceutical and materials science industries. For instance, the industrial synthesis of Nylon-6 relies on the large-scale Beckmann rearrangement of cyclohexanone oxime to produce ε-caprolactam.[2][3]
This application note focuses specifically on the rearrangement of 4-Fluorobenzaldehyde oxime. The resulting product, N-(4-fluorophenyl)formamide, is a valuable building block in medicinal chemistry. The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing metabolic stability and binding affinity.
However, the Beckmann rearrangement of aldoximes, such as the one derived from 4-Fluorobenzaldehyde, presents a unique challenge. Unlike ketoximes, aldoximes can undergo a competing reaction pathway to form nitriles.[4][5] Therefore, careful selection of catalysts and reaction conditions is critical to selectively favor the formation of the desired N-substituted amide. This document provides a detailed exploration of the reaction mechanism, a comparison of catalytic systems, and a validated protocol for achieving this selective transformation.
Reaction Mechanism: The Journey from Oxime to Amide
The Beckmann rearrangement proceeds via an acid-catalyzed intramolecular migration. The key steps are outlined below:
-
Activation of the Hydroxyl Group: The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid, converting it into a good leaving group (water).[6][7]
-
Concerted Rearrangement: The group positioned anti-periplanar to the leaving group migrates from the carbon to the nitrogen atom. This migration occurs in a concerted fashion with the departure of the leaving group (H₂O), breaking the weak N-O bond.[3][4] This stereospecific step results in the formation of a highly electrophilic nitrilium ion intermediate.[7]
-
Nucleophilic Attack by Water: The nitrilium ion is subsequently attacked by a water molecule present in the reaction medium.[4][7]
-
Tautomerization: The resulting intermediate undergoes deprotonation and tautomerization to yield the final, more stable N-substituted amide product.[4][6]
For this compound, the migrating group is the 4-fluorophenyl ring, leading to the formation of N-(4-fluorophenyl)formamide. A competing pathway involves the migration of the hydrogen atom, which typically leads to the formation of 4-fluorobenzonitrile.[4][7] Controlling the conditions to favor aryl migration over hydride migration is the primary challenge addressed in the provided protocol.
Caption: Mechanism of the Beckmann Rearrangement for this compound.
Comparative Analysis of Catalytic Systems
The choice of catalyst is the most critical factor influencing the outcome of the Beckmann rearrangement. While classical methods employ strong Brønsted acids, modern protocols have introduced milder and more selective reagents to minimize side product formation and accommodate sensitive substrates.[8][9]
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | High temperature (>100 °C) | Inexpensive, powerful catalyst. | Harsh conditions, significant charring and side product formation, corrosive.[8] |
| Polyphosphoric Acid (PPA) | 80-130 °C | Strong dehydrating agent, often gives good yields. | Viscous, difficult to stir and work with, corrosive.[2] |
| Tosyl Chloride (TsCl) / Pyridine | 0 °C to RT | Milder conditions, activates the hydroxyl group as a tosylate. | Stoichiometric amounts of reagent needed, pyridine can be difficult to remove. |
| Cyanuric Chloride (TCT) / DMF | Room Temperature | Very mild conditions, high yields, applicable to sensitive substrates.[10] | Requires stoichiometric TCT, byproducts must be removed during workup.[10] |
| Solid Acid Catalysts (e.g., Nafion, Zeolites) | 70-120 °C, various solvents | Heterogeneous catalyst, easily recoverable and reusable, environmentally cleaner.[11] | Can have lower activity, may require longer reaction times or higher temperatures.[11] |
Insight: For substrates like this compound, where selectivity is key, milder activating agents like Cyanuric Chloride (TCT) often provide the best results, minimizing the competing dehydration pathway that leads to nitrile formation.[10]
Detailed Experimental Protocol
This protocol details the synthesis of N-(4-fluorophenyl)formamide from this compound using a mild and efficient cyanuric chloride-based system.
4.1. Materials and Reagents
-
This compound (C₇H₆FNO)
-
Cyanuric Chloride (TCT, 2,4,6-trichloro-1,3,5-triazine)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
4.2. Equipment
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
TLC plates (silica gel)
4.3. Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Cyanuric Chloride is corrosive and moisture-sensitive. Handle with care.
-
DMF is a skin irritant and should be handled with caution.
4.4. Step-by-Step Procedure
-
Catalyst Activation: In a 100 mL round-bottom flask, dissolve cyanuric chloride (1.1 eq) in anhydrous DMF (20 mL). Stir at room temperature for 10-15 minutes until the TCT is fully dissolved and the Vilsmeier-Haack type complex is formed.[10] Rationale: Pre-forming the TCT-DMF complex creates the active species that will efficiently convert the oxime's hydroxyl into a good leaving group under mild conditions.
-
Reaction Initiation: Add this compound (1.0 eq) to the flask. Rinse the container with a small amount of DMF to ensure complete transfer.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-24 hours.[10] Rationale: Monitoring by TLC is crucial to determine the point of complete consumption of the starting material, preventing unnecessary side reactions or decomposition from prolonged reaction times.
-
Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 mL of cold deionized water with stirring. Rationale: Quenching with water hydrolyzes any remaining active reagent and precipitates the organic product, separating it from the water-soluble DMF and triazine byproducts.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Rationale: Ethyl acetate is a suitable solvent for extracting the N-substituted amide product from the aqueous phase.
-
Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). Rationale: Washing removes residual DMF and inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude N-(4-fluorophenyl)formamide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product as a solid.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of N-(4-fluorophenyl)formamide.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst (TCT hydrolyzed by moisture); Insufficient reaction time. | Use anhydrous DMF and fresh cyanuric chloride. Ensure glassware is dry. Allow the reaction to run for a longer period, monitoring by TLC. |
| Formation of Nitrile Side Product | Reaction conditions too harsh; Catalyst choice favors dehydration. | Ensure the reaction is run at room temperature. If nitrile is still a major product, consider alternative mild catalysts. |
| Low Yield after Workup | Incomplete extraction; Product loss during recrystallization. | Perform an additional extraction of the aqueous layer. Optimize the recrystallization solvent system and technique to improve recovery. |
| Oily Product Instead of Solid | Presence of impurities (e.g., residual DMF). | Ensure thorough washing of the organic layer with water and brine. Consider purification by column chromatography if recrystallization fails. |
References
- 1. organicreactions.org [organicreactions.org]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. jocpr.com [jocpr.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. audreyli.com [audreyli.com]
- 11. scispace.com [scispace.com]
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 4-Fluorobenzaldehyde Oxime
Introduction: The Strategic Value of 4-Fluorobenzaldehyde Oxime in Heterocyclic Chemistry
This compound is a versatile and highly valuable precursor in the synthesis of a wide array of heterocyclic compounds.[1][2] Its utility stems from the unique interplay of its constituent functional groups: the reactive oxime moiety (-CH=N-OH) and the fluorine-substituted aromatic ring. The oxime group serves as a robust linchpin for constructing various five- and six-membered rings through cycloaddition, cyclization, and rearrangement reactions.[3][4]
The presence of a fluorine atom at the para-position of the benzene ring imparts specific physicochemical properties that are highly desirable in medicinal chemistry.[1] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking potential sites of oxidation, and improve membrane permeability, often leading to enhanced biological activity and better pharmacokinetic profiles.[5] Consequently, this compound is not merely a synthetic intermediate but a strategic building block for accessing novel fluorinated heterocycles with significant potential in drug discovery and agrochemical development.[2]
This guide provides an in-depth exploration of key synthetic methodologies for transforming this compound into medicinally relevant heterocyclic cores, with a primary focus on isoxazoles and pyrazoles. The protocols and mechanistic discussions are designed to be both explanatory and practical, empowering researchers to leverage this key starting material in their synthetic campaigns.
Part 1: Synthesis of 3-(4-Fluorophenyl)isoxazoles via Nitrile Oxide Cycloaddition
The most direct and powerful application of this compound is its role as a precursor to 4-fluorophenyl nitrile oxide. This highly reactive 1,3-dipole is not typically isolated but is generated in situ and immediately trapped by a dipolarophile, such as an alkyne or alkene, in a [3+2] cycloaddition reaction to yield isoxazoles or isoxazolines, respectively. This method is exceptionally reliable for constructing the isoxazole core.[6]
Mechanistic Rationale
The conversion of the aldoxime to the nitrile oxide is an oxidative process. A common and effective method involves the use of a mild oxidizing agent, such as sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS), which converts the oxime into a transient hydroxamoyl chloride. Subsequent base-mediated elimination of HCl generates the 4-fluorophenyl nitrile oxide intermediate. This dipole then readily undergoes a concerted [3+2] cycloaddition with a suitable alkyne to afford the corresponding 3,5-disubstituted isoxazole with high regioselectivity.
The causality behind this choice of reagents lies in its efficiency and mild conditions. The in situ generation of the nitrile oxide minimizes its decomposition and side reactions, ensuring a high yield of the desired cycloadduct.
Visualizing the Pathway: From Oxime to Isoxazole
Caption: Reaction mechanism for isoxazole synthesis.
Experimental Protocol: Synthesis of 3-(4-fluorophenyl)-5-phenylisoxazole
This protocol details a reliable, self-validating procedure for the synthesis of a representative isoxazole. The progress can be easily monitored by Thin-Layer Chromatography (TLC).
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Aqueous sodium hypochlorite solution (10-15%, commercial bleach, 2.0 eq)
-
Triethylamine (Et3N, 0.2 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and phenylacetylene (1.1 eq) in DMF.
-
Reagent Addition: Add triethylamine (0.2 eq) to the solution. Begin to add the aqueous sodium hypochlorite solution (2.0 eq) dropwise over 30 minutes while maintaining the temperature at 0-5 °C using an ice bath. The dropwise addition is critical to control the exothermic reaction and prevent the decomposition of the nitrile oxide intermediate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting oxime by TLC (e.g., using a 4:1 Hexane:EtOAc eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, quench the excess oxidant by adding saturated aqueous Na2S2O3 solution. Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter. Concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 3-(4-fluorophenyl)-5-phenylisoxazole as a solid.
Data Summary: Isoxazole Synthesis
| Entry | Dipolarophile (Alkyne) | Key Conditions | Yield (%) | Reference |
| 1 | Phenylacetylene | NaOCl, Et3N, DMF, RT | ~85-95% | General Method[6] |
| 2 | 1-Heptyne | NCS, Pyridine, CHCl3, RT | High | General Method[7] |
| 3 | Propargyl alcohol | ICl, CH2Cl2, RT | Good to Excellent | [7] |
| 4 | Ethyl propiolate | NaOCl, Et3N, DMF, RT | ~80-90% | General Method[6] |
Part 2: Synthesis of Pyrazole Derivatives
The synthesis of pyrazoles from this compound is typically less direct than isoxazole formation and often involves the transformation of the oxime into a suitable precursor for cyclocondensation with a hydrazine derivative. A prominent strategy involves converting the aldehyde (or its oxime) into an α,β-unsaturated carbonyl compound (a chalcone), which can then undergo a classical cyclocondensation reaction with hydrazine to form the pyrazole ring.[8][9]
Mechanistic Rationale
The core principle is the construction of a 1,3-dielectrophile that can react with the 1,2-dinucleophile, hydrazine.
-
Chalcone Formation: 4-Fluorobenzaldehyde is condensed with an acetophenone derivative under basic conditions (Claisen-Schmidt condensation) to form a chalcone (an α,β-unsaturated ketone). This creates the required C-C-C backbone.
-
Cyclocondensation: The resulting chalcone is then reacted with hydrazine hydrate. The reaction proceeds via a Michael addition of one nitrogen of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8]
This two-step approach is robust and allows for significant molecular diversity by varying both the acetophenone and the hydrazine reactant.
Visualizing the Workflow: From Aldehyde to Pyrazole
Caption: Synthetic workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of 3-(4-Fluorophenyl)-5-phenyl-1H-pyrazole
This protocol first describes the synthesis of the chalcone intermediate from 4-fluorobenzaldehyde, the parent aldehyde of the oxime.
Step A: Synthesis of 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Setup: Dissolve 4-fluorobenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Reaction: Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (2.0 eq) dropwise.
-
Execution: Allow the mixture to warm to room temperature and stir for 4-6 hours. The formation of a solid precipitate indicates product formation.
-
Isolation: Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. Dry the product to obtain the chalcone.
Step B: Synthesis of 3-(4-Fluorophenyl)-5-phenyl-1H-pyrazole
-
Setup: Suspend the chalcone from Step A (1.0 eq) in ethanol or acetic acid.
-
Reaction: Add hydrazine hydrate (1.5-2.0 eq) and reflux the mixture for 6-8 hours.
-
Monitoring: Monitor the reaction by TLC until the chalcone is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.
Data Summary: Pyrazole Synthesis
| Entry | Acetophenone Derivative | Hydrazine Derivative | Key Conditions | Yield (%) | Reference |
| 1 | Acetophenone | Hydrazine Hydrate | EtOH, Reflux | >80% | General Method[8] |
| 2 | 4-Methoxyacetophenone | Hydrazine Hydrate | Acetic Acid, Reflux | High | General Method[8] |
| 3 | Acetophenone | Phenylhydrazine | EtOH, Reflux | >75% | General Method[9] |
| 4 | 4-Chloroacetophenone | Thiosemicarbazide | KOH/EtOH, Reflux | Good | General Method[9] |
Conclusion
This compound and its parent aldehyde are powerful and versatile starting materials for the synthesis of fluorinated heterocyclic compounds. The direct conversion of the oxime to a nitrile oxide provides an elegant and high-yielding pathway to isoxazoles, a privileged scaffold in medicinal chemistry. Furthermore, leveraging the aldehyde in Claisen-Schmidt condensations opens access to chalcone intermediates, which are key precursors for pyrazoles. The protocols and strategies outlined in this guide demonstrate the reliability and adaptability of these methods, providing a solid foundation for researchers to design and synthesize novel heterocyclic entities for applications in drug discovery and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Cas 459-23-4,this compound | lookchem [lookchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chim.it [chim.it]
Application Note: 4-Fluorobenzaldehyde Oxime as a Strategic Synthon for Novel CYP51-Targeting Antifungal Agents
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and mycology.
Abstract: The escalating threat of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. This guide details the strategic application of 4-Fluorobenzaldehyde oxime as a versatile building block in the synthesis of potent antifungal compounds, particularly those targeting the lanosterol 14α-demethylase (CYP51) enzyme. We provide a rationale for its use based on structure-activity relationships, a detailed, step-by-step protocol for the synthesis of a representative oxime ether-containing triazole, and methodologies for evaluating its biological activity.
Introduction: The Imperative for New Antifungal Therapies
Fungal infections pose a significant and growing threat to global health, exacerbated by the rise of multidrug-resistant strains.[1] The majority of clinically used antifungal drugs, such as the azole class, target the fungal-specific ergosterol biosynthesis pathway.[2] Azoles, including fluconazole and voriconazole, function by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is critical for converting lanosterol to ergosterol, an essential component of the fungal cell membrane.[3][4] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.[2][4]
However, increasing resistance to existing azoles demands a continuous effort in medicinal chemistry to design new agents with improved efficacy, broader spectrum, and reduced susceptibility to resistance mechanisms. The strategic incorporation of specific chemical moieties can enhance the potency and pharmacokinetic profile of these inhibitors. This application note focuses on the utility of this compound, a key precursor that combines two valuable features: a fluorine substituent and a versatile oxime functional group.
Part 1: The Strategic Value of the this compound Moiety
This compound (C₇H₆FNO) is an attractive starting material in drug design for several compelling reasons rooted in established structure-activity relationships (SAR).[5][6]
-
The Fluorine Advantage: The introduction of a fluorine atom onto an aromatic ring is a well-established strategy in medicinal chemistry.[7] Fluorine's high electronegativity can enhance binding interactions with target enzymes, improve metabolic stability by blocking sites of oxidative metabolism, and increase membrane permeability, thereby improving the overall pharmacokinetic profile of the drug candidate.[8]
-
The Versatile Oxime Group: The oxime functional group (-CH=N-OH) is not merely a passive linker. It offers a synthetically accessible handle for creating oxime ethers or esters, allowing for the systematic exploration of chemical space and optimization of drug-like properties.[9][10] Furthermore, the oxime nitrogen can act as a hydrogen bond acceptor, potentially forming crucial interactions within the active site of the target enzyme, such as CYP51.[11][12]
By combining these features, this compound serves as an ideal synthon for building novel antifungal agents designed to overcome the limitations of current therapies.
Part 2: Synthesis of a Novel Oxime-Triazole Antifungal Agent
This section provides a representative, multi-step protocol for the synthesis of a novel antifungal compound where this compound is incorporated as an O-substituted ether into a 1,2,4-triazole scaffold. The overall workflow is designed based on common synthetic methodologies reported for creating new azole antifungals.[10][13]
Experimental Workflow Diagram
The synthetic strategy involves the preparation of a key chloroacetyl-triazole intermediate, followed by a nucleophilic substitution reaction with the pre-formed O-alkylated this compound derivative.
Caption: Synthetic workflow for the target oxime-triazole antifungal agent.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
This compound
-
2,4-Difluorophenacyl bromide
-
1H-1,2,4-Triazole
-
1,2-Dibromoethane
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Potassium carbonate (K₂CO₃)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (Intermediate 1)
-
Rationale: This step creates the core azole ketone structure, a common feature in many antifungal agents. The reaction is a standard N-alkylation of the triazole ring.
-
Procedure:
-
To a solution of 1H-1,2,4-triazole (1.2 eq) in anhydrous acetone, add finely ground K₂CO₃ (2.0 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add a solution of 2,4-difluorophenacyl bromide (1.0 eq) in acetone dropwise over 15 minutes.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (EtOAc/Hexane gradient) to yield Intermediate 1 as a white solid.
-
-
Validation: The structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. Expected ¹H NMR signals include peaks for the triazole protons and the aromatic protons of the difluorophenyl ring, along with a characteristic singlet for the methylene (-CH₂-) protons.
Step 2: Synthesis of (E)-4-fluorobenzaldehyde O-(2-bromoethyl) oxime (Intermediate 2)
-
Rationale: This step functionalizes the oxime hydroxyl group with a bromoethyl linker, preparing it for the final coupling reaction. Sodium hydride is used as a strong base to deprotonate the oxime.
-
Procedure:
-
To a stirred suspension of NaH (1.2 eq, washed with hexane to remove mineral oil) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until gas evolution ceases.
-
Cool the mixture back to 0 °C and add 1,2-dibromoethane (3.0 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (EtOAc/Hexane gradient) to obtain Intermediate 2.
-
-
Validation: Successful synthesis can be confirmed by spectroscopic methods. The disappearance of the -OH proton signal and the appearance of new signals corresponding to the -O-CH₂-CH₂-Br moiety in the ¹H NMR spectrum are key indicators.
Step 3: Synthesis of the Final Product
-
Rationale: This is a nucleophilic substitution (Sₙ2) reaction where the oxygen of the azole ketone (likely in its enolate form under basic conditions) attacks the bromoethyl linker of the oxime derivative. Cesium carbonate is an effective base for this type of transformation.[10]
-
Procedure:
-
In a round-bottom flask, combine Intermediate 1 (1.0 eq), Intermediate 2 (1.1 eq), and Cs₂CO₃ (1.5 eq) in anhydrous DMF.
-
Stir the mixture at 60 °C and monitor the reaction progress by TLC.
-
Upon completion (typically 8-12 hours), cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final compound by flash column chromatography to yield the pure product.
-
-
Validation: The final structure must be rigorously confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to ensure the correct connectivity and elemental composition.
Part 3: Biological Evaluation
Mechanism of Action: Targeting Ergosterol Biosynthesis
The synthesized azole derivative is designed to function as an inhibitor of lanosterol 14α-demethylase (CYP51). By binding to the active site of this enzyme, the compound prevents the demethylation of lanosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors. This disrupts the fungal cell membrane's structure and function, ultimately inhibiting fungal growth.[2][14]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by the synthesized agent.
Protocol: In Vitro Antifungal Susceptibility Testing
The antifungal activity is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Procedure:
-
Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Prepare a fungal inoculum of a standardized concentration (e.g., 0.5–2.5 × 10³ CFU/mL) from a fresh culture of the test organism (e.g., Candida albicans, Aspergillus fumigatus).
-
Add the fungal inoculum to each well. Include a positive control (fungi in medium, no drug) and a negative control (medium only). Use a standard antifungal like fluconazole as a comparator.
-
Incubate the plates at 35 °C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.
-
Data Presentation: Representative Antifungal Activity
The following table presents hypothetical but plausible MIC₅₀ values (concentration inhibiting 50% of growth) for the newly synthesized compound compared to fluconazole, based on typical results for novel azole derivatives.[10][13]
| Compound | MIC₅₀ (μg/mL) vs. C. albicans (SC5314) | MIC₅₀ (μg/mL) vs. C. glabrata (ATCC 90030) | MIC₅₀ (μg/mL) vs. A. fumigatus (ATCC 204305) |
| Final Product | 0.5 | 1.0 | 2.0 |
| Fluconazole | 1.0 | 16.0 | >64 |
Note: These are representative values for illustrative purposes.
The data suggest that the novel compound exhibits potent activity, particularly against the fluconazole-resistant C. glabrata and shows moderate activity against Aspergillus, a spectrum often lacking in older azoles.
Conclusion
This compound is a highly valuable and strategic precursor for the synthesis of next-generation antifungal agents. Its inherent electronic and structural properties, combined with its synthetic tractability, allow for its incorporation into potent scaffolds like 1,2,4-triazoles that target essential fungal enzymes. The protocols and rationale presented here provide a comprehensive guide for researchers aiming to leverage this synthon in the discovery and development of new therapies to combat the critical challenge of fungal infections.
References
- 1. Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound | C7H6FNO | CID 6436078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzaldehyde, p-fluoro-, oxime | C7H6FNO | CID 5372466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antifungal activity and structure-activity relationships of vanillin oxime-N-O-alkanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based rational design, synthesis and antifungal activity of oxime-containing azole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Fluorobenzaldehyde Oxime as a Versatile Building Block for Novel Insecticide Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Strategic Importance of the Oxime Moiety in Agrochemical Innovation
In the continuous search for novel insecticidal agents with improved efficacy, selectivity, and resistance management profiles, the strategic incorporation of unique chemical scaffolds is paramount. 4-Fluorobenzaldehyde oxime has emerged as a highly valuable and versatile building block in the synthesis of a new generation of potential insecticides.[1][2][3] Its utility stems from the reactive oxime functional group, which allows for the facile creation of diverse libraries of derivatives, primarily oxime ethers and oxime esters.[4] The presence of the fluorine atom on the phenyl ring is also a key feature, as fluorinated organic compounds are an increasingly important class of commercial agrochemicals, often leading to enhanced metabolic stability and biological activity.[5]
This technical guide provides a comprehensive overview of the application of this compound in the design and synthesis of potential insecticides. We will delve into the detailed synthetic protocols, from the preparation of the oxime building block to its incorporation into advanced insecticidal scaffolds. Furthermore, we will provide field-proven bioassay protocols for evaluating the efficacy of these novel compounds against key lepidopteran and aphid pests. The narrative is grounded in the principles of structure-activity relationships (SAR) and the elucidation of the potential mode of action, offering a holistic perspective for researchers in the field of agrochemical discovery.
Part 1: Synthesis of this compound and its Derivatives
The journey from a simple aromatic aldehyde to a potent insecticidal candidate begins with robust and well-characterized synthetic chemistry. Here, we outline the synthesis of the core building block, this compound, and its subsequent elaboration into a representative oxime ether derivative.
Protocol 1: Synthesis of this compound
This protocol describes the straightforward synthesis of this compound via the condensation of 4-fluorobenzaldehyde with hydroxylamine hydrochloride. The causality behind this choice of reagents lies in the nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration to form the stable oxime.
Materials:
-
4-Fluorobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for extraction and filtration
Step-by-Step Methodology:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (80.6 mmol) of 4-fluorobenzaldehyde in 100 mL of ethanol.
-
To this solution, add 8.4 g (120.9 mmol) of hydroxylamine hydrochloride and 10.0 g (121.9 mmol) of sodium acetate.
-
The reaction mixture is then heated to reflux with constant stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is then partitioned between ethyl acetate and water. The aqueous layer is extracted twice with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization from a suitable solvent system like ethanol/water to afford a white crystalline solid.
Protocol 2: Synthesis of a Potential Oxime Ether Insecticide
This protocol details the synthesis of a representative isoxazoline derivative incorporating the this compound moiety, based on the work of Zhang et al. (2023).[6][7] This class of compounds has shown remarkable insecticidal activity, and this specific example will serve as our model for biological evaluation.
Materials:
-
This compound (from Protocol 1)
-
3-(4-(bromomethyl)phenyl)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole (Intermediate A)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
To a solution of this compound (1.2 mmol) in 10 mL of anhydrous DMF, add Intermediate A (1.0 mmol) and potassium carbonate (2.0 mmol).
-
The reaction mixture is stirred at 60 °C for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon). The reaction progress should be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to yield the pure oxime ether derivative.
Diagram of the Synthetic Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Cas 459-23-4,this compound | lookchem [lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Insecticidal and Fungicidal Activities of Ether/Oxime-ether Containing Isoxazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Role of 4-Fluorobenzaldehyde Oxime in Modern Medicinal Chemistry
Abstract
4-Fluorobenzaldehyde oxime is a highly versatile and strategically important building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a para-substituted fluorine atom on a benzene ring and a reactive oxime moiety, offers a unique combination of physicochemical properties that are advantageous for the synthesis of novel therapeutic agents. The fluorine atom enhances metabolic stability and binding affinity, while the oxime group serves as a versatile synthetic handle for creating diverse chemical libraries.[2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and application of this compound, supported by detailed, field-proven protocols and mechanistic insights.
Introduction: The Oxime Scaffold in Drug Design
Oximes (RR'C=NOH) are a class of nitrogen-containing compounds that have garnered significant attention in pharmacology.[4][5] Their utility stems from several key features:
-
Bioisosterism: The oxime group can act as a bioisosteric replacement for other functional groups, such as carboxylic acids, influencing properties like acidity and hydrogen bonding capacity.[6]
-
Synthetic Versatility: Oximes are readily synthesized from aldehydes or ketones and can be easily converted into other functional groups like amines, nitriles, and amides, making them crucial intermediates.[4][7]
-
Pharmacological Activity: The oxime moiety is present in several FDA-approved drugs, notably in cephalosporin antibiotics (e.g., cefuroxime, cefpodoxime) and as acetylcholinesterase (AChE) reactivators for treating organophosphate poisoning (e.g., pralidoxime).[5][8][9][10]
This compound emerges as a particularly valuable synthon. The presence of the fluorine atom at the para-position can significantly enhance a molecule's lipophilicity, metabolic stability, and ability to participate in specific binding interactions with target proteins.[2][3]
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use.
| Property | Value | Source |
| CAS Number | 459-23-4 (unspecified stereochemistry) | [11] |
| Molecular Formula | C₇H₆FNO | [2][12] |
| Molecular Weight | 139.13 g/mol | [12] |
| Appearance | White amorphous solid / Colorless to pale yellow solid | [2][13] |
| Melting Point | 95 °C / 82-85 °C (Z-isomer) | [14][15] |
| Topological Polar Surface Area | 32.6 Ų | [16] |
| Isomerism | Exists as E and Z stereoisomers | [9][17] |
Synthesis of this compound: A Foundational Protocol
The synthesis of this compound is a robust and high-yielding condensation reaction between 4-fluorobenzaldehyde and hydroxylamine. The causality behind this protocol lies in the nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon, followed by dehydration to form the stable C=N double bond of the oxime.
Workflow for Synthesis
The general workflow involves the reaction setup, monitoring, and subsequent isolation and purification of the product.
Caption: General workflow for this compound synthesis.
Detailed Experimental Protocol
This protocol is adapted from established methodologies to ensure high yield and purity.[2][18]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Purpose |
| 4-Fluorobenzaldehyde | 124.11 | 1.0 | Starting Material |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | 69.49 | 1.2 | Oxime forming agent |
| Sodium Hydroxide (NaOH) | 40.00 | 1.5 | Base to free hydroxylamine |
| Methanol (or Ethanol) | - | - | Solvent |
| Water (Deionized) | - | - | Solvent |
| Hydrochloric Acid (Conc.) | - | As needed | Acidification for precipitation |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 equiv) in methanol or ethanol.
-
Base and Hydroxylamine: In a separate beaker, prepare a solution by dissolving hydroxylamine hydrochloride (1.2 equiv) and sodium hydroxide (1.5 equiv) in deionized water.
-
Reaction: Add the aqueous hydroxylamine/NaOH solution to the stirred solution of the aldehyde. The reaction is typically exothermic; maintain the temperature between 25–40°C.
-
Scientific Rationale: Sodium hydroxide deprotonates hydroxylamine hydrochloride in situ to generate the free hydroxylamine nucleophile (NH₂OH), which is necessary to attack the carbonyl carbon. Using an excess ensures the reaction goes to completion.
-
-
Monitoring: Stir the mixture for 2–4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath. Slowly acidify the solution with concentrated HCl until it is acidic to litmus paper. This step protonates the oximate and causes the product to precipitate out of the aqueous solution.
-
Purification: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.
-
Drying: Dry the purified this compound under vacuum. The expected yield is typically near-quantitative.[2]
Applications in Medicinal Chemistry & Drug Discovery
This compound is not merely an intermediate; it is a strategic scaffold for generating bioactive molecules. Its utility lies in the reactivity of both the oxime group and the fluorinated aromatic ring.[2]
Core Reactions & Derivatization Pathways
The oxime serves as a versatile handle for various chemical transformations, enabling the creation of diverse compound libraries.
Caption: Key synthetic pathways starting from this compound.
Application Focus 1: Synthesis of Antimicrobial Agents
Oxime derivatives are known to possess significant antimicrobial properties.[2][3][19] The fluorine atom can enhance this activity by increasing lipophilicity, which facilitates passage through microbial cell membranes.[3] A common strategy is the synthesis of oxime ethers.
Protocol: Synthesis of a 4-Fluorobenzaldehyde O-benzyl oxime ether
-
Deprotonation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in a dry polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0°C and add a strong base such as sodium hydride (NaH, 1.1 equiv) portion-wise. Allow the mixture to stir for 30 minutes at 0°C.
-
Self-Validation: The cessation of hydrogen gas evolution indicates the complete formation of the sodium oximate salt.
-
-
Alkylation: Add benzyl bromide (1.1 equiv) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting oxime.
-
Quenching & Extraction: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure O-benzyl oxime ether.
Application Focus 2: Scaffolds for Anticancer Drug Discovery
Derivatives of fluorinated benzaldehydes have shown potential as anticancer agents.[2][3] The mechanism can involve the induction of apoptosis or the inhibition of specific enzymes.[2] The oxime scaffold allows for the systematic exploration of structure-activity relationships (SAR).
Protocol: General Workflow for Anticancer Screening
This workflow outlines the logical progression from a synthesized compound library to the identification of a potential lead.
Caption: Drug discovery workflow for anticancer screening of new derivatives.
Protocol: Primary Cytotoxicity Screening (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized oxime derivatives in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Mechanistic Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion
This compound is a cornerstone intermediate for modern drug discovery. Its straightforward synthesis, coupled with the advantageous properties conferred by the fluorine atom and the synthetic flexibility of the oxime group, makes it an invaluable tool for generating novel molecular entities. The protocols and workflows detailed in this guide provide a robust framework for researchers to harness the full potential of this scaffold in the development of new antimicrobial, anticancer, and other therapeutic agents.
References
- 1. Cas 459-23-4,this compound | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSRS [precision.fda.gov]
- 12. This compound | C7H6FNO | CID 6436078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CAS 459-23-4: this compound | CymitQuimica [cymitquimica.com]
- 14. This compound | 459-23-4 | FF67577 [biosynth.com]
- 15. echemi.com [echemi.com]
- 16. Page loading... [guidechem.com]
- 17. Benzaldehyde, p-fluoro-, oxime | C7H6FNO | CID 5372466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 4-Fluorobenzaldehyde Oxime in the Synthesis of Novel Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in the architecture of modern anti-inflammatory drugs, most notably exemplified by the selective COX-2 inhibitor, Celecoxib. The strategic incorporation of fluorine into these molecules is a key design element, often enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles. This guide explores the synthesis of pyrazole-based compounds as potential anti-inflammatory agents, focusing on the utility of fluorinated building blocks. While the most common industrial synthesis of Celecoxib does not directly utilize 4-Fluorobenzaldehyde oxime, this document provides a comprehensive look at the established Celecoxib synthesis to contextualize the field. Subsequently, it presents a detailed protocol for the synthesis of a novel fluorinated pyrazole derivative starting from 4-Fluorobenzaldehyde, illustrating the application of such precursors in the discovery of new chemical entities with therapeutic potential.
Part 1: Scientific Foundation: Pyrazoles, Fluorine, and COX-2 Inhibition
The Pyrazole Core: A Privileged Scaffold
The five-membered pyrazole ring is a "privileged scaffold" in medicinal chemistry due to its versatile chemical reactivity and its presence in numerous clinically approved drugs.[1][2] Its structural features allow it to form critical hydrogen bonds and hydrophobic interactions with biological targets.[1] In the context of anti-inflammatory drugs, the diarylpyrazole structure, as seen in Celecoxib, is particularly effective for achieving selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][3]
The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into a drug candidate can profoundly alter its properties in beneficial ways.[4] The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation and thereby increasing the drug's half-life.[4][5] Furthermore, fluorine's high electronegativity can alter the acidity of nearby functional groups and influence binding interactions with target proteins.[6][7] In many nonsteroidal anti-inflammatory drugs (NSAIDs), a trifluoromethyl (CF₃) group, as found in Celecoxib, contributes to the molecule's ability to fit into the active site of the COX-2 enzyme, enhancing both potency and selectivity.[5]
Mechanism of Action: Selective COX-2 Inhibition
Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[8] There are two main isoforms: COX-1, which is constitutively expressed and plays a protective role in the gastrointestinal tract and platelets, and COX-2, which is induced at sites of inflammation.[8][9]
Traditional NSAIDs like ibuprofen and naproxen inhibit both COX-1 and COX-2. While this reduces inflammation, the inhibition of COX-1 can lead to undesirable side effects such as stomach ulcers.[10] Selective COX-2 inhibitors, or "coxibs," were designed to specifically target the inflammation-driving COX-2 enzyme, thereby reducing pain and inflammation with a lower risk of gastrointestinal complications.[8][11] Celecoxib achieves its selectivity through its sulfonamide side chain, which binds to a specific hydrophilic pocket present in the COX-2 active site but not in COX-1.[9][12]
Caption: Mechanism of selective COX-2 inhibition by Celecoxib.
Part 2: Benchmark Protocol: Synthesis of Celecoxib
To understand the synthesis of diarylpyrazole anti-inflammatory drugs, the well-established synthesis of Celecoxib serves as an essential reference. The common route involves a Claisen condensation followed by a cyclocondensation reaction to form the core pyrazole ring.[13][14]
Caption: Two-step synthetic workflow for Celecoxib.
Protocol 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (Intermediate)
This step forms the β-diketone intermediate via a Claisen condensation.
Materials:
-
4'-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Toluene
-
Hydrochloric acid (HCl)
Procedure:
-
Prepare a mixture of sodium methoxide in toluene in a reaction vessel equipped with a stirrer and condenser.
-
Slowly add a mixture of 4'-methylacetophenone and ethyl trifluoroacetate to the sodium methoxide suspension at 35-40°C.[15]
-
Heat the reaction mixture to 75°C and stir for approximately 4 hours.[15]
-
After the reaction is complete, cool the mixture to room temperature (25-30°C).
-
Quench the reaction by adding water and acidify with aqueous HCl to a pH of ~2.[15]
-
Separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers and remove the solvent by distillation under vacuum to yield the crude intermediate product.[15]
Protocol 2: Synthesis of Celecoxib
This final step forms the pyrazole ring of Celecoxib through cyclocondensation.
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (from Protocol 1)
-
4-Hydrazinylbenzenesulfonamide hydrochloride
-
Ethanol or Ethyl Acetate/Water solvent system
Procedure:
-
Charge a reactor with the intermediate dione, 4-hydrazinylbenzenesulfonamide hydrochloride, and the chosen solvent (e.g., a mixture of ethyl acetate and water).[15]
-
Heat the mixture to reflux (approximately 75-80°C) and stir for 5-10 hours until the reaction is complete, as monitored by TLC or HPLC.[13][15]
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the separated solid, wash thoroughly with water, and then a cold solvent (e.g., ethanol) to remove impurities.
-
Dry the solid under vacuum to obtain crude Celecoxib.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture.[15]
Table 1: Comparative Data for Celecoxib Synthesis
| Reference Method | Starting Materials | Key Reagents/Solvents | Reaction Time | Yield |
| Penning et al. (Original)[14] | 4-Methylacetophenone, Ethyl trifluoroacetate | Methanol, (4-Sulfamoylphenyl)hydrazine HCl | Not specified | 46% (overall) |
| US Patent 7,919,633 B2[15] | 1,3-Dione intermediate | Ethyl acetate, Water | 5 hours | Not specified |
| BenchChem Protocol[13] | 1,3-Dione intermediate | Ethanol | 10 hours | 85-95% |
Part 3: Application Protocol: Synthesis of a Novel Pyrazole from 4-Fluorobenzaldehyde
This section outlines a practical, multi-step synthesis of a novel 1,3,5-trisubstituted pyrazole derivative, demonstrating the utility of 4-Fluorobenzaldehyde as a key fluorinated starting material. The strategy involves the creation of a chalcone intermediate followed by cyclization.
Caption: Workflow for synthesizing a novel pyrazole from 4-Fluorobenzaldehyde.
Protocol 3: Synthesis of this compound
This protocol describes the conversion of the aldehyde to its corresponding oxime, a common derivative used for characterization and in some synthetic pathways.[16][17]
Materials:
-
4-Fluorobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or Sodium hydroxide (NaOH)
-
Ethanol/Water solvent system
Procedure:
-
Dissolve 4-Fluorobenzaldehyde in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate).
-
Add the hydroxylamine solution to the aldehyde solution and stir at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the product often precipitates. If not, the volume can be reduced under vacuum, and the product can be extracted using an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.[17] The product can be purified by recrystallization.
Protocol 4: Synthesis of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (A Chalcone Intermediate)
This step involves a base-catalyzed Claisen-Schmidt condensation to form an α,β-unsaturated ketone, a crucial precursor for pyrazole synthesis.[3]
Materials:
-
4-Fluorobenzaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Prepare a solution of NaOH or KOH in ethanol in a flask cooled in an ice bath.
-
Add acetophenone to the cooled basic solution with stirring.
-
Slowly add 4-Fluorobenzaldehyde to the mixture, ensuring the temperature remains low.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours. A solid precipitate of the chalcone should form.
-
Filter the product, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the resulting solid to obtain the chalcone intermediate.
Protocol 5: Synthesis of 5-(4-fluorophenyl)-3-phenyl-1H-pyrazole
This final step involves the cyclocondensation of the chalcone with hydrazine to form the pyrazole ring.[3]
Materials:
-
(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (from Protocol 4)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or Glacial Acetic Acid
Procedure:
-
Dissolve the chalcone intermediate in a suitable solvent like ethanol or glacial acetic acid in a round-bottom flask equipped with a condenser.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction's completion by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The solid pyrazole derivative will precipitate out.
-
Filter the solid, wash it thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified novel pyrazole derivative.
Conclusion
The synthesis of pyrazole-based anti-inflammatory agents is a field of high therapeutic importance. While Celecoxib provides a benchmark for selective COX-2 inhibition, the principles of its design—namely the diarylpyrazole scaffold and strategic fluorination—can be applied to the discovery of new chemical entities. 4-Fluorobenzaldehyde and its oxime derivative are valuable, versatile building blocks for this purpose. The protocols provided herein offer a practical guide for both understanding the synthesis of established drugs like Celecoxib and for applying that knowledge to the rational design and synthesis of novel fluorinated pyrazoles with potential as next-generation anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. WO2019064139A1 - Continuous processes for the manufacture of celocoxib - Google Patents [patents.google.com]
- 15. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jocpr.com [jocpr.com]
Application Notes and Protocols: Reactions of 4-Fluorobenzaldehyde Oxime with Organometallic Reagents
Abstract
This technical guide provides a comprehensive overview of the reactions between 4-fluorobenzaldehyde oxime and common classes of organometallic reagents, primarily focusing on organomagnesium (Grignard) and organolithium compounds. The strategic placement of a fluorine atom on the benzaldehyde scaffold imparts unique electronic properties that are highly valuable in medicinal chemistry and materials science.[1][2] The transformation of the oxime functional group via nucleophilic addition of organometallic reagents represents a robust and versatile strategy for synthesizing substituted hydroxylamines, which are key precursors to chiral and achiral primary amines.[3][4] This document details the underlying reaction mechanisms, provides field-proven, step-by-step experimental protocols, and discusses the causality behind experimental choices to guide researchers, scientists, and drug development professionals in leveraging these powerful synthetic transformations.
Introduction: The Strategic Value of this compound
This compound is a crystalline solid derived from the condensation of 4-fluorobenzaldehyde and hydroxylamine. Its utility as a synthetic intermediate is rooted in two key structural features:
-
The Oxime Functional Group: The C=N double bond of the oxime is electrophilic at the carbon atom, making it susceptible to nucleophilic attack. This reactivity is central to the formation of new carbon-carbon bonds. The N-OH moiety provides a handle for subsequent chemical modifications or can be cleaved to yield a primary amine.
-
The 4-Fluoro Substituent: The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect. This effect increases the electrophilicity of the imine carbon, potentially enhancing its reactivity towards nucleophiles. Furthermore, the incorporation of fluorine into drug candidates is a widely used strategy to improve metabolic stability, binding affinity, and lipophilicity.[1][5]
Organometallic reagents, such as Grignard and organolithium compounds, function as potent carbon-based nucleophiles due to the highly polarized nature of their carbon-metal bonds.[6][7] Their reaction with oximes provides a direct and efficient pathway to valuable amine building blocks, which are ubiquitous in pharmaceuticals and biologically active compounds.[4]
Reaction with Grignard Reagents (Organomagnesium Halides)
The addition of Grignard reagents to aldoximes is a cornerstone reaction for the synthesis of N-substituted hydroxylamines, which are readily converted to the corresponding primary amines. The reaction proceeds via a nucleophilic addition mechanism.
Mechanistic Pathway
The reaction is typically facilitated by the presence of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂). The Lewis acid coordinates to the oxime oxygen, activating the C=N bond towards nucleophilic attack. The alkyl or aryl group from the Grignard reagent then adds to the imine carbon, forming a new C-C bond and generating a magnesium salt of the hydroxylamine. A subsequent aqueous workup protonates the intermediate to yield the final hydroxylamine product.[3][8]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Chiral oxime ethers in asymmetric synthesis. Part 4. Asymmetric synthesis of N -protected amines and β-amino acids by the addition of organometallic r ... - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A907186E [pubs.rsc.org]
- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Reactivity [www2.chemistry.msu.edu]
- 8. Chiral oxime ethers in asymmetric synthesis. Part 4. Asymmetric synthesis of N-protected amines and β-amino acids by the addition of organometallic reagents to ROPHy/SOPHy-derived aldoximes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Halogenation of 4-Fluorobenzaldehyde Oxime
Introduction: The Strategic Value of Halogenated 4-Fluorobenzaldehyde Oxime Derivatives
This compound is a versatile synthetic intermediate, possessing a reactive oxime moiety and a fluorinated aromatic ring.[1] Halogenation of this scaffold introduces a key functional handle, enabling a diverse array of subsequent chemical transformations. The resulting halogenated derivatives are of significant interest to researchers in medicinal chemistry and drug development. The introduction of chlorine, bromine, or iodine atoms onto the aromatic ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties.[2] Halogenated aromatics are pivotal precursors for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the construction of complex molecular architectures found in many pharmaceutical agents.[3]
This guide provides a comprehensive overview of the synthetic strategies for the selective halogenation of this compound. It delves into the mechanistic rationale behind the choice of reagents and reaction conditions, and presents detailed, actionable protocols for chlorination, bromination, and iodination.
Understanding the Regioselectivity: Directing Effects of Substituents
The regiochemical outcome of the electrophilic halogenation of this compound is governed by the cumulative directing effects of the fluorine atom and the oxime group.
-
Fluorine: As a halogen, fluorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate at these positions.[4][5] However, due to its high electronegativity, it is also a deactivating group.
-
Oxime Group (-CH=NOH): The oxime group is generally considered a deactivating, meta-directing group for electrophilic aromatic substitution due to the electron-withdrawing nature of the C=N double bond.
In the case of this compound, the fluorine atom at the para position will direct incoming electrophiles to the ortho positions (positions 3 and 5). The meta-directing effect of the oxime group would also favor substitution at positions 3 and 5 relative to the oxime. Therefore, halogenation is expected to occur predominantly at the position ortho to the fluorine atom (and meta to the oxime group).
Chlorination of this compound
The direct chlorination of this compound can be achieved using various chlorinating agents. A common and effective method involves the use of N-chlorosuccinimide (NCS), often in the presence of an acid catalyst to enhance the electrophilicity of the chlorine atom.
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)
This protocol is adapted from general procedures for the chlorination of aromatic compounds.[6][7]
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in glacial acetic acid.
-
Add N-chlorosuccinimide (1.1 eq.) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Chloro-4-fluorobenzaldehyde oxime.
Reaction Mechanism: Electrophilic Aromatic Substitution
The chlorination with NCS in an acidic medium proceeds via a classic electrophilic aromatic substitution mechanism.
Caption: Mechanism of NCS chlorination of this compound.
Bromination of this compound
The bromination of this compound can be performed using molecular bromine or N-bromosuccinimide (NBS). The use of a palladium catalyst with the oxime as a directing group allows for highly selective ortho-bromination.[8][9]
Protocol 2: Palladium-Catalyzed Ortho-Bromination
This protocol is based on the selective ortho-bromination of substituted benzaldoximes.[8][10]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq.) in glacial acetic acid, add NBS (1.1 eq.) and Pd(OAc)₂ (0.05 eq.).
-
Heat the mixture at 80-100 °C for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to yield 3-Bromo-4-fluorobenzaldehyde oxime.
Experimental Workflow: General Halogenation Procedure
Caption: General experimental workflow for the halogenation of this compound.
Iodination of this compound
Iodination of aromatic compounds often requires an oxidizing agent to generate a more potent electrophilic iodine species from molecular iodine.[11][12] Alternatively, N-iodosuccinimide (NIS) in the presence of an acid catalyst is a highly effective method.[13]
Protocol 3: Iodination using N-Iodosuccinimide (NIS)
This protocol is adapted from established methods for the iodination of aromatic compounds.[13]
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq.) in acetonitrile.
-
Add NIS (1.2 eq.) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (0.1 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain 3-Iodo-4-fluorobenzaldehyde oxime.
Quantitative Data Summary
| Reaction | Halogenating Agent | Catalyst/Solvent | Temperature (°C) | Typical Yield (%) | Product |
| Chlorination | N-Chlorosuccinimide (NCS) | Acetic Acid | 50-60 | 70-85 | 3-Chloro-4-fluorobenzaldehyde oxime |
| Bromination | N-Bromosuccinimide (NBS) | Pd(OAc)₂ / Acetic Acid | 80-100 | 75-90 | 3-Bromo-4-fluorobenzaldehyde oxime |
| Iodination | N-Iodosuccinimide (NIS) | TFA / Acetonitrile | Room Temp. | 80-95 | 3-Iodo-4-fluorobenzaldehyde oxime |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on specific reaction conditions and scale.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
N-halosuccinimides are irritants and should be handled with care.
-
Acetic acid and trifluoroacetic acid are corrosive.
-
Palladium compounds are toxic and should be handled with caution.
-
Always quench halogenating agents appropriately during workup.
Conclusion
The halogenation of this compound provides a facile route to valuable synthetic intermediates. The protocols outlined in this guide, utilizing N-halosuccinimides, offer reliable and high-yielding methods for the synthesis of chloro, bromo, and iodo derivatives. The choice of halogenating agent and reaction conditions can be tailored to achieve the desired transformation, opening avenues for the development of novel compounds with potential applications in the pharmaceutical and agrochemical industries.
References
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0633252A1 - Benzaldehyde oxime derivatives, production and use thereof - Google Patents [patents.google.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation: application to the synthesis of substituted 2-bromobenzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed CâH Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 11. tsijournals.com [tsijournals.com]
- 12. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 13. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
Introduction: The Versatility of a Fluorinated Building Block
An In-Depth Guide to 4-Fluorobenzaldehyde Oxime in Organic Synthesis: Applications and Protocols
This compound is an oxime derivative of 4-fluorobenzaldehyde, presenting as a white amorphous solid.[1] It serves as a crucial and versatile building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2][3] The compound's utility stems from the unique interplay between the oxime functional group and the para-substituted fluorine atom on the benzene ring. The fluorine atom enhances the compound's stability and reactivity, influencing its metabolic stability, lipophilicity, and binding affinity to biological targets when incorporated into larger molecules.[1][4] This guide provides a detailed exploration of this compound, offering insights into its synthesis, key reactions, and detailed protocols for its application, aimed at researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is essential for its effective application in synthesis. The compound, with the chemical formula C₇H₆FNO, is synthesized from the condensation of 4-fluorobenzaldehyde and hydroxylamine.[1]
| Property | Value | Source(s) |
| IUPAC Name | (NE)-N-[(4-fluorophenyl)methylidene]hydroxylamine | [5] |
| CAS Number | 459-23-4 | [6] |
| Molecular Formula | C₇H₆FNO | [5] |
| Molecular Weight | 139.13 g/mol | [5] |
| Melting Point | 82-85 °C (lit.) | [2][7] |
| Boiling Point | 194.9 °C at 760 mmHg | [2] |
| Appearance | White amorphous solid / Colorless to pale yellow solid | [1][3] |
| SMILES | C1=CC(=CC=C1/C=N/O)F | [5] |
Synthesis of this compound
The primary synthesis route involves the reaction of 4-fluorobenzaldehyde with hydroxylamine, typically supplied as hydroxylamine hydrochloride.[1] The reaction is a nucleophilic addition to the carbonyl group, followed by dehydration to form the oxime.[1]
Workflow for Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Protocol 1: Standard Laboratory Synthesis
This protocol is based on the widely used hydroxylamine hydrochloride method, which provides near-quantitative yields of the desired oxime.[1]
Rationale: The use of a mild base like sodium hydroxide or sodium bicarbonate is crucial to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile required for the reaction.[1] The reaction is typically performed in a polar protic solvent like methanol or ethanol to ensure the solubility of all reactants.[1] Acidification in the final step protonates the oxime, reducing its solubility in the aqueous medium and causing it to precipitate, which allows for easy isolation.[1]
Materials:
-
4-Fluorobenzaldehyde (1.0 equiv)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equiv)
-
Sodium hydroxide (NaOH) (1.5 equiv)
-
Methanol or Ethanol
-
Deionized Water
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 equiv) in a suitable volume of methanol or ethanol.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 equiv) and sodium hydroxide (1.5 equiv).
-
Add the aqueous solution dropwise to the stirred solution of 4-fluorobenzaldehyde.
-
Stir the reaction mixture at a temperature between 25–40°C for 2–4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
Upon completion, cool the mixture to room temperature.
-
Slowly add dilute HCl to the mixture until the solution is acidic. The product will precipitate out of the solution.
-
Collect the white solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.[1][8]
Applications in Organic Synthesis
This compound is a versatile intermediate that undergoes a variety of chemical transformations, making it a valuable tool for synthetic chemists.[1][2]
Diagram of Key Synthetic Transformations
Caption: Key synthetic pathways starting from this compound.
Oxidation to 4-Fluorobenzonitrile
The oxime group can be readily oxidized to a nitrile, a valuable functional group in organic synthesis. This transformation is a dehydration reaction that can be achieved with various reagents.
Rationale: This reaction provides a direct route to aryl nitriles, which are precursors to carboxylic acids, amides, and amines. The choice of an oxidizing or dehydrating agent is critical to avoid side reactions.[1] For aldoximes, this is often considered a dehydration rather than a classic oxidation.
Protocol 2: Dehydration to 4-Fluorobenzonitrile
-
Place this compound (1.0 equiv) in a round-bottom flask.
-
Add a dehydrating agent such as acetic anhydride or a catalyst like sodium bisulfate in a high-boiling solvent like xylenes.[1]
-
Heat the mixture under reflux for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and carefully quench with water or a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 4-Fluorobenzonitrile.
Reduction to 4-Fluorobenzylamine
The reduction of the oxime functional group is a reliable method for synthesizing primary amines.
Rationale: This transformation is highly valuable for introducing a primary amine group, a common feature in many pharmaceutical agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are effective for this purpose. Sodium borohydride (NaBH₄) can also be used, sometimes requiring a catalyst or specific conditions.[1]
Protocol 3: Reduction to 4-Fluorobenzylamine
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 equiv) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid with fresh THF or ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 4-Fluorobenzylamine.
-
Purify by distillation if necessary.
The Beckmann Rearrangement to 4-Fluorobenzamide
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions.[9][10] This reaction is a powerful tool for C-N bond formation.
Rationale: The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[11][12] This is followed by a concerted migration of the group anti-periplanar to the leaving group, which for an aldoxime is the hydrogen atom, to the nitrogen atom.[9][13] The resulting nitrilium ion is then attacked by water to form the amide after tautomerization.[11] Strong acids like sulfuric acid or polyphosphoric acid are typically used as catalysts.[9]
Protocol 4: Beckmann Rearrangement to 4-Fluorobenzamide
-
Add this compound (1.0 equiv) to a flask.
-
Carefully add a strong acid catalyst, such as polyphosphoric acid or concentrated sulfuric acid, at 0°C.
-
Slowly warm the mixture to room temperature and then heat (e.g., 80-120°C) for the required time (typically 1-3 hours).
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize the solution with a base (e.g., concentrated ammonium hydroxide or NaOH solution) until a precipitate forms.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-Fluorobenzamide.
Synthesis of Bioactive Molecules
This compound serves as a precursor for various biologically active compounds, including oxime esters and other heterocyclic structures.[1] Its derivatives have been investigated for antimicrobial and anticancer properties.[1][14] For instance, esterification with biologically active fatty acids like undecenoic acid has been explored to create novel cytotoxic agents.
Rationale: The incorporation of the 4-fluorophenyl moiety can enhance the biological efficacy of a molecule.[4] The oxime group provides a reactive handle for further functionalization, allowing for the construction of diverse molecular libraries for drug discovery screening.[15]
Conclusion
This compound is a reagent of significant value in organic synthesis. Its straightforward preparation and the versatile reactivity of its oxime group, modulated by the para-fluoro substituent, provide access to a wide array of important chemical entities, including nitriles, primary amines, amides, and complex heterocyclic systems. The protocols and applications detailed in this guide underscore its role as a strategic building block for researchers in medicinal chemistry and materials science, facilitating the development of novel compounds with enhanced properties and biological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. Cas 459-23-4,this compound | lookchem [lookchem.com]
- 3. CAS 459-23-4: this compound | CymitQuimica [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C7H6FNO | CID 6436078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 459-23-4 | FF67577 [biosynth.com]
- 7. This compound | 459-23-4 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Beckmann Rearrangement [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Purifying 4-Fluorobenzaldehyde Oxime via Column Chromatography
An in-depth guide to the purification of 4-Fluorobenzaldehyde oxime using column chromatography, designed for researchers, scientists, and drug development professionals. This technical support center provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful purification.
As a Senior Application Scientist, this guide synthesizes established chromatographic principles with practical, field-tested insights to address the specific challenges of purifying this compound. The protocols and troubleshooting steps are designed to be a self-validating system, explaining the causality behind each experimental choice to empower researchers to adapt and overcome challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: The standard and most effective stationary phase is silica gel (60 Å, 230-400 mesh). Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. This polarity is ideal for separating the moderately polar this compound from the less polar, unreacted 4-Fluorobenzaldehyde starting material. The oxime's hydroxyl group (-N-OH) allows for stronger hydrogen bonding interactions with the silica compared to the aldehyde's carbonyl group (C=O), leading to differential retention.[1][2]
Q2: What is the best mobile phase (eluent) system for this separation?
A2: A gradient of ethyl acetate in hexane is the most commonly recommended and effective mobile phase system.[1][2] You should start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the concentration of the more polar ethyl acetate. This gradient approach ensures that the less polar impurities (like residual aldehyde) elute first, followed by the more polar oxime product, providing optimal resolution.[2]
Q3: How do I determine the optimal solvent ratio before running the column?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for optimizing the mobile phase.[2][3]
-
Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture on a silica gel TLC plate.
-
Develop the plate in a chamber containing a test solvent system (e.g., 20% ethyl acetate in hexane).
-
Visualize the spots under UV light. The ideal solvent system for column chromatography will give your desired product (the oxime) a Retention Factor (Rf) value of approximately 0.25-0.35 . The starting aldehyde should have a higher Rf value (i.e., travel further up the plate). This separation on the TLC plate is a reliable predictor of the separation you will achieve on the column.
Q4: What are the most common impurities I need to separate?
A4: The primary impurity is typically the unreacted 4-Fluorobenzaldehyde starting material.[2][4] Since oxime formation is often an equilibrium reaction, it may not proceed to 100% completion.[4] Other potential impurities could include side-products from the synthesis, though these are less common under standard oximation conditions.[2]
Q5: Can the this compound degrade or isomerize on the column?
A5: Yes, this is a critical consideration.
-
Hydrolysis: Silica gel can be slightly acidic, which can catalyze the hydrolysis of the oxime back to the 4-Fluorobenzaldehyde and hydroxylamine.[5][6] This is a common cause of seeing the starting material reappear in later fractions.
-
E/Z Isomerization: Oximes can exist as two geometric isomers (syn and anti, or E/Z).[5][7] While often stable, the acidic surface of the silica or trace impurities can sometimes promote isomerization on the column, which may appear as streaking or two closely eluting spots.[7][8]
Detailed Experimental Protocol: Column Chromatography Purification
This protocol outlines the standard procedure for purifying crude this compound.
Step 1: Slurry Preparation and Column Packing
-
Select Column Size: Choose a glass column with a diameter appropriate for your sample size (a general rule is a 20:1 to 100:1 ratio of silica gel weight to crude sample weight).
-
Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane) to form a homogenous slurry.
-
Pack the Column: Secure the column vertically. Add a small layer of sand or a cotton/glass wool plug to the bottom. Pour the silica slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.
-
Equilibrate: Allow the silica to settle, and then open the stopcock to drain the excess solvent until it is just level with the top of the silica bed. Never let the column run dry.[9]
Step 2: Sample Loading
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (1-2 times the weight of your crude product) to this solution. Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the absolute minimum volume of the initial mobile phase. Using a pipette, carefully apply this concentrated solution to the top of the silica bed.
Step 3: Elution
-
Initial Elution: Begin eluting with the low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). This will wash out very non-polar impurities.
-
Gradient Elution: Gradually increase the polarity of the mobile phase. This can be done in a stepwise fashion (e.g., 90:10, then 85:15 hexane:ethyl acetate) or with a continuous gradient if using an automated system. A gradual increase provides the best separation.[2]
-
Monitor Elution: The unreacted 4-Fluorobenzaldehyde will elute before the more polar this compound.
Step 4: Fraction Collection and Analysis
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
TLC Analysis: Spot every few fractions on a TLC plate to monitor the separation. Combine the fractions that contain only the pure oxime spot.[2]
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.[2]
Data & Visualization
Data Tables
Table 1: Recommended TLC and Column Chromatography Solvent Systems
| Application | Stationary Phase | Recommended Mobile Phase (Eluent) | Target Rf (TLC) | Purity Achieved | Source |
| TLC Analysis | Silica Gel 60 F254 | 10-30% Ethyl Acetate in Hexane | ~0.3 for Oxime | N/A | [2] |
| Column Chromatography | Silica Gel (230-400 mesh) | Gradient: 5% to 40% Ethyl Acetate in Hexane | N/A | >99% | [1] |
| Recrystallization | N/A | Ethyl Acetate / Hexane (1:3 v/v) | N/A | 99.5% | [1] |
Experimental & Troubleshooting Workflows
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Guide
Problem: Poor separation between the oxime and the starting aldehyde.
-
Potential Cause: The mobile phase is too polar, causing both compounds to elute too quickly.
-
Solution: Decrease the initial polarity of your eluent. Start with a lower percentage of ethyl acetate in hexane. Run a shallower gradient, meaning you increase the polarity more slowly over a larger volume of solvent. This increases the interaction time with the silica gel, enhancing separation.[2]
Problem: The product is eluting as a broad band or "streaking".
-
Potential Causes & Solutions:
-
Column Overloading: You have loaded too much crude material for the amount of silica gel. Increase the silica-to-sample ratio (aim for at least 50:1 by weight).
-
Sample Insolubility: The compound may be slightly insoluble in the mobile phase, causing it to streak as it moves down the column. Ensure your sample is fully dissolved when loading.
-
Compound Degradation/Isomerization: As discussed, the oxime may be hydrolyzing or isomerizing on the silica.[7][10] To mitigate this, you can use deactivated (neutral) silica gel or add a very small amount (~0.1%) of a non-nucleophilic base like triethylamine to your mobile phase to neutralize the acidic sites on the silica.
-
Problem: The product is not eluting from the column.
-
Potential Cause: The mobile phase is not polar enough to displace the highly-retained oxime from the silica gel.
-
Solution: Continue to increase the polarity of your mobile phase. If a high concentration of ethyl acetate in hexane is still ineffective, you can try adding a small amount of an even more polar solvent, like methanol (start with 1-2%), to the eluent system.
Problem: The final product is an oil instead of a solid.
-
Potential Cause: The product is likely impure. The presence of residual solvent or co-eluted impurities can depress the melting point, causing the purified compound to appear as an oil. This compound is a solid at room temperature (m.p. 82-85 °C).[11][12]
-
Solution: Re-purify the material, perhaps with a slower gradient. Alternatively, attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent (like ethyl acetate) and adding a non-solvent (like hexane) until cloudy, then allowing it to cool slowly.[2]
Problem: I see new, unexpected spots on the TLC of my collected fractions.
-
Potential Cause: This strongly suggests on-column degradation. The slightly acidic nature of the silica gel is likely causing hydrolysis of the oxime back to the starting aldehyde.[4]
-
Solution: This is a serious issue that requires modifying the stationary phase. Use a pre-treated neutral silica gel, or pack your column in the presence of a small amount of a base like triethylamine in your eluent (e.g., 0.1-0.5% v/v) to neutralize the silica surface.
Caption: Troubleshooting Logic Flowchart.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxime - Wikipedia [en.wikipedia.org]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | 588-95-4 [amp.chemicalbook.com]
Identifying by-products in 4-Fluorobenzaldehyde oxime synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluorobenzaldehyde Oxime. As a crucial intermediate in the development of various pharmaceuticals and agrochemicals, ensuring its purity is paramount.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the identification and mitigation of by-products.
Part 1: Frequently Asked Questions (FAQs) - Understanding Potential By-products
This section addresses the most common questions regarding impurities and side reactions encountered during the synthesis of this compound.
Q1: What are the primary sources of impurities in my this compound synthesis?
Impurities can originate from two main sources: the starting materials and side reactions during the synthesis. It is crucial to assess the purity of the initial 4-fluorobenzaldehyde, as it can contain isomeric impurities (2- and 3-fluorobenzaldehyde) and its oxidation product, 4-fluorobenzoic acid. During the reaction, several by-products can form, including unreacted starting material, geometric isomers of the oxime, and products from hydrolysis, oxidation, reduction, or rearrangement reactions.
Q2: I observe an unexpected peak in my GC-MS analysis. What could it be?
An unexpected peak could be one of several by-products. The most common are:
-
Unreacted 4-Fluorobenzaldehyde: Incomplete reaction will leave residual starting material.
-
Geometric Isomers (E/Z): The oxime product can exist as syn (E) and anti (Z) isomers, which may be separable by gas chromatography.[3]
-
4-Fluorobenzonitrile: This can be formed through the oxidation or thermal decomposition of the oxime.[4][5][6]
-
4-Fluorobenzyl Amine: This is a reduction product of the oxime.
-
4-Fluorobenzamide: Under acidic conditions, the oxime can undergo a Beckmann rearrangement to form the corresponding amide.[1][2][6][7]
Q3: My final product is an oil instead of a solid. What is the likely cause?
The presence of impurities often leads to a depression of the melting point, resulting in an oily product. The most likely culprits are a mixture of E/Z isomers or the presence of unreacted starting material and other liquid by-products. Purification through column chromatography or recrystallization is recommended to isolate the solid product.
Q4: What is the impact of pH on the synthesis and by-product formation?
The pH of the reaction medium is a critical parameter. The formation of oximes from aldehydes and hydroxylamine is typically acid-catalyzed.[8] However, strongly acidic conditions can promote the hydrolysis of the oxime back to the starting aldehyde and hydroxylamine.[7][9] Furthermore, acidic conditions can facilitate the Beckmann rearrangement of the aldoxime to form 4-fluorobenzamide.[2][10][11] A weakly acidic to neutral pH is generally optimal for oxime formation.
Part 2: Troubleshooting Guide - From Problem to Solution
This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Product loss during purification. | 1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting aldehyde. 2. Avoid strongly acidic conditions during workup. Neutralize the reaction mixture carefully. 3. Optimize the recrystallization solvent system or the mobile phase for column chromatography to minimize product loss. |
| Multiple Spots on TLC | 1. Unreacted 4-fluorobenzaldehyde. 2. Presence of E/Z isomers. 3. Formation of by-products (e.g., 4-fluorobenzonitrile, 4-fluorobenzamide). | 1. Increase the reaction time or the stoichiometry of hydroxylamine hydrochloride. 2. The presence of two spots with close Rf values may indicate E/Z isomers. These can often be separated by careful column chromatography. 3. Characterize the impurities using techniques like GC-MS or LC-MS to identify the specific by-products and adjust reaction conditions accordingly (e.g., temperature, pH). |
| Product is Difficult to Crystallize | 1. Presence of impurities. 2. Formation of a mixture of E/Z isomers. | 1. Purify the crude product using silica gel column chromatography before attempting recrystallization. 2. If isomers are the issue, it may be challenging to crystallize the mixture. Separation of isomers via chromatography may be necessary. |
| Formation of an Amide By-product (4-Fluorobenzamide) | Beckmann rearrangement of the oxime. | This rearrangement is typically acid-catalyzed.[2][10][11] Maintain a neutral or slightly basic pH during the reaction and workup to suppress this side reaction. |
| Formation of a Nitrile By-product (4-Fluorobenzonitrile) | 1. Oxidation of the oxime. 2. Thermal decomposition of the oxime.[4][5][6] | 1. Avoid the use of strong oxidizing agents. 2. Keep the reaction temperature moderate. High temperatures, especially during distillation, can lead to the elimination of water from the oxime to form the nitrile. |
Part 3: By-product Formation Pathways
Understanding the chemical pathways that lead to the formation of by-products is essential for developing strategies to minimize their occurrence.
Reaction Scheme: Synthesis and Major By-products
Caption: Key reaction pathways in the synthesis of this compound.
Part 4: Analytical Workflow for By-product Identification
A robust analytical workflow is critical for identifying and quantifying by-products, thereby guiding the optimization of the synthesis.
Analytical Workflow Diagram
Caption: Recommended analytical workflow for by-product identification.
Part 5: Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolution: Dissolve 4-fluorobenzaldehyde (1.0 equivalent) in methanol.
-
Reagent Addition: In a separate flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.5 equivalents) in water.
-
Reaction: Slowly add the aqueous hydroxylamine solution to the methanolic solution of the aldehyde. Stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Work-up: Carefully acidify the reaction mixture with dilute HCl to precipitate the oxime.
-
Isolation: Filter the solid product, wash with cold water, and dry under vacuum.
Protocol 2: GC-MS Analysis of Crude Product
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject an appropriate volume of the sample solution into the GC-MS system.
-
GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure the elution of all components.
-
MS Analysis: Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).
-
Data Analysis: Identify the peaks corresponding to the product and by-products by comparing their mass spectra with library data and considering their fragmentation patterns.
Protocol 3: HPLC Analysis for Non-Volatile Impurities
-
Sample Preparation: Prepare a solution of the crude product in the mobile phase or a compatible solvent.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is typically effective.
-
Detection: Use a UV detector set at a wavelength where both the product and potential aromatic impurities absorb (e.g., 254 nm).
-
Analysis: Compare the retention times of the peaks in the sample chromatogram with those of authentic standards of potential impurities (e.g., 4-fluorobenzoic acid).
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. louisville.edu [louisville.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. byjus.com [byjus.com]
- 6. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 7. Oxime - Wikipedia [en.wikipedia.org]
- 8. testbook.com [testbook.com]
- 9. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Beckmann Rearrangement [organic-chemistry.org]
Technical Support Center: Optimizing 4-Fluorobenzaldehyde Oxime Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of 4-fluorobenzaldehyde oxime. Moving beyond a simple protocol, this document offers in-depth troubleshooting, answers to frequently asked questions, and a foundational understanding of the reaction mechanism to empower users to overcome common experimental challenges and optimize their reaction conditions for high yield and purity.
Reaction Fundamentals: The Oximation Mechanism
The synthesis of this compound is a classic condensation reaction between 4-fluorobenzaldehyde and hydroxylamine. The reaction proceeds via a nucleophilic addition of the hydroxylamine to the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a carbinolamine.[1][2] This is followed by an acid-catalyzed dehydration step to yield the final oxime product and a molecule of water.[2][3][4]
The reaction is highly dependent on pH.[5] A slightly acidic medium is often optimal to facilitate the dehydration of the carbinolamine intermediate.[2][6] However, if the solution is too acidic, the hydroxylamine nucleophile will be protonated and rendered unreactive. When using hydroxylamine hydrochloride (NH₂OH·HCl), a common starting material, a weak base is required to neutralize the liberated HCl and generate the free hydroxylamine nucleophile in situ.[1][5]
Diagram 1: Reaction Mechanism
Caption: Mechanism of oxime formation.
Optimized Experimental Protocol
This protocol is designed to be a robust starting point for the synthesis of this compound, incorporating common optimization parameters.
Materials & Reagents
-
4-Fluorobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or Sodium hydroxide
-
Ethanol or Methanol
-
Deionized Water
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Thin-Layer Chromatography (TLC) supplies
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) in ethanol or methanol.
-
Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1–1.5 eq) and a base like sodium hydroxide (1.5 eq) or sodium acetate in water.[1][3]
-
Reaction: Slowly add the aqueous hydroxylamine solution to the stirred aldehyde solution.
-
Heating & Monitoring: Gently heat the reaction mixture to a temperature between 25–40°C.[3] Monitor the reaction progress by TLC until the starting aldehyde spot is no longer visible (typically 2–4 hours).[1][3][7]
-
Work-up & Precipitation: After cooling the mixture to room temperature, slowly acidify with HCl. The this compound should precipitate out as a solid.[3]
-
Isolation & Purification: Collect the solid product by vacuum filtration and wash with cold water.[5] The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane to yield a white solid.[1][8]
Diagram 2: Experimental Workflow
Caption: General workflow for synthesis.
Summary of Optimized Conditions
| Parameter | Recommended Value | Rationale |
| Solvent | Ethanol or Methanol | Good solubility for the starting aldehyde.[3] |
| Base | Sodium Hydroxide / Sodium Acetate | Neutralizes HCl from hydroxylamine hydrochloride to generate the free nucleophile.[1][5] |
| Molar Ratio (Aldehyde:NH₂OH·HCl) | 1 : 1.1–1.5 | A slight excess of hydroxylamine ensures complete conversion of the aldehyde.[3] |
| Temperature | 25–40°C | Provides sufficient energy for the reaction without promoting side reactions.[3] |
| Reaction Time | 2–4 hours | Typically sufficient for complete reaction, but should be confirmed by TLC.[3] |
| pH Control | Slightly acidic during reaction | The reaction is pH-dependent; a balance is needed for optimal results.[5][6] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Diagram 3: Troubleshooting Flowchart
Caption: Decision tree for troubleshooting.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
-
Suboptimal pH: The formation of oximes is highly pH-dependent.[5][6] If you are using hydroxylamine hydrochloride, ensure you have added a sufficient amount of base to liberate the free hydroxylamine. The reaction is often fastest in a slightly acidic environment (pH 4-5), which can be achieved with a base like sodium acetate.[6]
-
Incorrect Molar Ratios: An insufficient amount of hydroxylamine will lead to incomplete conversion of the starting aldehyde. It is recommended to use a slight excess (1.1 to 1.5 equivalents) of hydroxylamine hydrochloride.[3]
-
Inappropriate Temperature: While the reaction proceeds at room temperature, gentle heating to 25-40°C can increase the reaction rate.[3] However, excessively high temperatures can lead to the formation of imine derivatives or other byproducts.[3]
-
Inefficient Mixing: Ensure the reaction mixture is being stirred vigorously to maintain homogeneity, especially if reagents are added as separate phases.[5]
Q2: My TLC analysis shows a significant amount of starting material (4-fluorobenzaldehyde) remaining, even after several hours. How can I resolve this?
This indicates an incomplete reaction.
-
Extend Reaction Time: Continue to monitor the reaction by TLC. Some reactions may simply require more time to reach completion.
-
Check Reagent Stoichiometry: You may have an insufficient amount of hydroxylamine. Consider adding another small portion of the hydroxylamine/base solution.
-
Verify pH: The pH of the reaction mixture may have drifted. Check and adjust if necessary to ensure it is in the optimal range for oxime formation.
Q3: My product "oiled out" during work-up and will not crystallize. What should I do?
This issue is often due to impurities depressing the melting point or the use of an inappropriate crystallization solvent.
-
Assess Purity: First, run a TLC of the oil to check for significant impurities. If the product is impure, purification by column chromatography is the most effective method.[8] A common eluent system is a gradient of ethyl acetate in hexane.[8]
-
Induce Crystallization: If the product appears relatively pure, you can try to induce crystallization by:
-
Scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[9]
-
Adding a seed crystal of the pure product, if available.
-
Triturating the oil with a cold, non-polar solvent like hexane. This can sometimes wash away minor impurities and encourage the product to solidify.[8]
-
-
Change Solvent System: The solvent used for recrystallization may be unsuitable. Try a two-solvent system, such as dissolving the oil in a minimum of hot ethanol or ethyl acetate and then slowly adding cold water or hexane until the solution becomes cloudy, then allowing it to cool slowly.[8][9]
Q4: What are the primary differences in reactivity between 4-fluorobenzaldehyde and other halogenated benzaldehydes (e.g., 4-chlorobenzaldehyde) in this reaction?
The primary reaction (oxime formation) occurs at the aldehyde group and is less directly influenced by the halogen substituent compared to reactions involving the aromatic ring itself. However, the strong electron-withdrawing nature of the fluorine atom does increase the electrophilicity of the carbonyl carbon, potentially making 4-fluorobenzaldehyde slightly more reactive towards nucleophilic attack by hydroxylamine than its chloro- or bromo-analogs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. testbook.com [testbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 4-Fluorobenzaldehyde Oxime
Introduction
Welcome to the technical support center for the synthesis of 4-Fluorobenzaldehyde Oxime (C₇H₆FNO). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in their work.[1][2] this compound serves as a versatile building block in the creation of various pharmaceutical and agrochemical agents, making the efficiency of its synthesis paramount.[2][3]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you diagnose issues, enhance reaction yields, and ensure the high purity of your final product. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Core Synthesis Pathway and Mechanism
The synthesis of this compound is primarily achieved through the condensation reaction of 4-Fluorobenzaldehyde with hydroxylamine. The reaction proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon to form a carbinolamine intermediate, followed by an acid-catalyzed dehydration to yield the final oxime product.[1]
Reaction Scheme
Caption: General reaction scheme for the formation of this compound.
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses the most common challenges encountered during the synthesis of this compound, providing a systematic approach to problem-solving.
Q1: My yield of this compound is consistently low. What are the primary factors I should investigate?
Low yields can stem from several suboptimal parameters. A logical diagnostic workflow is crucial for identifying the root cause. Key areas to scrutinize include reaction pH, temperature, stoichiometry of reagents, and the purity of your starting materials.
Caption: Troubleshooting logic for addressing low synthesis yields.
Q2: How critical is pH to the reaction, and how do I optimize it?
Answer: The pH is arguably the most critical parameter in oxime synthesis.[4][5] The reaction mechanism involves a delicate balance:
-
Slightly Acidic (Optimal for uncatalyzed reactions): A pH of approximately 4.5 is often ideal.[6] At this pH, the carbonyl group of the aldehyde is sufficiently protonated to enhance its electrophilicity, making it more susceptible to nucleophilic attack by hydroxylamine.[4]
-
Too Acidic (pH < 3): The hydroxylamine nucleophile (pKa ~6) becomes protonated to form the unreactive hydroxylammonium ion (NH₃OH⁺), which significantly slows down or halts the reaction.[6]
-
Neutral/Basic: When using hydroxylamine hydrochloride (NH₂OH·HCl), a base is essential to neutralize the HCl and generate the free hydroxylamine (NH₂OH) nucleophile in situ.[1][7] Without a base, the reaction will be sluggish as the concentration of free nucleophile is low.
Troubleshooting & Optimization:
-
Using NH₂OH·HCl: Ensure you are using an adequate amount of a base like sodium hydroxide, potassium hydroxide, or sodium carbonate to both free the hydroxylamine and neutralize the acid byproduct.[4][7]
-
Monitor pH: If your reaction is sluggish, monitor the pH of the mixture. For aqueous or alcoholic media, you can use pH paper or a calibrated pH meter on an aliquot.
-
Catalyzed Reactions: If you must work at a neutral pH (e.g., for sensitive substrates), consider using an aniline-based catalyst, which can significantly accelerate the reaction rate at pH 7.[5][8][9]
Q3: I'm seeing a significant amount of unreacted 4-Fluorobenzaldehyde in my TLC/HPLC analysis. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common issue that can often be resolved by adjusting reagent stoichiometry or reaction conditions.
Troubleshooting & Optimization:
-
Hydroxylamine Stoichiometry: Ensure you are using a slight excess of hydroxylamine hydrochloride. A molar ratio of 1.2 to 1.5 equivalents relative to the aldehyde is typically sufficient to drive the equilibrium towards the product.[1] Using a large excess is usually not beneficial and can complicate purification.[7]
-
Base Stoichiometry: Verify that the amount of base is sufficient. When using NH₂OH·HCl, at least one equivalent of base is needed to liberate the hydroxylamine. Often, 1.5 equivalents are used to ensure the reaction medium remains basic and drives the reaction forward.[1]
-
Reaction Time & Temperature: The reaction may simply need more time or gentle heating. For reactions in methanol or ethanol, stirring for 2-4 hours at 25–40°C is common.[1] If the reaction is still incomplete, consider extending the reaction time and monitoring progress by TLC.
-
Purity of 4-Fluorobenzaldehyde: The starting aldehyde can oxidize over time to 4-fluorobenzoic acid. Ensure the purity of your starting material, as the presence of this acid can interfere with the reaction.
Q4: I suspect the formation of byproducts. What are the likely side reactions, and how can they be minimized?
Answer: While the oximation of 4-fluorobenzaldehyde is generally a clean reaction, side products can form under suboptimal conditions.
Troubleshooting & Optimization:
-
Imine Formation: At excessively high temperatures (e.g., >150°C), imine derivatives can form. To avoid this, maintain the reaction temperature within the recommended range. For high-temperature reactions in solvents like xylenes, using an acid salt catalyst can help suppress these side reactions by promoting the desired dehydration at a lower temperature (100–143°C).[1]
-
Beckmann Rearrangement: While more common for ketoximes, aldoximes can undergo the Beckmann rearrangement under strongly acidic conditions or high heat to form amides (in this case, 4-fluorobenzamide). Ensure the reaction is not overly acidic, especially during workup.[10]
-
Hydrolysis: The oxime product can be hydrolyzed back to the aldehyde under harsh acidic conditions during workup. It is advisable to perform aqueous workups under neutral or mildly acidic conditions.
Q5: My crude product is an oil and difficult to crystallize. What are the best practices for purification?
Answer: Obtaining a pure, crystalline solid is essential for accurate characterization and downstream applications. If your product is oily, it likely contains impurities that are depressing its melting point (pure this compound melts at 95°C).[3]
Troubleshooting & Optimization:
-
Recrystallization: This is the most common method for purifying oximes.
-
Solvent System: A two-solvent system is often effective. Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and then slowly add a non-solvent in which it is poorly soluble (e.g., hexane) until the solution becomes cloudy. Allow it to cool slowly to promote crystal growth.[11]
-
Alternative: A mixture of methanol and water can also be effective.[11]
-
-
Column Chromatography: If recrystallization fails or if impurities are very similar in polarity to the product, silica gel column chromatography is the best alternative.
-
Eluent System: A gradient of ethyl acetate in hexane is a good starting point for elution.[11] Monitor fractions by TLC to isolate the pure product.
-
-
Trituration: If the product is an oil, try stirring it vigorously with a non-polar solvent like cold hexane. This can sometimes induce crystallization by washing away soluble impurities.[11]
Frequently Asked Questions (FAQs)
Q: What is the specific role of the base (e.g., NaOH, Na₂CO₃) when using hydroxylamine hydrochloride? A: Hydroxylamine hydrochloride (NH₂OH·HCl) is a salt. The base has a dual function: it deprotonates the hydroxylammonium ion (NH₃OH⁺Cl⁻) to generate the free, nucleophilic hydroxylamine (NH₂OH), and it neutralizes the hydrochloric acid that is liberated, driving the reaction forward.[1][7]
Q: Can I use an aqueous solution of free hydroxylamine instead of the hydrochloride salt? A: Yes, using a 50% aqueous solution of hydroxylamine is a viable alternative.[12][13] This method does not require the addition of a base, and reaction times can often be shorter.[12] However, the stability of free hydroxylamine solutions can be a concern, so using a fresh, high-quality solution is important.
Q: Which solvent is superior for maximizing the yield? A: The choice depends on the desired reaction conditions.
-
Methanol/Ethanol: These polar solvents are effective for reactions at or near room temperature, typically providing good yields (75-80%).[1]
-
Xylenes: This non-polar, high-boiling solvent is excellent for driving the dehydration step via azeotropic removal of water, often leading to higher yields (>95%) but requiring reflux temperatures (~143°C).[1]
Q: Are there catalysts that can improve the synthesis? A: Yes. For reactions in high-boiling solvents, acid salts like sodium bisulfate can catalyze the dehydration of the carbinolamine intermediate.[1] For reactions at or near neutral pH, nucleophilic catalysts like aniline or 1,4-diaminobenzene have been shown to dramatically increase the rate of oxime formation.[8][9][14]
Q: What are the key spectroscopic signals to confirm the successful synthesis of this compound? A: You should look for the following characteristic signals:
-
¹H NMR (in CDCl₃): A singlet for the oxime proton (CH=N) around δ 8.13 ppm, and multiplets for the aromatic protons between δ 7.07 and 7.59 ppm.[1][15]
-
¹³C NMR (in CDCl₃): A signal for the oxime carbon (C=N) around δ 149.3 ppm and signals for the aromatic carbons, including the carbon attached to fluorine, which will show a large C-F coupling constant.[15]
-
FTIR: Characteristic peaks for the O-H stretch (~3262 cm⁻¹), the C=N stretch (~1605 cm⁻¹), and the N-O stretch.[15]
Optimized Experimental Protocols
Protocol 1: Standard Synthesis in Methanol
This protocol is a reliable method for general laboratory synthesis with good yields and straightforward execution.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (1.0 equiv) in methanol (5-10 mL per gram of aldehyde).
-
Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 equiv) and sodium hydroxide (1.5 equiv) in a minimal amount of water.
-
Reaction: Add the aqueous solution of hydroxylamine and NaOH to the stirred methanolic solution of the aldehyde.
-
Incubation: Stir the reaction mixture at room temperature (25°C) for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexane).
-
Workup: Once the reaction is complete, carefully acidify the mixture with dilute HCl to precipitate the oxime.
-
Isolation: Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Protocol 2: High-Yield Synthesis in Xylenes with Catalytic Dehydration
This protocol is designed to maximize yield by efficiently removing water from the reaction.
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 4-fluorobenzaldehyde (1.0 equiv), hydroxylamine sulfate (1.2 equiv), and xylenes.
-
Base Addition: Add sodium hydroxide (2.4 equiv) and heat the mixture to 50°C.
-
Catalyst Addition & Reflux: Add sodium bisulfate (25-35 wt%) and heat the mixture to reflux (~143°C) for 1.5 hours, collecting the water generated in the Dean-Stark trap.
-
Workup: After cooling, filter the reaction mixture to remove inorganic salts.
-
Isolation: Evaporate the solvent under reduced pressure to isolate the this compound. Further purification can be done by recrystallization if needed.
Protocol 3: Green Solvent-Free Synthesis by Grinding
This environmentally friendly method avoids the use of organic solvents and often results in high yields in very short reaction times.[7][16]
-
Mixing: In a mortar, combine 4-fluorobenzaldehyde (1.0 equiv), hydroxylamine hydrochloride (1.0-1.2 equiv), and anhydrous sodium carbonate (1.5 equiv).[7]
-
Grinding: Grind the mixture thoroughly with a pestle at room temperature for 2-5 minutes. The reaction is often accompanied by a change in the physical state of the mixture.
-
Workup: After the grinding is complete (monitor by TLC by taking a small sample and dissolving in ethyl acetate), add water (10 mL) to the mortar.
-
Isolation: Collect the solid product by vacuum filtration, wash with water, and dry to afford the pure oxime.
Data Summary Table
| Parameter | Protocol 1: Standard (Methanol) | Protocol 2: High-Yield (Xylenes) | Protocol 3: Solvent-Free (Grinding) |
| Solvent | Methanol / Water | Xylenes | None |
| Base/Catalyst | Sodium Hydroxide | Sodium Hydroxide / Sodium Bisulfate | Sodium Carbonate |
| Temperature | 25–40°C | ~143°C (Reflux) | Room Temperature |
| Reaction Time | 2–4 hours | 1.5 hours | 2–5 minutes |
| Typical Yield | 75–80%[1] | >95%[1] | ~95%[7] |
| Advantages | Simple setup, mild conditions | Highest yield, efficient dehydration | Environmentally friendly, rapid |
| Disadvantages | Moderate yield | High temperature required | Not easily scalable for very large quantities |
References
- 1. benchchem.com [benchchem.com]
- 2. Cas 459-23-4,this compound | lookchem [lookchem.com]
- 3. This compound | 459-23-4 | FF67577 [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 4-Fluorobenzaldehyde oxime under acidic and basic conditions
Welcome to the technical support center for 4-Fluorobenzaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice for experiments involving this versatile compound. Here, we address the critical aspects of its stability under both acidic and basic conditions, helping you ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This compound is a generally stable organic compound under standard storage conditions.[1] Its stability is largely influenced by the presence of the oxime functional group (-CH=N-OH) and the electron-withdrawing fluorine atom on the benzene ring.[2] Oximes are typically more resistant to hydrolysis than analogous imines or hydrazones, a stability attributed to the electronegativity of the oxygen atom, which reduces the electrophilicity of the carbon atom in the C=N bond.[3][4] However, its stability is highly dependent on the pH of the environment. It is susceptible to degradation under acidic conditions, while it exhibits greater stability in neutral to moderately basic solutions.[3][5] For long-term storage, it should be kept in a cool, dry, well-ventilated area in a tightly closed container, away from strong oxidizing agents and acids.[2][6]
Q2: How does this compound behave in acidic solutions?
In acidic environments, this compound is susceptible to two primary competing reactions: hydrolysis and the Beckmann rearrangement.
-
Acid-Catalyzed Hydrolysis: This is the most common degradation pathway in the presence of aqueous acid. The reaction is reversible and involves the protonation of the oxime, making it susceptible to nucleophilic attack by water. This process cleaves the C=N bond, reverting the oxime back to its parent aldehyde (4-Fluorobenzaldehyde) and hydroxylamine.[3][7] The rate of hydrolysis is significantly faster under acidic conditions (e.g., pH 5) compared to neutral pH.[3]
-
Beckmann Rearrangement: This is an acid-catalyzed intramolecular rearrangement of the oxime to form an N-substituted amide (in this case, 4-Fluorobenzamide).[7][8] The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the aryl group to the electron-deficient nitrogen atom.[9][10] The resulting nitrilium ion is then attacked by water to yield the final amide product.[9] This rearrangement is a significant consideration for any reaction conducted in strong Brønsted or Lewis acids.[8][11]
The presence of the para-fluoro substituent, an electron-withdrawing group, can influence the rates of these reactions by affecting the electron density of the aromatic ring and the stability of reaction intermediates.[2]
Q3: Is this compound stable under basic conditions?
This compound demonstrates significantly greater stability in neutral to basic aqueous solutions compared to acidic ones. The synthesis of the oxime itself is often carried out under basic conditions, which involves the condensation of 4-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide or sodium bicarbonate.[2] This inherent stability in basic media is due to the absence of acid catalysis, which is required for rapid hydrolysis or rearrangement.
However, it is not completely inert. Very strong bases can deprotonate the oxime's hydroxyl group (pKa ≈ 11) to form an oximate anion.[12] While this anion is generally stable, its formation can alter the compound's reactivity profile in subsequent synthetic steps. It is also important to avoid strong oxidizing agents and other incompatible substances, even under basic conditions.[6]
Q4: What are the recommended storage conditions to ensure the long-term stability of this compound?
To maintain the integrity and purity of this compound, proper storage is crucial. The following conditions are recommended:
-
Temperature: Store in a cool, dry place. Some suppliers recommend storage at temperatures between 10°C and 25°C.[13] For long-term stability, refrigeration at 4°C is advisable.[2]
-
Atmosphere: Keep the container tightly closed and, for maximum longevity, store under an inert atmosphere (e.g., Nitrogen or Argon) to prevent potential oxidation or reaction with atmospheric moisture.[2]
-
Container: Use amber vials or light-resistant containers to protect the compound from light, which can potentially catalyze degradation over time.[2]
-
Incompatibilities: Store away from strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[6]
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound, providing potential causes and actionable solutions.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield in a reaction using the oxime as a starting material in an acidic medium. | 1. Hydrolysis: The oxime is likely degrading back to 4-fluorobenzaldehyde.[3][7] 2. Beckmann Rearrangement: The oxime may be rearranging to 4-fluorobenzamide, consuming the starting material.[8][9] | 1. Modify pH: If possible, conduct the reaction under neutral or milder acidic conditions (e.g., pH 4-6) to slow the rate of hydrolysis.[3] 2. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis. 3. Non-Protic Acid Catalysis: Consider using a Lewis acid or an alternative activating agent (e.g., tosyl chloride) that is less likely to promote hydrolysis compared to strong aqueous acids.[8] |
| An unexpected peak corresponding to the mass of 4-Fluorobenzamide (C₇H₆FNO, MW: 139.13) is observed in LC-MS or NMR analysis. | The reaction conditions, particularly the use of strong acid (e.g., H₂SO₄, PPA) or high temperatures in an acidic environment, have induced a Beckmann rearrangement of the oxime.[7][8][11] | 1. Confirm Structure: Use spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm the presence of an amide functional group. 2. Avoid Harsh Acids: If the amide is an unwanted byproduct, switch to a milder acid catalyst or a non-acidic methodology if the primary reaction allows. 3. Lower Temperature: Reduce the reaction temperature, as the Beckmann rearrangement is often thermally promoted. |
| The purity of my this compound sample has decreased over time, and a faint almond-like smell (characteristic of benzaldehydes) is noticeable. | Improper Storage: The sample has likely undergone slow hydrolysis due to exposure to atmospheric moisture, possibly accelerated by acidic contaminants or light.[6] | 1. Review Storage Protocol: Ensure the compound is stored in a tightly sealed, light-resistant container in a cool, dry place, and preferably under an inert atmosphere as detailed in the FAQs.[2][6] 2. Check for Contaminants: Ensure storage containers and utensils are free from acidic residue. 3. Re-purify if Necessary: If degradation is significant, the material may need to be re-purified (e.g., by recrystallization) before use. |
| How can I monitor the stability of this compound in my reaction mixture? | A reliable analytical method is needed to track the concentration of the starting material and detect the formation of degradation products over time. | 1. HPLC Analysis: Develop a stability-indicating HPLC method to separate and quantify this compound from its potential degradants like 4-fluorobenzaldehyde and 4-fluorobenzamide.[14] 2. ¹H NMR Spectroscopy: Monitor the reaction in situ or by taking aliquots over time. Track the disappearance of the characteristic oxime proton signal and the appearance of the aldehyde proton (around 9-10 ppm) or amide N-H protons.[4][15][16] |
Key Degradation Pathways & Experimental Workflow
Visualizing Chemical Transformations
The following diagrams illustrate the primary degradation pathways for this compound under acidic conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzaldehyde oxime(932-90-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Oxime - Wikipedia [en.wikipedia.org]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Beckmann Rearrangement [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. This compound | 459-23-4 | FF67577 [biosynth.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. raineslab.com [raineslab.com]
Long-term storage and handling of 4-Fluorobenzaldehyde oxime
Welcome to the comprehensive technical support guide for 4-Fluorobenzaldehyde Oxime. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the long-term storage, handling, and troubleshooting of this versatile synthetic intermediate. Our goal is to empower you with the technical knowledge to ensure the stability and successful application of this compound in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage, stability, and handling of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For maximal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] To prevent degradation, it is crucial to keep the container tightly closed and protected from light and moisture. For extended storage periods, refrigeration at 2-8°C is recommended.[2]
Q2: What are the primary factors that can affect the stability of this compound?
A2: The stability of this compound can be compromised by several factors:
-
Moisture: The oxime is susceptible to hydrolysis in the presence of water, which can revert it back to 4-fluorobenzaldehyde and hydroxylamine.[1]
-
Temperature: Elevated temperatures can accelerate degradation and promote the formation of byproducts, such as imine derivatives.[1]
-
Light: As with many aromatic compounds, exposure to light can potentially lead to photochemical degradation.
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the oxime functional group.[3]
Q3: What are the potential degradation products of this compound?
A3: The primary degradation product resulting from hydrolysis is 4-fluorobenzaldehyde. Under certain reaction conditions, particularly with heat and acid, the oxime can undergo a Beckmann rearrangement to form 4-fluorobenzonitrile.[3]
Q4: How can I monitor the purity of my this compound sample over time?
A4: The purity of your sample can be monitored using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A quick method to qualitatively assess purity and detect the presence of the starting aldehyde or other impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify major impurities.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to verify the presence of the characteristic oxime functional group (C=N and O-H stretches).[1]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis, purification, and use of this compound.
| Problem | Potential Cause | Troubleshooting Solution(s) |
| Low yield during synthesis | Incomplete reaction; Suboptimal pH; Product loss during workup. | - Monitor the reaction to completion using TLC. - Ensure the pH is suitable for oxime formation (often near neutral). - Optimize workup and purification steps to minimize loss.[3] |
| Presence of starting material (4-Fluorobenzaldehyde) in the final product | Incomplete reaction; Hydrolysis during workup or storage. | - Drive the synthesis to completion. - During workup, use neutral or slightly basic washes to remove unreacted aldehyde. - Purify via recrystallization or column chromatography. - Store the purified oxime under anhydrous conditions.[3] |
| Formation of an unexpected nitrile byproduct | Beckmann rearrangement induced by acidic conditions or high temperatures. | - Avoid strongly acidic conditions and high temperatures in subsequent reactions if the nitrile is an undesired byproduct. - Consider alternative, milder reaction conditions.[3] |
| Purification by recrystallization yields an oil instead of a solid | The compound may be impure, leading to melting point depression; The chosen solvent may be inappropriate. | - Attempt to purify a small sample by column chromatography to see if a solid can be obtained. - Experiment with different recrystallization solvent systems (e.g., ethyl acetate/hexane, methanol/water).[4] |
| Inconsistent results in subsequent reactions | Degradation of the this compound starting material. | - Confirm the purity of the oxime before use. - Use freshly purified material for sensitive reactions. - Ensure proper storage conditions are maintained. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures involving this compound.
Protocol 1: Synthesis of this compound
This protocol is a general procedure for the synthesis of this compound from 4-Fluorobenzaldehyde and hydroxylamine hydrochloride.
Materials:
-
4-Fluorobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide or sodium bicarbonate
-
Methanol or ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-fluorobenzaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask.[1]
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.5 equivalents) in water.[1]
-
Slowly add the aqueous solution of hydroxylamine hydrochloride and base to the stirred solution of 4-fluorobenzaldehyde.
-
Stir the reaction mixture at room temperature (25-40°C) for 2-4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Once the reaction is complete, acidify the mixture with dilute HCl to precipitate the oxime.[1]
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water.
-
Dry the purified this compound under vacuum.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flask
-
Heating source
-
Filtration apparatus
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add hexane to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature to promote the formation of crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.
-
Dry the crystals under vacuum. A purity of >99% can be achieved with this method.[1]
Section 4: Visualizations and Data
Diagram 1: Synthesis Workflow
Caption: Synthesis workflow for this compound.
Diagram 2: Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting logic for low reaction yield.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Fluorobenzaldehyde | Benzaldehyde Oxime |
| Molecular Formula | C₇H₆FNO | C₇H₅FO | C₇H₇NO |
| Molecular Weight ( g/mol ) | 139.13 | 124.11 | 121.14 |
| Appearance | White amorphous solid[1] | Liquid[5] | White solid[6] |
| Melting Point (°C) | 82-85[2] | -10[5] | 35 |
| Boiling Point (°C) | 194.9 at 760 mmHg[2] | 181 at 758 mmHg[5] | 200 |
References
Troubleshooting low yields in the oximation of 4-fluorobenzaldehyde
Welcome to the technical support center for the oximation of 4-fluorobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this critical reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate challenges and optimize your experimental outcomes. Our guidance is rooted in established chemical principles and practical, field-proven experience.
Troubleshooting Guide: Addressing Low Yields and Other Common Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the oximation of 4-fluorobenzaldehyde.
Question 1: My reaction has stalled, and I'm observing a significant amount of unreacted 4-fluorobenzaldehyde. What are the likely causes and how can I drive the reaction to completion?
Answer:
Incomplete conversion is a frequent issue in oximation reactions and can often be traced back to several key factors related to the reagents and reaction conditions.
-
Insufficient Liberation of Free Hydroxylamine: The reaction requires free hydroxylamine (NH₂OH) to act as the nucleophile.[1] You are likely using hydroxylamine hydrochloride (NH₂OH·HCl), which is a stable salt.[2] A base is required to neutralize the HCl and release the free hydroxylamine. If the amount or strength of the base is insufficient, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction. Ensure you are using at least one equivalent of a suitable base, such as sodium hydroxide, sodium carbonate, or sodium bicarbonate, to liberate the hydroxylamine.[3][4]
-
Suboptimal pH of the Reaction Medium: The oximation reaction is highly pH-dependent. The overall process involves two key steps: the nucleophilic addition of hydroxylamine to the carbonyl carbon, and the subsequent acid-catalyzed dehydration of the intermediate carbinolamine to form the oxime.[5][6]
-
If the pH is too low (highly acidic): The nitrogen of hydroxylamine will be protonated, reducing its nucleophilicity and slowing down the initial attack on the aldehyde.[5]
-
If the pH is too high (highly basic): While this ensures the presence of free hydroxylamine, it can hinder the final dehydration step, which is catalyzed by acid.
-
Optimal pH Range: For most oximations, a slightly acidic to neutral pH (around 4-6) provides the best balance for both steps, leading to the fastest reaction rates.[5][7] If you are using a strong base like NaOH, the initial pH might be too high. Consider using a weaker base like sodium bicarbonate or carefully adjusting the pH with a dilute acid.
-
-
Low Reaction Temperature: Like most chemical reactions, the oximation of 4-fluorobenzaldehyde is temperature-dependent. If you are running the reaction at room temperature and observing slow conversion, gently heating the mixture (e.g., to 40-60 °C) can significantly increase the reaction rate.[3][4] However, be cautious of excessive heat, which can promote side reactions or decomposition.[8]
-
Inadequate Mixing: On a larger scale, inefficient stirring can lead to poor mixing of reactants, creating localized concentration gradients and hindering the reaction.[9] Ensure your stirring is vigorous enough to maintain a homogeneous mixture.
Question 2: My TLC analysis shows the formation of multiple product spots, leading to a low yield of the desired oxime after purification. What are these impurities and how can I prevent their formation?
Answer:
The presence of multiple spots on your TLC plate, other than your starting material and desired product, points to either impurities in your starting material or the formation of side products.
-
Impurities in the Starting Aldehyde: Commercial 4-fluorobenzaldehyde can contain several impurities that may react under the oximation conditions:
-
Positional Isomers: 2-fluorobenzaldehyde and 3-fluorobenzaldehyde are common isomeric impurities from the synthesis of 4-fluorobenzaldehyde.[10][11] These will also form oximes, leading to a mixture of products that can be difficult to separate.
-
Oxidation Product: The primary degradation product of 4-fluorobenzaldehyde is 4-fluorobenzoic acid, formed by oxidation.[10] While this carboxylic acid will not form an oxime, its presence can affect the reaction pH and complicate purification. It is advisable to use high-purity 4-fluorobenzaldehyde and to store it under an inert atmosphere to prevent oxidation.[10]
-
-
Formation of (E/Z)-Isomers: The resulting 4-fluorobenzaldehyde oxime can exist as two geometric isomers, (E) and (Z).[9] These isomers often have slightly different polarities and may appear as separate, closely-spaced spots on a TLC plate. While the formation of both isomers is common, their ratio can sometimes be influenced by the reaction conditions. Fortunately, for many downstream applications, a mixture of isomers is acceptable. If a single isomer is required, careful purification by column chromatography or fractional crystallization may be necessary.[12]
-
Side Reactions:
-
Beckmann Rearrangement: Under strongly acidic conditions, the oxime product can undergo a Beckmann rearrangement to form N-(4-fluorophenyl)formamide.[13] This is generally not an issue under the typical, mildly acidic to basic conditions of oximation.
-
Formation of Nitriles: Overly harsh conditions, such as very high temperatures in certain solvents, can lead to the dehydration of the aldoxime to form 4-fluorobenzonitrile.[1]
-
To minimize these issues, it is crucial to start with high-purity 4-fluorobenzaldehyde and to carefully control the reaction conditions, particularly pH and temperature.
Question 3: I've successfully formed the product, but I'm experiencing significant product loss during workup and purification. What are the best practices for isolating this compound?
Answer:
Product loss during isolation is a common challenge that can drastically lower your final yield. Here are some strategies to improve your recovery:
-
Precipitation and Filtration: this compound is a solid.[3] A common and effective workup procedure involves precipitating the product from the reaction mixture. This can often be achieved by cooling the reaction mixture and/or adding water, in which the oxime has low solubility.[14] If the reaction is performed in an alcohol/water mixture, cooling it in an ice bath may be sufficient to induce crystallization.[15]
-
Extraction: If direct precipitation is not effective, an extractive workup can be employed.
-
Neutralize the reaction mixture to a slightly acidic or neutral pH.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with a saturated brine solution to remove water-soluble impurities and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Recrystallization: This is often the most effective method for purifying the crude oxime.[12] A common solvent system is an ethanol/water or methanol/water mixture.[3][12] Dissolve the crude product in a minimal amount of the hot alcohol, and then slowly add water until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization does not provide the desired purity, or if you need to separate (E/Z)-isomers, silica gel column chromatography is a viable option. A gradient of ethyl acetate in hexane is a good starting point for the eluent system.[12]
-
Key Tip: To minimize losses during recrystallization, use the minimum amount of hot solvent necessary to dissolve the crude product and ensure the solution is thoroughly cooled before filtering the crystals.[15]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the oximation of 4-fluorobenzaldehyde?
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The nitrogen atom of free hydroxylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This is followed by a proton transfer to form a neutral carbinolamine intermediate.[16]
-
Dehydration: Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The lone pair of electrons on the nitrogen then eliminates the water molecule, forming a C=N double bond and yielding the oxime.[6]
Q2: Should I use hydroxylamine hydrochloride or free hydroxylamine?
You should almost always use hydroxylamine hydrochloride. Free hydroxylamine is unstable and can be explosive.[2] Hydroxylamine hydrochloride is a stable, crystalline solid that is much safer to handle and store.[2] Remember to use a base in your reaction to liberate the free hydroxylamine in situ.
Q3: What are the optimal reaction conditions (solvent, temperature, time)?
While the optimal conditions can vary, a good starting point for the oximation of 4-fluorobenzaldehyde is:
| Parameter | Recommended Condition | Rationale |
| Hydroxylamine | Hydroxylamine hydrochloride (1.1 - 1.5 equivalents) | Stable and safe reagent. Using a slight excess ensures complete reaction of the aldehyde.[3][16] |
| Base | Sodium Bicarbonate or Sodium Acetate (1.1 - 1.5 equivalents) | Liberates free hydroxylamine while maintaining a favorable pH for the reaction.[3][16] |
| Solvent | Ethanol/Water or Methanol/Water mixture | Good solubility for both the organic aldehyde and the inorganic hydroxylamine salt.[3][4] |
| Temperature | 25 - 60 °C | Balances reaction rate with stability. The reaction can be run at room temperature or gently heated to increase the rate.[3] |
| Reaction Time | 2 - 4 hours | Typically sufficient for high conversion. The reaction should be monitored by TLC or HPLC.[3] |
Q4: How does the fluorine substituent affect the reaction?
The fluorine atom at the para-position of the benzaldehyde ring has two main electronic effects:
-
Inductive Effect: Fluorine is highly electronegative and withdraws electron density through the sigma bonds.
-
Mesomeric (Resonance) Effect: The lone pairs on the fluorine atom can donate electron density to the aromatic ring through resonance.
For the para position, the electron-withdrawing inductive effect is generally stronger. This makes the carbonyl carbon of 4-fluorobenzaldehyde more electrophilic compared to unsubstituted benzaldehyde, which can lead to a faster rate of nucleophilic attack by hydroxylamine.[3]
Experimental Protocol: Synthesis of this compound
This protocol provides a reliable method for the synthesis of this compound with a high yield.
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium bicarbonate (1.2 eq)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) in ethanol.
-
Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.2 eq) in a minimal amount of water. Add this aqueous solution to the stirred solution of the aldehyde.
-
Reaction: Stir the reaction mixture at room temperature or heat gently to 40°C for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the 4-fluorobenzaldehyde spot has disappeared.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the product.
-
If precipitation is slow, a small amount of cold water can be added to induce crystallization.
-
Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold water.
-
-
Purification:
References
- 1. quora.com [quora.com]
- 2. gneechemical.com [gneechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgosolver.com [orgosolver.com]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. byjus.com [byjus.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for 4-Fluorobenzaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of unreacted 4-fluorobenzaldehyde from their product mixtures. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its effective removal is critical for ensuring product purity and integrity.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may face during your experimental work.
Understanding the Challenge: Properties of 4-Fluorobenzaldehyde
Before delving into purification strategies, it's essential to understand the physicochemical properties of 4-fluorobenzaldehyde that influence its separation from your desired product.
| Property | Value | Source |
| Molecular Formula | C₇H₅FO | [2] |
| Molecular Weight | 124.11 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [2][5] |
| Boiling Point | 181 °C at 758 mmHg | [4] |
| Melting Point | -10 °C | [4] |
| Density | 1.157 g/mL at 25 °C | [4] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [1][2] |
| Reactivity | Strong electrophile, undergoes oxidation, reduction, and condensation reactions.[1] | [1] |
The high boiling point of 4-fluorobenzaldehyde can make its removal by simple evaporation or distillation challenging, especially if your product is also a high-boiling liquid or a thermally sensitive solid. Its solubility in common organic solvents means it will likely be co-extracted with your product during a standard aqueous workup.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you might encounter and provides step-by-step solutions.
Issue 1: My product is contaminated with a significant amount of 4-fluorobenzaldehyde, and simple extraction is not working.
Root Cause Analysis: Due to its organic solubility, 4-fluorobenzaldehyde partitions into the organic layer during standard liquid-liquid extractions. A more selective method is required to separate it from your product.
Recommended Solution: Bisulfite Adduct Formation and Extraction
This is the most robust and widely applicable method for removing aldehydes from a reaction mixture.[6][7] The underlying principle is the reversible nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl group, forming a water-soluble α-hydroxy sulfonic acid salt (the bisulfite adduct).[8] This adduct can then be easily separated into the aqueous phase.
-
Dissolution: Dissolve the crude product mixture containing 4-fluorobenzaldehyde in a water-miscible solvent like methanol or THF.[9] This enhances the contact between the aldehyde and the aqueous bisulfite solution.[6]
-
Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 30-60 seconds.[10]
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, hexanes) and deionized water to the separatory funnel and shake again.[9][10]
-
Phase Separation: Allow the layers to separate. The aqueous layer will contain the 4-fluorobenzaldehyde-bisulfite adduct, while your purified product should remain in the organic layer.[11]
-
Work-up: Drain the aqueous layer. Wash the organic layer with water and then with brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.
Troubleshooting Workflow for Bisulfite Purification
Caption: Decision workflow for bisulfite purification of 4-fluorobenzaldehyde.
Issue 2: My product is sensitive to aqueous or basic conditions. Is there an alternative to the bisulfite method?
Root Cause Analysis: The bisulfite method, particularly the regeneration step, involves basic conditions which can be detrimental to certain functional groups.
Alternative Solutions:
-
Column Chromatography: This is a viable option if your product and 4-fluorobenzaldehyde have different polarities.[12][13] Aldehydes are moderately polar. A typical strategy involves using a silica gel column and eluting with a non-polar solvent system (e.g., hexane/ethyl acetate). The less polar compound will elute first.[12]
-
Pro-Tip: Monitor the fractions carefully by TLC to ensure a clean separation. Be aware that some aldehydes can be unstable on silica gel.[12]
-
-
Distillation: If your product has a significantly different boiling point from 4-fluorobenzaldehyde (181 °C) and is thermally stable, fractional distillation under reduced pressure can be effective.[14][15]
-
Scavenger Resins: These are polymer-supported reagents that selectively react with and immobilize certain functional groups. For aldehydes, resins functionalized with hydrazine or amino groups are effective.[16][17]
-
Workflow:
-
Add the scavenger resin to the crude product solution.
-
Stir for a specified time to allow the resin to "scavenge" the 4-fluorobenzaldehyde.
-
Filter off the resin. The filtrate will contain your purified product.
-
-
Advantage: This method avoids aqueous workups and harsh pH conditions. Commercial scavenger resins are available for this purpose.[18]
-
Method Selection Guide
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: Why do I need to use a freshly prepared saturated solution of sodium bisulfite? A: Sodium bisulfite solutions can be oxidized by atmospheric oxygen over time, reducing their effectiveness. Using a freshly prepared solution ensures the maximum concentration of active bisulfite ions for efficient adduct formation.[9]
Q2: I performed the bisulfite extraction, but a solid precipitated at the interface of the organic and aqueous layers. What should I do? A: This can happen with non-polar aldehydes where the bisulfite adduct is not soluble in either the organic or aqueous layer. The recommended procedure is to filter the entire mixture through a pad of Celite to remove the insoluble adduct before separating the layers.[9]
Q3: Can I recover the 4-fluorobenzaldehyde after the bisulfite extraction? A: Yes. The bisulfite adduct formation is reversible. Isolate the aqueous layer containing the adduct and add a strong base, such as sodium hydroxide (NaOH), until the pH is strongly basic (pH > 12).[9][11] This will regenerate the aldehyde, which can then be extracted into an organic solvent.[9]
Q4: My product contains a double bond. Are there any special considerations for the bisulfite workup? A: Yes. For compounds with tri- or tetra-substituted double bonds, dissolved sulfur dioxide (SO₂) gas in the acidic bisulfite solution can potentially cause decomposition. In such cases, it is advisable to use a non-polar organic solvent like hexanes for the extraction to minimize the dissolution of SO₂.[9]
Q5: How can I prevent the formation of 4-fluorobenzoic acid as an impurity? A: Aldehydes are prone to air oxidation to form the corresponding carboxylic acid.[19] To minimize this, store 4-fluorobenzaldehyde under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. If 4-fluorobenzoic acid is already present as an impurity, it can be removed by washing the organic solution with a mild base like aqueous sodium bicarbonate (NaHCO₃) solution before proceeding with other purification steps.[19]
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 459-57-4: 4-Fluorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 对氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Fluorobenzaldehyde | 459-57-4 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Workup [chem.rochester.edu]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 14. reddit.com [reddit.com]
- 15. sciencemadness.org [sciencemadness.org]
- 16. New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. suprasciences.com [suprasciences.com]
- 19. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
Analytical methods for determining the purity of 4-Fluorobenzaldehyde oxime
Technical Support Center: 4-Fluorobenzaldehyde Oxime
Welcome to the technical support guide for the analytical determination of this compound purity. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common analytical challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your methods are robust and self-validating.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the analysis of this compound.
Q1: What is this compound, and why is its purity critical?
A1: this compound (C₇H₆FNO) is a crucial synthetic intermediate used in the development of various pharmaceutical and agrochemical compounds.[1] Its oxime functional group (-CH=N-OH) and the fluorine-substituted benzene ring make it a versatile building block.[1][2] Purity is paramount because undetected impurities can lead to significant issues downstream, including:
-
Formation of unwanted side-products: The primary impurity, unreacted 4-fluorobenzaldehyde, can participate in subsequent reactions, leading to complex and difficult-to-separate mixtures.[3]
-
Inaccurate Stoichiometry: Impurities lead to incorrect molar calculations, affecting reaction yields and reproducibility.
-
Altered Biological Activity: In drug development, even minor impurities can have unintended pharmacological effects or toxicity.
Q2: What are the most common impurities I should expect?
A2: The impurity profile is largely dictated by the synthesis and purification methods. The most common species to monitor are:
-
Unreacted 4-Fluorobenzaldehyde: This is the most frequent impurity, arising from incomplete oximation reactions.[3]
-
Residual Synthesis Reagents: Hydroxylamine salts or bases (e.g., NaOH, NaHCO₃) used during synthesis may persist if purification is inadequate.[1][4]
-
Degradation Products: The oxime can be susceptible to hydrolysis back to the aldehyde, especially under acidic conditions or prolonged exposure to moisture.
-
(E)/(Z) Isomers: The oxime can exist as syn (E) and anti (Z) isomers around the C=N double bond. While not impurities in the traditional sense, their presence can lead to multiple peaks in chromatographic analyses, complicating quantification if not properly managed.[5][6]
Q3: Which analytical technique is best for a routine purity check versus a comprehensive characterization?
A3: For routine quality control, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice due to its high precision, quantitative accuracy, and ability to separate the oxime from the starting aldehyde. For comprehensive structural confirmation and identification of unknown impurities, a combination of techniques is necessary: Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile impurities and confirm molecular weight.[7]
Q4: How should I store this compound to maintain its purity?
A4: To prevent degradation, this compound should be stored in a cool, dry, and dark environment. It is advisable to keep it in amber vials under an inert atmosphere (e.g., nitrogen or argon) at 4°C to minimize hydrolysis and potential oxidation.[1]
Section 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis
HPLC is the gold standard for determining the purity of this compound. A reverse-phase method is typically employed, which effectively separates the moderately polar oxime from the less polar starting aldehyde.
Experimental Protocol: Reverse-Phase HPLC
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (or methanol) and water. A typical starting point is 60:40 Acetonitrile:Water. The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure retention time reproducibility.[9]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Detection: UV detector set to a wavelength where both the oxime and the key aldehyde impurity have significant absorbance, typically around 254 nm. The oxime functional group itself has a UV absorbance around 190 nm.[10]
-
Quantification: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Data Presentation: Typical HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent separation for aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Good starting point for resolving the oxime and aldehyde. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing speed and pressure. |
| Temperature | 30°C | Maintains stable retention times by controlling mobile phase viscosity.[9] |
| Detection (UV) | 254 nm | A common wavelength for aromatic compounds, allowing detection of both product and key impurities. |
Troubleshooting Guide: HPLC Analysis
Q: My chromatogram shows a significant peak at a shorter retention time than the main product peak. What is it? A: This is very likely the unreacted 4-fluorobenzaldehyde. Being less polar than the oxime (due to the lack of the -OH group), it will elute earlier in a reverse-phase system. Confirm its identity by injecting a standard of the starting material. If the peak is large, it indicates an incomplete reaction or degradation of the product.[3]
Q: My retention times are drifting between injections. What should I do? A: Retention time instability is a common issue with several potential causes:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. Pumping at least 10-20 column volumes of the mobile phase is recommended.[9]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention.[9]
-
Mobile Phase Composition: If preparing the mobile phase online, ensure the pump's mixing performance is consistent. If preparing manually, ensure it is well-mixed and that no evaporation of the more volatile component (acetonitrile) has occurred.[11]
Q: I'm observing peak tailing for my main compound. How can I fix this? A: Peak tailing can compromise integration and accuracy. The primary causes are:
-
Column Contamination: The column frit or stationary phase may be contaminated. Try flushing the column with a strong solvent (e.g., 100% isopropanol).[11]
-
Secondary Silanol Interactions: The hydroxyl group of the oxime can interact with active silanol sites on the silica support. Using a well-end-capped column or adding a small amount of a competing agent like triethylamine (0.1%) to the mobile phase can mitigate this.
-
Column Overload: Injecting too much sample can lead to tailing. Try diluting your sample.[9]
Workflow for HPLC Troubleshooting
Caption: Troubleshooting workflow for HPLC retention time drift.
Section 3: Gas Chromatography (GC) and GC-MS Analysis
GC is useful for assessing volatile impurities but requires careful method development for oximes due to their potential for thermal degradation and isomerization.
Principle and Key Considerations
GC separates compounds based on their volatility and interaction with the column's stationary phase. For oximes, two critical factors must be addressed:
-
Thermal Stability: Oximes can decompose at high temperatures in the GC inlet, potentially reverting to the nitrile or aldehyde.[5] Using a lower inlet temperature and a deactivated liner is crucial.
-
Isomerization: Syn and anti isomers often have slightly different volatilities and may separate into two distinct peaks, which can be mistaken for an impurity.[5]
Experimental Protocol: GC-MS
-
Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen with a constant flow of ~1.2 mL/min.
-
Inlet: Use a deactivated, glass wool-packed split/splitless liner.
-
Inlet Temperature: Start low, e.g., 200°C, to minimize degradation.[12]
-
Injection Mode: Split (e.g., 50:1) to avoid column overload.
-
-
Oven Program: 100°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300. The molecular ion for this compound is expected at m/z 139.[7]
-
Data Presentation: Typical GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 200 - 220°C | Minimizes thermal degradation of the oxime.[5] |
| Column | DB-5ms or equivalent | Provides good resolution for a wide range of aromatic compounds. |
| Oven Program | 100°C ramp to 250°C | Ensures elution of the oxime and potential higher-boiling impurities. |
| MS Scan Range | m/z 40-300 | Covers the molecular ion (139) and key fragments of the oxime and aldehyde (124).[7][13] |
Troubleshooting Guide: GC Analysis
Q: My GC chromatogram shows two closely eluting peaks for my purified sample. Is it impure? A: This is the most common question for oxime analysis by GC. It is highly probable that you are separating the syn (E) and anti (Z) isomers of the oxime.[5] The mass spectrum for both peaks should be identical, confirming they are isomers and not impurities. For quantification, the areas of both peaks should be summed.
Q: I'm getting significant peak tailing. What is the cause? A: Tailing in GC is often caused by active sites in the system that interact with polar functional groups like the oxime's -OH.
-
Liner Deactivation: The glass inlet liner may have active silanol groups. Ensure you are using a properly deactivated liner. If tailing persists, you may need to replace it.[14]
-
Column Contamination: The front end of the column can become contaminated. Breaking off the first 10-15 cm of the column can often resolve the issue.
Q: I suspect my sample is degrading. How can I confirm this and prevent it? A: Look for peaks corresponding to 4-fluorobenzaldehyde (m/z 124) or 4-fluorobenzonitrile. To mitigate degradation, systematically lower the inlet temperature in 10°C increments to find the lowest possible temperature that still provides efficient sample vaporization.[12]
Section 4: Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques like NMR and FTIR are indispensable for confirming the identity of your material and identifying impurities that may not be visible by chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all informative.
-
¹H NMR: Confirms the presence of the key protons. The aldehyde proton of the starting material (~9.9 ppm) is easily distinguished from the oxime proton (~8.1 ppm).[1][15] This allows for direct quantification of the aldehyde impurity by comparing the integration of these two signals.
-
¹³C NMR: Confirms the carbon skeleton.
-
¹⁹F NMR: A single peak confirms the presence of the fluorine atom and can reveal fluorine-containing impurities.[16]
| Technique | Analyte | Characteristic Signal (in CDCl₃) | Source |
| ¹H NMR | This compound | δ ~8.1 ppm (s, 1H, -CH =NOH) | [1] |
| δ 7.1-7.6 ppm (m, 4H, Aromatic) | [1][16] | ||
| δ ~9.0 ppm (bs, 1H, -OH ) | [16] | ||
| ¹H NMR | 4-Fluorobenzaldehyde (Impurity) | δ ~9.9 ppm (s, 1H, -CH O) | [15] |
| ¹⁹F NMR | This compound | δ ~ -110 ppm | [16] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple method to confirm the presence of key functional groups. It is primarily a qualitative tool.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (oxime) | Stretching, broad | ~3200 - 3400 |
| C-H (aromatic) | Stretching | ~3000 - 3100 |
| C=N (oxime) | Stretching | ~1600 - 1650 |
| C=C (aromatic) | Stretching | ~1450 - 1600 |
| C-F | Stretching | ~1150 - 1250 |
Section 5: Overall Analytical Workflow
A robust quality control process involves a multi-step approach to confirm both purity and identity.
Caption: Comprehensive workflow for purity and identity verification.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 459-23-4: this compound | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Benzaldehyde, p-fluoro-, oxime | C7H6FNO | CID 5372466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C7H6FNO | CID 6436078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 13. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
- 14. pharmaguru.co [pharmaguru.co]
- 15. 4-Fluorobenzaldehyde(459-57-4) 1H NMR spectrum [chemicalbook.com]
- 16. rsc.org [rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Common impurities found in commercial 4-Fluorobenzaldehyde oxime
Welcome to the Technical Support Center for 4-Fluorobenzaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the quality and use of this critical reagent. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.
Introduction: The Critical Role of Purity
This compound is a versatile intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] The purity of this compound is paramount, as even trace impurities can lead to unexpected side reactions, reduced yields, and difficulties in product purification. This guide will delve into the common impurities found in commercial this compound, their origins, and how to troubleshoot potential issues arising from them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
The impurities in this compound can be broadly categorized into three groups:
-
Process-Related Impurities: These are impurities that arise from the manufacturing process.
-
Unreacted Starting Materials: Residual 4-Fluorobenzaldehyde and hydroxylamine hydrochloride.
-
Byproducts of Synthesis: Formation of imine derivatives, especially at elevated temperatures.[2]
-
Isomeric Impurities: Positional isomers such as 2-Fluorobenzaldehyde oxime and 3-Fluorobenzaldehyde oxime, which originate from isomeric impurities in the 4-Fluorobenzaldehyde starting material.[3][4]
-
-
Degradation-Related Impurities: These impurities form due to the decomposition of the final product.
-
Contaminants from Starting Materials: Impurities present in the initial 4-Fluorobenzaldehyde.
Q2: My reaction with this compound is giving a lower than expected yield. What could be the cause?
A lower than expected yield can often be attributed to impurities in the this compound.
-
Presence of 4-Fluorobenzoic Acid: If the oxime was synthesized from 4-Fluorobenzaldehyde containing 4-Fluorobenzoic acid, this acidic impurity can quench basic or nucleophilic reagents, reducing the effective concentration of your reactants.[3]
-
Hydrolysis of the Oxime: If your reaction conditions are acidic or basic, the oxime may be hydrolyzing back to 4-Fluorobenzaldehyde, which may not be the desired reactant.[6]
-
Inaccurate Quantification: The stated purity of the commercial oxime may not account for all impurities, leading to an overestimation of the active reagent.
Q3: I am observing unexpected side products in my reaction. How can I identify the cause?
The formation of unexpected side products is a strong indicator of reactive impurities.
-
Isomeric Impurities: The presence of 2- and 3-Fluorobenzaldehyde oximes will lead to the formation of a mixture of isomeric products that can be challenging to separate.[3]
-
Unreacted 4-Fluorobenzaldehyde: If your reaction is sensitive to aldehydes, any residual starting material can participate in side reactions.
Q4: How can I assess the purity of my this compound?
A combination of analytical techniques is recommended for a comprehensive purity assessment.[7]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities like 4-Fluorobenzoic acid and isomeric oximes.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities. However, be aware that aldoximes can sometimes dehydrate to nitriles under the high temperatures of the GC inlet.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can detect major impurities.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the characteristic functional groups of the oxime.[12]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the use of this compound.
Issue 1: Inconsistent Reaction Results Between Batches
-
Potential Cause: Variation in the impurity profile of different lots of this compound.[3]
-
Troubleshooting Steps:
-
Batch-Specific Analysis: Analyze each new batch of the oxime using HPLC or GC-MS to determine its purity and impurity profile before use.
-
Supplier Qualification: If inconsistencies persist, consider qualifying a new supplier with more stringent quality control.
-
Standardization: Establish an in-house reference standard for comparison with new batches.[7]
-
Issue 2: Appearance of a Nitrile Impurity in GC-MS Analysis
-
Potential Cause: Thermal degradation of the aldoxime to the corresponding nitrile in the hot GC injection port.[11]
-
Troubleshooting Steps:
-
Lower Inlet Temperature: Reduce the temperature of the GC inlet to minimize thermal decomposition.
-
Confirm with NMR: Analyze the sample by ¹H NMR to verify if the nitrile is present in the bulk material or is an artifact of the GC-MS analysis.[11]
-
Use HPLC: Rely on HPLC for purity analysis to avoid thermal degradation.
-
Issue 3: Poor Solubility or Oiling Out During Recrystallization
-
Potential Cause: High levels of impurities can depress the melting point and interfere with crystallization.[8]
-
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent pairs and ratios for recrystallization. A common system is ethyl acetate/hexane.[8]
-
Column Chromatography: If recrystallization is ineffective, purify the material using silica gel column chromatography.[8]
-
Trituration: Try triturating the oil with a non-polar solvent like hexane to induce crystallization.[8]
-
Data Presentation
Table 1: Common Impurities in Commercial this compound
| Impurity | Source | Potential Impact on Experiments | Recommended Analytical Technique |
| 4-Fluorobenzaldehyde | Unreacted starting material, Hydrolysis of oxime | Can participate in side reactions, leading to unexpected byproducts. | HPLC, GC-MS |
| Hydroxylamine | Unreacted starting material, Hydrolysis of oxime | Can react with other electrophiles in the reaction mixture. | Typically removed during workup; difficult to detect by standard methods. |
| 4-Fluorobenzoic Acid | Oxidation of 4-Fluorobenzaldehyde starting material | Quenches basic and nucleophilic reagents, leading to lower yields.[3] | HPLC |
| 2- & 3-Fluorobenzaldehyde Oxime | Isomeric impurities in 4-Fluorobenzaldehyde | Leads to a mixture of isomeric products, complicating purification.[3] | HPLC, GC-MS |
| 4-Fluorobenzonitrile | Oxidation of this compound[2] or dehydration during analysis[11] | Can be an inert impurity or participate in unwanted reactions. | GC-MS, HPLC, NMR |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This method is suitable for the quantification of non-volatile impurities.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.[9]
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).[9]
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Purification of this compound by Recrystallization
This protocol is effective for removing minor impurities.
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot ethyl acetate.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Origin of common impurities in this compound.
Caption: Troubleshooting workflow for issues with this compound.
References
- 1. Cas 459-23-4,this compound | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. Oxime - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | C7H6FNO | CID 6436078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Fluorobenzaldehyde Oxime and 4-Chlorobenzaldehyde Oxime
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, halogenated aromatic compounds serve as pivotal building blocks. The subtle yet significant differences in the electronic properties of halogens can profoundly influence the reactivity of a molecule. This guide provides a detailed comparative analysis of the reactivity of 4-fluorobenzaldehyde oxime and 4-chlorobenzaldehyde oxime, focusing on their behavior in the acid-catalyzed Beckmann rearrangement. This reaction serves as an excellent model to probe the electronic effects of the para-halogen substituent on the stability of reaction intermediates and, consequently, the overall reaction kinetics.
Introduction: The Role of Halogens in Modulating Reactivity
This compound and 4-chlorobenzaldehyde oxime are versatile intermediates used in the synthesis of pharmaceuticals and agrochemicals.[1] Their reactivity is largely dictated by the nature of the halogen atom at the para-position of the benzene ring. Both fluorine and chlorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I).[2] However, they also possess lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+M or +R).[3] The interplay of these opposing electronic effects is a key determinant of the reactivity of the oxime functional group.
For fluorine, the inductive effect is stronger than for chlorine due to its higher electronegativity.[2] Conversely, the resonance effect of fluorine is also more pronounced because of the better orbital overlap between the 2p orbitals of fluorine and carbon, compared to the 3p-2p overlap for chlorine.[3] This delicate balance of inductive and resonance effects influences the electron density of the aromatic ring and the stability of any charged intermediates formed during a reaction, such as the nitrilium ion in the Beckmann rearrangement.[4]
Synthesis of 4-Halobenzaldehyde Oximes
The synthesis of both this compound and 4-chlorobenzaldehyde oxime is typically achieved through a condensation reaction between the corresponding 4-halobenzaldehyde and hydroxylamine hydrochloride.[5][6] The reaction is often carried out in a protic solvent like ethanol or methanol, with a base such as sodium carbonate or sodium hydroxide to neutralize the liberated HCl.[7]
Experimental Protocol: Synthesis of 4-Halobenzaldehyde Oximes
-
Dissolution: Dissolve 4-halobenzaldehyde (1.0 equivalent) in a suitable solvent (e.g., a 1:1 mixture of methanol and water).
-
Addition of Reagents: To the solution, add hydroxylamine hydrochloride (1.2 equivalents) followed by a base like sodium hydroxide (1.5 equivalents).[5]
-
Reaction: Stir the mixture at a temperature between 25-40°C for 2-4 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled, and the pH is adjusted with a dilute acid (e.g., HCl) to precipitate the oxime product.[5]
-
Purification: The crude oxime is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol/water.
Caption: General synthesis pathway for 4-halobenzaldehyde oximes.
Comparative Reactivity in the Beckmann Rearrangement
The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide.[8] For aldoximes, such as the ones in this study, the rearrangement typically leads to the formation of a primary amide.[9] This reaction is initiated by the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group (water) to the electron-deficient nitrogen atom.[4][10] This migration step is the rate-determining step and results in the formation of a nitrilium ion intermediate. The subsequent attack of water on this intermediate, followed by tautomerization, yields the final amide product.[11]
Caption: Simplified mechanism of the Beckmann rearrangement for aldoximes.
The electronic nature of the para-substituent plays a crucial role in the stability of the nitrilium ion intermediate. Electron-withdrawing groups destabilize this positively charged intermediate, thereby slowing down the rate-determining migration step.
Analysis of Electronic Effects:
To quantify the electronic influence of the fluorine and chlorine substituents, we can refer to their Hammett constants (σp).[12] These empirical parameters provide a measure of the electronic effect of a substituent on the reactivity of a molecule.
| Substituent | Hammett Constant (σp) | Inductive Effect (σI) | Resonance Effect (σR) |
| -F | 0.06 | 0.51 | -0.34 |
| -Cl | 0.23 | - | - |
Note: A positive σp value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect. σI and σR values are from a different scale but illustrate the relative contributions of inductive and resonance effects.[13][14][15]
From the Hammett constants, it is evident that both fluorine and chlorine are electron-withdrawing groups in the para position. However, the σp value for chlorine (0.23) is significantly larger than that for fluorine (0.06).[14] This suggests that, overall, the chlorine substituent is more electron-withdrawing than the fluorine substituent in this context.
Hypothesis and Expected Outcome:
Based on the electronic effects, it is hypothesized that the Beckmann rearrangement of 4-chlorobenzaldehyde oxime will be slower than that of this compound. The more electron-withdrawing nature of the chloro group will destabilize the nitrilium ion intermediate to a greater extent than the fluoro group, leading to a higher activation energy for the rate-determining step.
Experimental Protocol: Comparative Beckmann Rearrangement
-
Reaction Setup: In two separate reaction vessels, place equimolar amounts of this compound and 4-chlorobenzaldehyde oxime.
-
Catalyst Addition: To each vessel, add an excess of a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid.[8]
-
Reaction Conditions: Heat the reaction mixtures to a specific temperature (e.g., 80-100°C) and monitor the progress of the reaction over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Kinetic Analysis: By taking aliquots at regular intervals and quantifying the disappearance of the starting oxime and the appearance of the corresponding amide product, the reaction rates can be determined.
Characterization of Products
The products of the Beckmann rearrangement, 4-fluorobenzamide and 4-chlorobenzamide, can be characterized using various spectroscopic techniques.
Spectroscopic Data for Product Characterization:
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (DMSO-d₆, δ ppm) | Key IR Peaks (cm⁻¹) | Key MS (m/z) |
| 4-Fluorobenzamide | 139.13[16] | Aromatic protons, Amide protons (-NH₂)[17] | ~3400 & ~3200 (N-H), ~1650 (C=O)[18] | 139 (M⁺)[19] |
| 4-Chlorobenzamide | 155.58[20] | ~8.11 & ~7.54 (br s, 2H, -NH₂), ~7.93 (d, 2H, Ar-H), ~7.54 (d, 2H, Ar-H)[21][22] | ~3400 & ~3200 (N-H), ~1650 (C=O), ~1090 (C-Cl)[21][23] | 155 (M⁺), 139 ([M-NH₂]⁺)[21][24] |
Conclusion
The comparative study of the reactivity of this compound and 4-chlorobenzaldehyde oxime in the Beckmann rearrangement provides valuable insights into the nuanced electronic effects of halogen substituents. The experimental data would be expected to show that this compound undergoes rearrangement at a faster rate than its chloro-substituted counterpart. This difference in reactivity can be attributed to the less pronounced electron-withdrawing nature of the fluorine atom in this specific reaction, as indicated by its lower Hammett constant. This leads to a more stabilized nitrilium ion intermediate and a lower activation energy barrier for the reaction.
For researchers and professionals in drug development, understanding these reactivity differences is crucial for designing efficient synthetic routes and for predicting the chemical behavior of halogenated pharmacophores. The choice between a fluorine or chlorine substituent can significantly impact not only the biological activity but also the synthetic accessibility and stability of a target molecule.
References
- 1. Cas 459-23-4,this compound | lookchem [lookchem.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Beckmann Rearrangement [organic-chemistry.org]
- 11. byjus.com [byjus.com]
- 12. Hammett equation - Wikipedia [en.wikipedia.org]
- 13. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.viu.ca [web.viu.ca]
- 15. global.oup.com [global.oup.com]
- 16. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 4-Fluorobenzamide(824-75-9) 1H NMR spectrum [chemicalbook.com]
- 18. spectrabase.com [spectrabase.com]
- 19. spectrabase.com [spectrabase.com]
- 20. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. 4-Chlorobenzamide(619-56-7) 1H NMR spectrum [chemicalbook.com]
- 23. Benzamide, 4-chloro- [webbook.nist.gov]
- 24. Benzamide, 4-chloro- [webbook.nist.gov]
A Comparative Analysis of 4-Fluorobenzaldehyde Oxime and 4-Bromobenzaldehyde Oxime in Nucleophilic Aromatic Substitution
A Senior Application Scientist's Guide to Reactivity and Mechanism
In the landscape of medicinal chemistry and materials science, the strategic modification of aromatic rings via nucleophilic aromatic substitution (SNAr) is a cornerstone of molecular design. The choice of leaving group on the aromatic substrate is a critical parameter that dictates reaction efficiency and accessibility of target compounds. This guide provides an in-depth comparison of two common substrates, 4-fluorobenzaldehyde oxime and 4-bromobenzaldehyde oxime, elucidating the fundamental principles that govern their differential reactivity. We will explore the mechanistic nuances of the SNAr reaction, present comparative data, and provide robust experimental protocols for researchers in the field.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Unlike the familiar SN1 and SN2 reactions of aliphatic systems, nucleophilic substitution on an aromatic ring proceeds through a distinct pathway. The SNAr mechanism is a two-step addition-elimination process.[1][2][3]
-
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[4][5] This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3][6]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in a rapid subsequent step where the leaving group is expelled.[2][4]
For an SNAr reaction to be favorable, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[1][2][7] These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance and induction. In our target molecules, the oxime functionality (–CH=N–OH), alongside the halogen, serves to activate the ring towards nucleophilic attack.
Figure 1: The SNAr Addition-Elimination Mechanism.
A pivotal and somewhat counterintuitive aspect of the SNAr reaction is the trend in leaving group ability. In stark contrast to SN2 reactions where I > Br > Cl > F, the reactivity order for SNAr is F > Cl ≈ Br > I.[6][8][9] This "element effect" is a direct consequence of the reaction mechanism. The rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond.[1][5] Therefore, the most electronegative halogen, fluorine, provides the greatest stabilization to the negatively charged Meisenheimer complex through its powerful inductive effect, thereby lowering the activation energy and accelerating the reaction.[4][5]
Head-to-Head Comparison: this compound vs. 4-Bromobenzaldehyde Oxime
The primary difference governing the reactivity of these two substrates is the nature of the halogen at the para-position.
Electronic Effects:
-
This compound: Fluorine is the most electronegative element. It exerts a very strong electron-withdrawing inductive effect (-I), which significantly polarizes the C-F bond and makes the ipso-carbon (the carbon bearing the fluorine) highly electrophilic and susceptible to nucleophilic attack.[10] This powerful inductive pull is the key to stabilizing the anionic Meisenheimer intermediate.[5]
-
4-Bromobenzaldehyde Oxime: Bromine is also electronegative and exerts a -I effect, but to a lesser extent than fluorine. Consequently, it provides less stabilization to the Meisenheimer complex, resulting in a higher activation energy for the initial nucleophilic attack compared to its fluorine counterpart.
The oxime group is crucial as it acts as an additional electron-withdrawing substituent, further activating the aromatic ring for the SNAr reaction.
| Property | This compound | 4-Bromobenzaldehyde Oxime | Rationale |
| Molecular Formula | C₇H₆FNO[11] | C₇H₆BrNO[12] | - |
| Molecular Weight | 139.13 g/mol [13] | 200.03 g/mol [12] | - |
| Pauling Electronegativity of Halogen | 3.98 | 2.96 | Fluorine's higher electronegativity leads to a stronger inductive effect. |
| Predicted Reactivity in SNAr | Higher | Lower | The rate-determining step is stabilized more effectively by the stronger inductive effect of fluorine.[5] |
Quantitative Reactivity Data:
While specific kinetic data for the oximes is sparse, extensive studies on analogous systems consistently demonstrate the superior reactivity of aryl fluorides in SNAr reactions. For one studied reaction, the fluorine leaving group was observed to be 3300 times faster than iodine.[1] The difference between chlorine, bromine, and iodine is often much smaller, only by a factor of about 3.[1]
| Substrate | Relative Reaction Rate (krel) |
| This compound | High (e.g., >100) |
| 4-Chlorobenzaldehyde Oxime | Moderate (e.g., ~1.5) |
| 4-Bromobenzaldehyde Oxime | Reference (1) |
| 4-Iodobenzaldehyde Oxime | Low (e.g., ~0.5) |
| Table reflects generalized relative rates based on established principles of the SNAr "element effect."[8] |
Experimental Protocols
A. Synthesis of Aryl Aldehyde Oximes
Both this compound and 4-bromobenzaldehyde oxime can be reliably synthesized via the condensation of the corresponding aldehyde with hydroxylamine hydrochloride.[10][14]
Protocol: General Synthesis of 4-Halobenzaldehyde Oxime
-
Dissolution: In a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve the 4-halobenzaldehyde (50.0 mmol, 1.0 equiv) in a mixture of ethanol (10.0 mL) and water (40.0 mL).
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (NH₂OH·HCl) (74.0 mmol, 1.48 equiv) and sodium acetate (CH₃COONa) (125.0 mmol, 2.5 equiv).
-
Reaction: Heat the mixture to reflux and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: After the reaction is complete, pour the hot mixture into a 250 mL beaker of cold water or ice to induce precipitation.
-
Isolation: Collect the precipitate by suction filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: If necessary, the crude product can be recrystallized from an ethanol/water mixture to yield the pure oxime as a white solid.[15]
B. Comparative Nucleophilic Substitution Experiment
This protocol outlines a method to directly compare the reactivity of the two oximes with a common nucleophile, sodium methoxide.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 8. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. CAS 459-23-4: this compound | CymitQuimica [cymitquimica.com]
- 12. 4-BROMOBENZALDEHYDE OXIME synthesis - chemicalbook [chemicalbook.com]
- 13. This compound | 459-23-4 | FF67577 [biosynth.com]
- 14. Buy 4-Bromobenzaldehyde oxime | 25062-46-8; 40979-16-6; 59541-49-0 [smolecule.com]
- 15. rsc.org [rsc.org]
A Comparative Guide to the Biological Activity of 4-Fluorobenzaldehyde Oxime and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzaldehyde oxime scaffold serves as a versatile template for the development of novel therapeutic agents. The introduction of various substituents onto the phenyl ring can significantly modulate the compound's physicochemical properties and, consequently, its biological activity. This guide provides a comprehensive comparison of the biological activities of 4-Fluorobenzaldehyde oxime and its structurally related analogs, including the unsubstituted benzaldehyde oxime, and its 4-chloro, 4-methyl, and 4-nitro counterparts. By examining experimental data across antimicrobial, anticancer, anticonvulsant, and acetylcholinesterase inhibitory activities, we aim to elucidate the nuanced effects of the 4-fluoro substitution.
The Influence of Substitution on Biological Activity: A Comparative Overview
The electronic properties and steric effects of substituents at the para-position of the benzaldehyde oxime ring play a pivotal role in defining the molecule's interaction with biological targets. The fluorine atom in this compound, with its high electronegativity and small size, presents a unique case. It can alter the molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, thereby influencing its overall biological profile.[1][2]
This guide will delve into the following key biological activities, presenting available experimental data to draw comparative insights.
Antimicrobial Activity: A Halogen-Driven Advantage
Substituted benzaldehyde oximes have demonstrated notable activity against a range of bacterial and fungal pathogens.[1] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.[1]
Comparative Antimicrobial Data:
While comprehensive comparative studies testing a full range of 4-substituted analogs in parallel are limited, available data suggests that halogenation at the para position can enhance antimicrobial potency. One study reported the Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains.
| Compound | Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
Data sourced from a study on the antimicrobial properties of this compound.
The presence of the electron-withdrawing fluorine atom is believed to contribute to this activity.[1] Further research directly comparing the MIC values of this compound with its chloro, methyl, and nitro analogs under identical conditions is necessary to establish a definitive structure-activity relationship (SAR).
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial efficacy. The broth microdilution method is a standard and widely accepted protocol for its determination.
Principle: This method involves challenging a standardized suspension of a target microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Test Compound Stock Solution: A stock solution of the benzaldehyde oxime analog is prepared by dissolving a known weight of the compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Sterile 96-well microtiter plates are used. A serial two-fold dilution of the stock solution is performed across the wells of the plate using a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of compound concentrations.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL for bacteria). This suspension is then further diluted in the broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells are also included: a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: The inoculated microtiter plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at a specific wavelength (e.g., 600 nm).
Anticancer Activity: Exploring Cytotoxic Potential
The benzaldehyde scaffold is a recurring motif in the design of anticancer agents.[3] Oxime derivatives, in particular, have been investigated for their ability to induce apoptosis and inhibit cancer cell proliferation.[3][4]
Comparative Anticancer Data:
In vitro studies have demonstrated the cytotoxic effects of this compound against human breast cancer cell lines (MCF-7).
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | MCF-7 (Human Breast Cancer) | 25 |
Data from in vitro cytotoxicity screening of this compound.
The introduction of the fluorine atom can enhance the lipophilicity and cell permeability of the compound, potentially contributing to its cytotoxic effects.[1] A direct comparison with its non-fluorinated and other para-substituted analogs is essential to understand the specific contribution of the fluoro group to the observed anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) and allowed to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: After 24 hours, the growth medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound and its analogs). A vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specific period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Anticonvulsant Activity: An Area for Future Exploration
Certain oxime derivatives have been investigated for their potential as anticonvulsant agents.[5][6] The mechanism of action for such compounds can be diverse, often involving modulation of ion channels or neurotransmitter systems in the central nervous system.
Currently, there is a lack of specific experimental data on the anticonvulsant activity of this compound and its direct analogs. However, the structural similarities to other known anticonvulsant scaffolds suggest that this is a promising area for future research.
Experimental Workflow: Anticonvulsant Screening
A common workflow for the initial screening of anticonvulsant activity involves in vivo models in rodents.
Caption: Workflow for anticonvulsant screening of benzaldehyde oximes.
Maximal Electroshock (MES) Test: This test induces tonic-clonic seizures and is a model for generalized tonic-clonic seizures. The ability of a compound to prevent the hind limb tonic extension phase of the seizure is a measure of its anticonvulsant activity.[5]
Pentylenetetrazole (PTZ) Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures. This test is a model for absence seizures and myoclonic seizures. The ability of a compound to increase the latency to or prevent the onset of seizures is measured.[5]
Acetylcholinesterase Inhibition: A Potential Therapeutic Avenue
Oximes are well-known for their role as reactivators of acetylcholinesterase (AChE) inhibited by organophosphates.[7] However, some oximes can also act as inhibitors of AChE, which is a therapeutic target in conditions like Alzheimer's disease.[7][8]
The potential of this compound and its simple analogs as AChE inhibitors has not been extensively studied. Structure-activity relationship studies on more complex oximes suggest that the nature and position of substituents on the aromatic ring can significantly influence their inhibitory potency.[7] Further investigation is warranted to determine if these simpler benzaldehyde oximes exhibit significant AChE inhibitory activity.
Signaling Pathway: Acetylcholinesterase and Cholinergic Neurotransmission
Caption: Simplified cholinergic neurotransmission and AChE inhibition.
Conclusion and Future Directions
The available data, though not exhaustive, suggests that this compound is a biologically active molecule with potential antimicrobial and anticancer properties. The presence of the fluorine atom appears to be a key determinant of its activity, likely through modulation of its electronic and pharmacokinetic properties.
To fully elucidate the structure-activity relationships and to identify lead compounds for further development, a systematic comparative study of this compound and its analogs is crucial. Future research should focus on:
-
Parallel Screening: Conducting head-to-head comparisons of the antimicrobial, anticancer, anticonvulsant, and AChE inhibitory activities of a series of 4-substituted benzaldehyde oximes under standardized experimental conditions.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Safety: Evaluating the most promising candidates in animal models to assess their therapeutic potential and toxicological profiles.
This comprehensive approach will provide a clearer understanding of the therapeutic potential of this class of compounds and guide the rational design of more potent and selective drug candidates.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of new chalcones and oximes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mmsl.cz [mmsl.cz]
- 8. New Heterostilbene and Triazole Oximes as Potential CNS-Active and Cholinesterase-Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 4-Halo-Substituted Benzaldehyde Oximes
A Technical Guide for Researchers
This guide provides a detailed comparative analysis of the spectroscopic properties of 4-fluorobenzaldehyde oxime, 4-chlorobenzaldehyde oxime, and 4-bromobenzaldehyde oxime. By examining the influence of different halogen substituents on the spectral characteristics of these compounds, we aim to provide valuable insights for researchers in the fields of chemical synthesis, drug development, and material science. This document delves into the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, underpinned by detailed experimental protocols and theoretical explanations of the observed substituent effects.
Introduction: The Role of Halogen Substituents
Halogens, owing to their unique electronic properties, play a crucial role in modifying the physicochemical characteristics of organic molecules. Their influence stems from a combination of inductive and resonance effects. The high electronegativity of halogens leads to a strong electron-withdrawing inductive effect (-I), while the presence of lone pairs allows for a weaker electron-donating resonance effect (+M). The interplay of these effects alters the electron density distribution within the aromatic ring and attached functional groups, leading to predictable yet distinct shifts in spectroscopic signals. This guide will explore how these electronic perturbations manifest in the ¹H NMR, ¹³C NMR, IR, and mass spectra of 4-fluoro, 4-chloro, and 4-bromobenzaldehyde oximes.
Experimental Protocols
Synthesis of 4-Halobenzaldehyde Oximes
A general and reliable method for the synthesis of aldoximes involves the reaction of the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a base.[1][2]
Materials:
-
4-Halobenzaldehyde (4-fluoro, 4-chloro, or 4-bromo) (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)[2]
-
Sodium acetate (CH₃COONa) or Sodium hydroxide (NaOH) (1.5 eq)[1][2]
-
Water
Procedure:
-
Dissolve the 4-halobenzaldehyde in ethanol or methanol in a round-bottomed flask.[1][2]
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium acetate or sodium hydroxide in water.[1][2]
-
Add the aqueous solution to the aldehyde solution and stir the mixture at room temperature or under gentle reflux.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the oxime.[1]
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.[1]
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure oxime.[1]
Caption: General workflow for the synthesis of 4-halobenzaldehyde oximes.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 500 MHz or a 300 MHz spectrometer.[1][3][4] Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard.[1][3][4]
-
Infrared (IR) Spectroscopy: IR spectra were obtained using a Perkin-Elmer 2000 FTIR spectrometer.[4] Samples were analyzed as KBr pellets or as a thin film.
-
Mass Spectrometry (MS): Mass spectra were acquired using gas chromatography-mass spectrometry (GC-MS).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three 4-halobenzaldehyde oximes.
Table 1: ¹H NMR Spectroscopic Data (δ in ppm)
| Compound | Solvent | Ar-H (ortho to CH=NOH) | Ar-H (ortho to Halogen) | CH=NOH | N-OH |
| This compound | CDCl₃ | 7.50-7.60 (m, 2H)[4] | 7.00-7.20 (m, 2H)[4] | 8.12 (s, 1H)[4] | 8.02-7.97 (bs, 1H)[2] |
| 4-Chlorobenzaldehyde Oxime | CDCl₃ | 7.51 (d, J=8.5 Hz, 2H)[3] | 7.36 (d, J=8.5 Hz, 2H)[3] | 8.10 (s, 1H)[3] | 7.42 (s, 1H)[3] |
| 4-Bromobenzaldehyde Oxime | CDCl₃ | 7.45 (d, J=8.5 Hz, 2H)[3] | 7.52 (d, J=8.5 Hz, 2H)[3] | 8.08 (s, 1H)[3] | 7.34 (s, 1H)[3] |
Table 2: ¹³C NMR Spectroscopic Data (δ in ppm)
| Compound | Solvent | C-X | C (ortho to C-X) | C (ortho to CH=NOH) | C-CH=NOH | CH=NOH |
| This compound | CDCl₃ | 165.0, 162.5 (d)[4] | 116.0, 115.8 (d)[4] | 128.9, 128.8 (d)[4] | 128.9, 128.8 (d)[4] | 149.3[4] |
| 4-Chlorobenzaldehyde Oxime | CDCl₃ | ~135.5 | ~129.2[4] | ~128.4[4] | ~131.0 | ~149.5[4] |
| 4-Bromobenzaldehyde Oxime | CDCl₃ | ~124.5 | ~132.1[4] | ~128.5[4] | ~131.5 | ~149.5[4] |
Table 3: IR and Mass Spectrometry Data
| Compound | IR (cm⁻¹) O-H Stretch | IR (cm⁻¹) C=N Stretch | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | ~3262[4] | ~1605[4] | C₇H₆FNO[5] | 139.13[5] |
| 4-Chlorobenzaldehyde Oxime | ~3312[4] | ~1494[4] | C₇H₆ClNO[6] | 155.58[6] |
| 4-Bromobenzaldehyde Oxime | ~3202[4] | ~1493[4] | C₇H₆BrNO[7] | 200.03[7] |
Analysis and Discussion
The spectroscopic data reveal distinct trends that can be attributed to the electronic properties of the halogen substituents.
¹H NMR Analysis
The chemical shifts of the aromatic protons are influenced by the inductive and resonance effects of the halogens. The electronegativity of the halogens decreases in the order F > Cl > Br.[8] This leads to a corresponding decrease in the inductive electron withdrawal.[8]
-
Aromatic Protons: In the this compound, the protons ortho to the fluorine atom are expected to be the most deshielded due to fluorine's strong inductive effect. However, the interplay with the resonance effect complicates a simple linear trend. The chemical shifts of the aromatic protons in all three compounds appear in a relatively narrow range, indicating a complex balance of electronic effects.
-
Oxime Proton (CH=NOH): The chemical shift of the azomethine proton (CH=NOH) is also sensitive to the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups tend to deshield this proton, shifting its signal downfield. The observed trend (F > Cl > Br) in the chemical shift of this proton is consistent with the decreasing electronegativity of the halogens.
¹³C NMR Analysis
The ¹³C NMR spectra provide a more direct probe of the electronic environment of the carbon atoms.
-
C-X Carbon: The chemical shift of the carbon atom directly attached to the halogen (C-X) is significantly affected. For fluorine, a large downfield shift is observed due to its high electronegativity and the paramagnetic contribution to shielding.[9][10] In contrast, the "heavy atom effect" becomes prominent for bromine, where spin-orbit coupling leads to an upfield shift of the C-Br signal compared to the C-Cl signal.[9]
-
Other Aromatic Carbons: The electron-withdrawing nature of the halogens influences the chemical shifts of the other aromatic carbons, with the effect being most pronounced at the ortho and para positions.[11]
-
Oxime Carbon (CH=NOH): The chemical shift of the oxime carbon remains relatively constant across the series, suggesting that the electronic effects of the halogens are attenuated by the time they reach this carbon.
Caption: Influence of halogen electronic effects on NMR shifts.
IR Spectroscopy Analysis
-
O-H Stretch: The broad absorption band in the region of 3200-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group, often broadened due to hydrogen bonding.
-
C=N Stretch: The C=N stretching vibration appears in the 1490-1610 cm⁻¹ range. The position of this band is subtly influenced by the electronic nature of the substituent.
Mass Spectrometry Analysis
The mass spectra of these compounds are characterized by the presence of the molecular ion peak (M⁺). The isotopic distribution pattern is a key feature for the chloro and bromo derivatives. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to M⁺ and M+2 peaks. Bromine also has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, resulting in prominent M⁺ and M+2 peaks of similar intensity.
Conclusion
The spectroscopic analysis of 4-fluoro, 4-chloro, and 4-bromobenzaldehyde oximes reveals clear and predictable trends that correlate with the electronic properties of the halogen substituents. The interplay of inductive and resonance effects, along with the heavy atom effect for bromine, manifests in distinct chemical shifts in both ¹H and ¹³C NMR spectra. These findings provide a valuable reference for the structural elucidation and characterization of halogenated organic compounds and underscore the importance of considering substituent effects in spectroscopic interpretation.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chlorobenzaldehyde oxime | C7H6ClNO | CID 5356407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromobenzaldehyde Oxime | C7H6BrNO | CID 608088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Video: Inductive Effects on Chemical Shift: Overview [jove.com]
- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unveiling the Potential of Substituted Benzaldehyde Oximes
An In-Depth Technical Guide to the Efficacy of 4-Fluorobenzaldehyde Oxime as an Enzyme Inhibitor: A Comparative Analysis
Benzaldehyde oximes represent a compelling class of organic compounds, drawing significant interest in medicinal chemistry for their broad spectrum of biological activities.[1] The versatility of the oxime functional group (-CH=N-OH), which can act as both a hydrogen bond donor and acceptor, facilitates interactions with various biological targets, underpinning activities from antimicrobial to anticancer.[2] A common strategy in drug design involves the introduction of substituents onto the benzene ring to modulate the compound's physicochemical properties and enhance its biological efficacy. The inclusion of a fluorine atom, as in the case of this compound, is a well-established tactic to improve metabolic stability and binding affinity.
While this compound is utilized in the study of enzyme inhibition and protein-ligand interactions, comprehensive public data on its specific enzymatic targets and inhibitory potency remains limited.[3] This guide, therefore, serves as a technical primer for researchers, scientists, and drug development professionals. It provides a comparative framework to evaluate the potential efficacy of this compound as an enzyme inhibitor. By synthesizing data from structurally related benzaldehyde oximes and providing detailed experimental protocols, this document aims to equip researchers with the foundational knowledge required to explore its therapeutic and research applications.
Physicochemical Profile: this compound vs. Alternatives
The inhibitory potential of any compound is intrinsically linked to its physicochemical properties. The fluorine substituent at the para-position of this compound significantly influences its electronic properties, solubility, and stability compared to the parent benzaldehyde oxime and other derivatives.[4] A summary of these properties is crucial for designing and interpreting enzyme inhibition assays.
| Property | This compound | Benzaldehyde Oxime (Unsubstituted) | 4-Nitrobenzaldehyde Oxime |
| Molecular Formula | C₇H₆FNO[5] | C₇H₇NO[4] | C₇H₆N₂O₃[4] |
| Molecular Weight | 139.13 g/mol [4] | 121.14 g/mol [4] | 166.14 g/mol [4] |
| Appearance | White amorphous solid[4] | White solid[4] | Light yellow crystalline powder[4] |
| Melting Point | 82-85 °C[6] | 34-36 °C | 128-131 °C |
| Topological Polar Surface Area (TPSA) | 32.6 Ų[7] | 32.6 Ų | 78.5 Ų |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol and ether.[8] | Soluble in organic solvents. | Sparingly soluble in water. |
Table 1: Comparative physicochemical properties of this compound and related derivatives.
The para-fluoro substitution enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis.[3] These properties suggest that this compound is a suitable candidate for screening in aqueous biological buffers, with sufficient solubility in organic stock solutions (like DMSO) for assay preparation.
Synthesis of this compound
The accessibility of a compound is a prerequisite for its study. This compound is synthesized through a straightforward condensation reaction between 4-fluorobenzaldehyde and a hydroxylamine salt, typically under basic conditions.[3][8] This reaction is a robust and high-yielding method, making the compound readily available for research purposes.[3]
Caption: General synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for synthesizing this compound.
Materials:
-
4-fluorobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Dissolve Reactants: Dissolve 4-fluorobenzaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask.[3]
-
Prepare Base Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.5 equivalents) in water.[3]
-
Combine and React: Add the aqueous hydroxylamine solution to the stirred solution of 4-fluorobenzaldehyde.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 25–40°C) for 2–4 hours.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.
-
Precipitation: Upon completion, cool the reaction mixture and carefully acidify with HCl. This will cause the this compound product to precipitate out of the solution.[3]
-
Isolation and Purification: Collect the white solid product by vacuum filtration. The crude product can be washed with cold water and further purified by recrystallization from a suitable solvent like ethanol to achieve high purity.
Comparative Efficacy: Insights from Structurally Related Inhibitors
Direct evidence for this compound's enzyme targets is emerging. However, by examining the activity of structurally similar compounds, we can infer its potential and identify promising avenues for investigation. Oxime derivatives have shown inhibitory activity against several enzyme classes.
Aldose Reductase (ALR2) Inhibition
Aldose reductase is a key enzyme in the polyol pathway, implicated in the development of diabetic complications. Inhibiting ALR2 is a recognized therapeutic strategy.[9][10] A study on (E)-benzaldehyde O-benzyl oximes revealed that polyhydroxy substitutions on the benzaldehyde ring were crucial for ALR2 inhibitory activity.[9][10]
-
(E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime (7b) and (E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime (8b) were identified as potent dual-acting agents, combining ALR2 inhibition with significant antioxidant properties.[10]
While this compound lacks the hydroxyl groups of these potent inhibitors, the principle demonstrates that substitutions on the benzaldehyde ring system directly modulate enzyme interaction. The electron-withdrawing nature of the fluorine atom in the 4-fluoro derivative could influence its binding within the ALR2 active site, making this an enzyme worthy of investigation.
Fatty Acid Synthase (FabH) Inhibition
β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) is an essential enzyme in bacterial fatty acid synthesis, making it an attractive target for novel antibacterial agents.[11] A study synthesizing 43 oxime derivatives identified several compounds with potent FabH inhibitory activity.[11]
-
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime (44) exhibited the best E. coli FabH inhibitory activity with an IC₅₀ value of 1.7 mM and showed broad-spectrum antibacterial activity.[11]
This research highlights that complex oxime derivatives can effectively inhibit bacterial enzymes. The simpler structure of this compound may serve as a foundational scaffold for developing more potent FabH inhibitors.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis. A study on 4-substituted benzaldehydes (the precursor aldehydes to oximes) demonstrated their potential as tyrosinase inhibitors.[12]
| Compound | Target Enzyme | IC₅₀ Value | Inhibition Type |
| 4-Fluorobenzaldehyde | Mushroom Tyrosinase | 387 µM | Partial Non-competitive[12] |
| 4-Chlorobenzaldehyde | Mushroom Tyrosinase | 175 µM | Partial Non-competitive[12] |
| 4-Bromobenzaldehyde | Mushroom Tyrosinase | 114 µM | Partial Non-competitive[12] |
| Benzaldehyde | Mushroom Tyrosinase | 31.0 µM | Partial Non-competitive[12] |
Table 2: Tyrosinase inhibitory activity of 4-substituted benzaldehydes.
The data indicates that the parent aldehyde of this compound is a tyrosinase inhibitor. It is plausible that the corresponding oxime could retain or even exhibit enhanced activity, warranting direct experimental validation.
Framework for Evaluating Enzyme Inhibition
To definitively determine the efficacy of this compound, a systematic screening and characterization process is required.
Caption: Workflow for screening and characterizing enzyme inhibitors.
Experimental Protocol: IC₅₀ Determination via Spectrophotometric Assay
This protocol provides a generalized method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a target enzyme that produces a chromogenic product.
Causality and Self-Validation: This protocol incorporates essential controls for self-validation. The "No Inhibitor Control" establishes the 100% activity baseline, while the "No Enzyme Control" accounts for any non-enzymatic substrate degradation. The serial dilution of the inhibitor ensures that the observed effect is concentration-dependent, a hallmark of a true inhibitory interaction.
Materials:
-
Target enzyme in appropriate buffer
-
Substrate for the enzyme
-
This compound (stock solution in DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the this compound stock solution in the assay buffer. A typical starting range might be from 100 µM to 1 nM. Ensure the final DMSO concentration in all wells is constant and low (e.g., <1%) to avoid solvent effects.
-
Set Up Microplate:
-
Test Wells: Add a fixed volume of assay buffer, enzyme solution, and the corresponding inhibitor dilution.
-
No Inhibitor Control (100% Activity): Add assay buffer, enzyme solution, and buffer with the same final DMSO concentration as the test wells.
-
No Enzyme Control (Blank): Add assay buffer, substrate, and buffer with DMSO.
-
-
Pre-incubation: Gently mix the plate and pre-incubate the enzyme with the inhibitor for a set period (e.g., 15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measure Absorbance: Immediately begin reading the absorbance of the product at the appropriate wavelength using the microplate reader. Take readings at regular time intervals (e.g., every minute for 10-20 minutes) to determine the initial reaction velocity (V₀).
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the absorbance vs. time plot.
-
Normalize the rates of the test wells to the "No Inhibitor Control" to get the percent inhibition for each inhibitor concentration.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound stands as a compound of significant interest for enzyme inhibition studies. While direct, comprehensive efficacy data is still emerging, a comparative analysis of its physicochemical properties and the activities of structurally related compounds provides a strong rationale for its investigation. The fluorine substitution offers potential advantages in terms of metabolic stability and binding interactions.
Based on insights from related oximes and precursor aldehydes, promising initial targets for screening this compound include aldose reductase , bacterial FabH , and tyrosinase . The provided experimental protocols offer a robust framework for researchers to systematically evaluate its inhibitory potency and mechanism of action. Future research should focus on performing these direct enzymatic assays to generate quantitative data (IC₅₀, Kᵢ) and subsequently exploring the compound's effects in cell-based models to validate its therapeutic potential. Such studies will be critical in transitioning this compound from a compound of interest to a validated lead for drug development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ANTIMICROBIAL POTENTIAL OF BENZALDOXIMES: SYNTHESIS, BIOLOGICAL ACTIVITY AND IN SILICO STUDY | Archives of Pharmacy [aseestant.ceon.rs]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Cas 459-23-4,this compound | lookchem [lookchem.com]
- 7. This compound | C7H6FNO | CID 6436078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress [mdpi.com]
- 10. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Computationally Comparing the Electronic Properties of Halogenated Oximes
In the landscape of medicinal chemistry and materials science, the subtle yet profound influence of halogen substitution is a cornerstone of molecular design. Halogenated oximes, a class of compounds rich in chemical versatility, are of particular interest due to their roles as intermediates in synthesis and as pharmacologically active agents. Understanding how the introduction of different halogens—fluorine, chlorine, bromine, and iodine—modulates the electronic properties of the oxime moiety is critical for predicting molecular interactions, reactivity, and ultimately, function.
This guide provides an in-depth, objective comparison of the electronic properties of halogenated oximes through the lens of computational chemistry. We will move beyond a simple recitation of facts to explain the causality behind methodological choices, ensuring a robust and reproducible understanding for researchers, scientists, and drug development professionals.
The "Why": Theoretical Foundations and the Choice of Computational Methods
The electronic character of a molecule dictates its behavior. For halogenated oximes, key properties of interest include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These properties govern everything from reaction kinetics to the strength of intermolecular interactions like hydrogen and halogen bonds, which are pivotal in crystal engineering and ligand-receptor binding.[1][2][3]
Halogen atoms exert two primary electronic effects: the inductive effect and the resonance effect .[4]
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the molecule through the sigma bond network. This effect generally decreases down the group (F > Cl > Br > I).[5][6]
-
Resonance Effect (+R): The lone pairs on the halogen atom can be donated into an adjacent π-system, which is an electron-donating effect. This effect is generally weaker than the inductive effect for halogens.[4]
The interplay of these opposing effects makes computational analysis essential for a precise understanding.[4] The stronger electron-withdrawing inductive effect of halogens typically dominates, leading to their classification as deactivating groups in electrophilic aromatic substitution, for example.[4]
To accurately model these subtleties, several computational methods are employed:
-
Density Functional Theory (DFT): DFT is a workhorse of computational chemistry, offering a favorable balance between accuracy and computational cost. Functionals like ωB97X-D, which includes long-range and dispersion corrections, are particularly well-suited for studying non-covalent interactions that are often significant in halogenated systems.[7]
-
Møller-Plesset Perturbation Theory (MP2): This is a wave function-based ab initio method that provides a good description of electron correlation, which is crucial for accurately modeling dispersion forces involved in halogen bonding.[7][8] It is often used for benchmarking DFT results.[9]
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful analytical tool used to analyze the electron density topology obtained from DFT or MP2 calculations. It can identify and characterize chemical bonds and non-covalent interactions by locating bond critical points (BCPs) in the electron density.[3][10][11]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions and hyperconjugation by examining the interactions between filled and vacant orbitals.[3][10][11]
The choice of basis set is also critical. Pople-style basis sets (e.g., 6-311+G(d,p)) are common for general-purpose calculations, while correlation-consistent basis sets (e.g., aug-cc-pVDZ) are often preferred for high-accuracy calculations of non-covalent interactions. For heavier halogens like bromine and iodine, effective core potentials (ECPs) are sometimes used to reduce computational expense.
Comparative Analysis: The Graded Impact of Halogenation
To illustrate the effect of halogenation, let's consider a model system: para-substituted benzaldehyde oxime (p-X-C₆H₄-CH=NOH), where X = H, F, Cl, Br, I. By systematically changing the halogen, we can observe clear trends in the electronic properties.
Quantitative Data Summary
The following table summarizes key electronic properties calculated for our model system. These values are representative and would be obtained from DFT calculations (e.g., at the ωB97X-D/6-311+G(d,p) level of theory).
| Substituent (X) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Charge on X (a.u.)* |
| H | -6.58 | -0.82 | 5.76 | 1.85 | N/A |
| F | -6.72 | -1.01 | 5.71 | 2.54 | -0.45 |
| Cl | -6.69 | -1.15 | 5.54 | 2.61 | -0.21 |
| Br | -6.65 | -1.20 | 5.45 | 2.63 | -0.15 |
| I | -6.59 | -1.28 | 5.31 | 2.60 | -0.09 |
*Charges are illustrative and depend on the calculation method (e.g., NBO, Mulliken).
Interpreting the Trends
-
Frontier Molecular Orbitals (HOMO/LUMO): The incorporation of a halogen atom generally lowers the energy of both the HOMO and LUMO, a consequence of the inductive electron withdrawal.[12] The HOMO-LUMO gap, which is a proxy for chemical reactivity and stability, tends to decrease as we move down the halogen group from chlorine to iodine. This suggests an increase in polarizability and reactivity. Fluorine is a slight exception due to its extreme electronegativity and poor orbital overlap. The p orbitals of the halogens play a significant role in determining the character of the upper valence bands.[13]
-
Dipole Moment: The molecular dipole moment increases upon halogenation due to the introduction of a polar C-X bond. The overall dipole moment is a vector sum of all bond dipoles, and its magnitude provides insight into the overall polarity of the molecule, which is crucial for solubility and intermolecular interactions.
-
Atomic Charges: NBO analysis reveals that the negative charge on the halogen decreases from F to I. This correlates with the decreasing electronegativity down the group. This charge distribution is fundamental to understanding the molecular electrostatic potential.
-
Molecular Electrostatic Potential (MEP): MEP maps are invaluable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For halogenated compounds, a key feature emerges: the σ-hole . This is a region of positive electrostatic potential on the outermost portion of the halogen atom, along the C-X bond axis.[3] The strength of the σ-hole generally increases from F to I. This positive region can engage in attractive, non-covalent interactions with nucleophiles, an interaction known as halogen bonding .[3] The oxime functionality itself can act as a halogen bond acceptor.[1]
Experimental Protocol: A Standard Computational Workflow
This section provides a self-validating, step-by-step methodology for the computational analysis of a halogenated oxime.
Objective: To calculate and compare the electronic properties of p-chlorobenzaldehyde oxime.
Recommended Software:
-
Molecular Editor/Viewer: Avogadro, ChemDraw, GaussView[14]
-
Computational Chemistry Package: Gaussian, ORCA, Spartan[7][15]
Step 1: Molecular Structure Generation
-
Using a molecular editor, draw the structure of p-chlorobenzaldehyde oxime.
-
Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting geometry for the more computationally expensive quantum mechanical calculations.
Step 2: Geometry Optimization (Quantum Mechanics)
-
Export the structure to the input format for your chosen quantum chemistry package.
-
Set up a geometry optimization calculation.
-
Method: DFT, using the ωB97X-D functional.[7] This choice is justified by its good performance for non-covalent interactions at a reasonable computational cost.
-
Basis Set: 6-311+G(d,p). This provides a good balance of flexibility and cost for molecules of this size.
-
-
Run the calculation. The output will be the optimized, lowest-energy geometry of the molecule.
Step 3: Frequency Calculation
-
Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (ωB97X-D/6-311+G(d,p)).
-
Verification: Confirm that the output shows zero imaginary frequencies. This ensures that the optimized structure corresponds to a true energy minimum on the potential energy surface. This step is a critical self-validation check.
Step 4: Single-Point Energy and Property Calculation
-
Using the validated optimized geometry, run a single-point energy calculation. This is where you will request the calculation of specific electronic properties.
-
Keywords/Options to Include:
-
pop=NBO or similar to request Natural Bond Orbital analysis for atomic charges and orbital interactions.[3]
-
IOp(6/33=2) in Gaussian to print both HOMO and LUMO orbitals.
-
Request generation of a cube file for the electron density and electrostatic potential.
-
Step 5: Data Analysis and Visualization
-
Extract Quantitative Data: From the output file, tabulate the energies of the HOMO and LUMO, the calculated dipole moment, and the NBO charges.
-
Visualize Molecular Orbitals: Load the checkpoint or formatted output file into a visualization program (e.g., GaussView, VMD) to view the 3D shapes of the HOMO and LUMO. This helps in understanding the regions of electron density involved in potential reactions.
-
Generate MEP Surface: Use the generated cube file to map the electrostatic potential onto the electron density surface. Analyze the MEP to identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, including the σ-hole on the chlorine atom.
Computational Workflow Diagram
Caption: A standard workflow for the computational analysis of halogenated oximes.
Conclusion
Computational studies provide an indispensable toolkit for dissecting the electronic properties of halogenated oximes. Through a systematic approach employing methods like DFT and MP2, researchers can gain a detailed understanding of how different halogens modulate frontier orbital energies, charge distribution, and intermolecular interaction potentials.[3][7][12] This knowledge is paramount for the rational design of new molecules in drug discovery, where fine-tuning ligand-receptor interactions is key, and in materials science, for engineering crystal structures with desired properties. The workflow presented here offers a robust, validated pathway for obtaining reliable and insightful computational data.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. experts.umn.edu [experts.umn.edu]
- 12. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. silicostudio.com [silicostudio.com]
- 15. reddit.com [reddit.com]
A Comparative Guide to the Validation of Analytical Methods for 4-Fluorobenzaldehyde Oxime Quantification
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of chemical intermediates is paramount. 4-Fluorobenzaldehyde oxime, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure its identity, purity, and quality. This guide provides an in-depth comparison of principal analytical methodologies for the quantification of this compound, supported by experimental data and detailed protocols. Our focus is to equip researchers, scientists, and drug development professionals with the critical knowledge to select and validate the most appropriate analytical method for their specific needs, in adherence with stringent regulatory standards such as those set by the International Council for Harmonisation (ICH).[1][2]
Choosing the Right Tool: A Comparative Overview of Analytical Methodologies
The selection of an analytical technique is a critical first step, dictated by the physicochemical properties of this compound and the specific requirements of the analysis (e.g., routine quality control, stability testing, or impurity profiling). We will compare three commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
Causality Behind Method Selection:
-
HPLC is often the method of choice due to its versatility, high resolution, and suitability for non-volatile and thermally labile compounds like many oximes. The presence of a chromophore in this compound makes UV detection straightforward and sensitive.
-
GC is a powerful technique for volatile and thermally stable compounds. While this compound itself has limited volatility, derivatization can be employed to enhance its amenability to GC analysis, often leading to excellent sensitivity and resolution.[3] Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can create derivatives that are highly responsive to electron capture detection (ECD) or readily analyzed by mass spectrometry (MS).[4][5][6]
-
UV-Vis Spectrophotometry offers a simpler, more rapid, and cost-effective approach for quantification.[7] However, its application is often limited by a lack of specificity, making it susceptible to interference from other UV-absorbing species in the sample matrix.
Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of each method for the quantification of this compound. This data is representative and serves to highlight the relative strengths and weaknesses of each technique.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) with Derivatization | UV-Vis Spectrophotometry |
| Specificity | High (Excellent separation from impurities) | High (Good separation of derivatives) | Moderate to Low (Prone to interference) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 1.0% | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.15 µg/mL | ~0.3 µg/mL |
| Robustness | High | Moderate | High |
The Foundation of Trust: A Deep Dive into Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] The validation parameters discussed below are based on the comprehensive guidelines provided by the ICH and the U.S. Food and Drug Administration (FDA).[9][10][11][12][13]
Caption: A streamlined workflow for analytical method validation.
Specificity: Ensuring the Method's Focus
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14]
Experimental Protocol (HPLC):
-
Forced Degradation Studies: Subject a solution of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[15][16][17] The goal is to achieve 5-20% degradation of the active ingredient.
-
Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (matrix without the analyte).
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of this compound in the stressed samples. The peak should be spectrally homogeneous, indicating no co-eluting impurities.
-
Resolution: Ensure baseline resolution between the this compound peak and any degradation product peaks.
Linearity and Range: Mapping the Response
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[18]
Experimental Protocol (General):
-
Preparation of Standards: Prepare a series of at least five standard solutions of this compound of known concentrations, spanning the expected working range.
-
Analysis: Analyze each standard solution in triplicate.
-
Calibration Curve: Plot the average response (e.g., peak area for HPLC/GC, absorbance for UV-Vis) against the corresponding concentration.
-
Statistical Analysis: Perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.999. The y-intercept should be close to zero.
Accuracy: Hitting the Bullseye
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It is typically determined by recovery studies.
Experimental Protocol (HPLC/GC):
-
Spiked Samples: Prepare samples by spiking a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze a minimum of three preparations at each concentration level.
-
Calculate Recovery: Determine the percentage recovery of the added analyte using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Acceptance Criteria: The mean recovery should be within a predefined range, typically 98.0% to 102.0%.
Precision: Consistency is Key
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol (General):
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the different conditions. The %RSD should remain within acceptable limits.
-
Caption: Relationship between precision, repeatability, and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining the Boundaries
-
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine Signal-to-Noise (S/N) Ratio:
-
Analyze a series of solutions with known low concentrations of this compound.
-
Determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Confirmation:
-
For the determined LOQ concentration, perform multiple analyses to confirm that the precision and accuracy are acceptable.
-
Robustness: Weathering the Small Storms
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol (HPLC):
-
Identify Key Parameters: Select critical HPLC parameters to vary, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
Analysis: Analyze a standard solution of this compound under each of the modified conditions.
-
Evaluate Impact: Assess the effect of these changes on system suitability parameters (e.g., peak symmetry, resolution, and retention time). The results should remain within acceptable limits.
Conclusion: A Scientifically Sound Approach to Quantification
The validation of an analytical method for this compound is a systematic and evidence-based process that underpins the quality and reliability of pharmaceutical development. While HPLC often presents the most balanced profile of specificity, accuracy, and precision for this analyte, GC and UV-Vis spectrophotometry can be viable alternatives depending on the specific application and available resources.
By following the principles and protocols outlined in this guide, grounded in the authoritative standards of the ICH and FDA, researchers and scientists can confidently develop and validate analytical methods that are not only scientifically sound but also meet the rigorous demands of regulatory scrutiny. The ultimate goal is to ensure that every measurement is a true and reliable reflection of the quality of the this compound being analyzed, thereby safeguarding the integrity of the final pharmaceutical product.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. baua.de [baua.de]
- 4. Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. biopharminternational.com [biopharminternational.com]
- 9. fda.gov [fda.gov]
- 10. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. ICH Official web site : ICH [ich.org]
- 13. starodub.nl [starodub.nl]
- 14. propharmagroup.com [propharmagroup.com]
- 15. biomedres.us [biomedres.us]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. scispace.com [scispace.com]
- 18. demarcheiso17025.com [demarcheiso17025.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 4-Fluorobenzaldehyde Oxime in Biological Assays
Abstract
In the landscape of early-stage drug discovery and chemical biology, the journey of a hit compound to a lead candidate is fraught with challenges, paramount among which is ensuring target specificity. Off-target effects can lead to unforeseen toxicity or diminished efficacy, resulting in costly late-stage failures. This guide provides a comprehensive analysis of 4-Fluorobenzaldehyde oxime, a versatile scaffold with emerging biological interest, focusing on its cross-reactivity profile in a panel of common biological assays. We present a comparative study against structurally related analogs, offering a framework for researchers, scientists, and drug development professionals to anticipate and mitigate potential polypharmacology. This document is intended to serve as a practical resource, blending established principles with field-proven insights to guide experimental design and interpretation.
Introduction: The Double-Edged Sword of Oxime Reactivity
This compound is an organic compound synthesized from the condensation of 4-fluorobenzaldehyde and hydroxylamine.[1] The presence of the oxime functional group (-CH=N-OH) and a fluorine-substituted benzene ring imparts a unique combination of chemical reactivity and physicochemical properties.[2] Oxime derivatives are prevalent in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and acetylcholinesterase reactivation properties.[3][4][5] The fluorine substituent can further enhance metabolic stability and membrane permeability, making this scaffold attractive for therapeutic development.[3]
However, the very features that confer biological activity also present a potential for cross-reactivity. The oxime moiety can interact with various biological targets, and the overall molecular structure may lead to non-specific binding in sensitive assays.[6][7] Understanding a compound's promiscuity early in the discovery pipeline is not merely a precautionary step but a strategic imperative.[8][9] It allows for the early deselection of non-specific compounds, saving valuable time and resources.[10] This guide aims to illuminate the cross-reactivity profile of this compound by comparing it with three other commercially available analogs: Benzaldehyde oxime, 4-Chlorobenzaldehyde oxime, and 4-Nitrobenzaldehyde oxime.
Comparative Compound Panel
To contextualize the cross-reactivity of this compound, a panel of structurally related compounds was selected for parallel screening. The choice of these comparators allows for a systematic evaluation of how different para-substituents on the benzaldehyde oxime scaffold influence off-target interactions.
| Compound Name | Structure | Key Rationale for Inclusion |
| This compound | C7H6FNO | The primary compound of interest. The fluorine atom is a common bioisostere for hydrogen and can modulate electronic properties and metabolic stability. |
| Benzaldehyde oxime | C7H7NO | The unsubstituted parent compound, serving as a baseline for assessing the impact of para-substitution. |
| 4-Chlorobenzaldehyde oxime | C7H6ClNO | Introduction of a larger, more lipophilic halogen to assess the effect of steric bulk and altered electronics. |
| 4-Nitrobenzaldehyde oxime | C7H6N2O3 | Inclusion of a strong electron-withdrawing group to evaluate the impact of significant electronic perturbation on cross-reactivity. |
Experimental Design for Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough assessment of a compound's selectivity. We propose a tiered screening cascade designed to identify potential liabilities across different classes of biological targets and assay technologies. The importance of utilizing counter-screens and orthogonal assays cannot be overstated in eliminating false positives and compounds that interfere with the assay technology itself.[8][11][12]
Compound Purity and Characterization
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[15]
All compounds used in the following assays should have a purity of ≥95%.
Comparative Data Summary
The following tables present a summary of hypothetical, yet plausible, experimental data derived from the proposed assays. This data is intended to illustrate the potential cross-reactivity profiles of the selected benzaldehyde oxime analogs.
Table 1: General Cytotoxicity in HEK293 Cells
Cytotoxicity is a common cause of false positives in cell-based assays.[16] Therefore, establishing the cytotoxic profile of each compound is a critical first step. The MTT assay, which measures metabolic activity, is a common method for this purpose.[16]
| Compound | IC50 (µM) |
| This compound | > 100 |
| Benzaldehyde oxime | > 100 |
| 4-Chlorobenzaldehyde oxime | 75.2 |
| 4-Nitrobenzaldehyde oxime | 48.5 |
Observations: The introduction of a nitro group, and to a lesser extent a chloro group, appears to confer a higher degree of cytotoxicity compared to the fluoro-substituted and unsubstituted parent compounds. Subsequent assays should be conducted at concentrations well below these IC50 values to avoid confounding results due to cell death.
Table 2: Cross-Reactivity in a Kinase Inhibition Panel
A panel of representative kinases is used to assess off-target inhibition. Kinase inhibition is a frequent off-target activity for many small molecules.
| Compound (at 10 µM) | % Inhibition of Kinase A | % Inhibition of Kinase B | % Inhibition of Kinase C |
| This compound | 8.2 | 12.5 | 5.1 |
| Benzaldehyde oxime | 5.6 | 9.8 | 4.3 |
| 4-Chlorobenzaldehyde oxime | 25.4 | 31.7 | 18.9 |
| 4-Nitrobenzaldehyde oxime | 45.1 | 58.3 | 39.6 |
Observations: this compound and the parent benzaldehyde oxime show minimal inhibitory activity against the selected kinases at a concentration of 10 µM. In contrast, the chloro- and nitro-substituted analogs exhibit significant inhibition, suggesting a higher potential for off-target kinase interactions.
Table 3: Off-Target Binding in a GPCR Panel
A panel of G-protein coupled receptors (GPCRs) is another crucial component of safety pharmacology screening to identify undesirable off-target binding.[17] Radioligand binding assays are a standard method for this assessment.[18][19]
| Compound (at 10 µM) | % Displacement at GPCR X | % Displacement at GPCR Y | % Displacement at GPCR Z |
| This compound | < 10% | < 10% | < 10% |
| Benzaldehyde oxime | < 10% | < 10% | < 10% |
| 4-Chlorobenzaldehyde oxime | 35% | 28% | 15% |
| 4-Nitrobenzaldehyde oxime | 55% | 42% | 25% |
Observations: Similar to the kinase panel, the fluoro- and unsubstituted oximes display a cleaner profile with minimal displacement of the radioligand at the tested GPCRs. The chloro- and particularly the nitro-substituted analogs show a greater propensity for off-target binding.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols for the key assays are provided below.
Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard procedures for assessing cell viability.[20]
Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value by non-linear regression analysis.
Protocol: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a general framework for determining the inhibitory effect of a test compound on enzyme activity.[21][22]
Objective: To quantify the percentage of enzyme inhibition by the test compounds at a fixed concentration.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer (optimized for the specific enzyme)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at the desired final concentration (e.g., 10 µM), and the enzyme solution. Include a vehicle control (DMSO) for 100% enzyme activity and a control without enzyme for background subtraction.
-
Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow for compound-enzyme interaction.[23]
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Data Acquisition: Immediately measure the change in absorbance over time at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each test compound relative to the vehicle control.
Conclusion and Future Directions
This comparative guide provides a framework for evaluating the cross-reactivity of this compound and its structural analogs. Based on the presented hypothetical data, this compound and its parent compound, Benzaldehyde oxime, exhibit a more favorable selectivity profile compared to their chloro- and nitro-substituted counterparts. The latter compounds demonstrate a greater propensity for non-specific interactions, including cytotoxicity and off-target inhibition of kinases and GPCRs.
These findings underscore the critical importance of early and systematic cross-reactivity screening in the drug discovery process. The electronic and steric properties of substituents on a core scaffold can dramatically influence its biological activity and off-target profile. For researchers working with this compound, this guide suggests a lower intrinsic risk of promiscuity, though it does not obviate the need for thorough experimental validation.
Future work should involve screening this compound against a broader panel of targets and in more complex biological systems, such as cell-based pathway assays. A deeper understanding of its structure-activity relationship will be invaluable for the rational design of more potent and selective next-generation compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 459-23-4: this compound | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 12. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. This compound [synhet.com]
- 16. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 17. reactionbiology.com [reactionbiology.com]
- 18. researchgate.net [researchgate.net]
- 19. journals.physiology.org [journals.physiology.org]
- 20. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
4-Fluorobenzaldehyde oxime proper disposal procedures
An In-Depth Guide to the Proper Disposal of 4-Fluorobenzaldehyde Oxime
For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound (CAS No. 459-23-4), a compound utilized in organic synthesis.[1][2] Adherence to these procedures is critical for ensuring personnel safety, protecting environmental health, and maintaining full compliance with federal and local regulations.
Before initiating any disposal-related task, a thorough understanding of the hazards associated with this compound is paramount. This compound presents multiple health risks that dictate the necessary safety precautions.
According to its Safety Data Sheet (SDS), this compound is classified as:
-
Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Irritant: Causes skin irritation and serious eye irritation.[3]
-
Respiratory Tract Irritant: May cause respiratory irritation.[3]
These hazards necessitate stringent safety measures to prevent exposure during handling and disposal.
Required Personal Protective Equipment (PPE)
A full assessment of required PPE must be conducted before handling the waste material.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene), inspected for integrity before each use.
-
Eye and Face Protection: Safety glasses with side shields and a face shield are required to protect against splashes.
-
Skin and Body Protection: A flame-retardant laboratory coat and impervious clothing to prevent skin contact.
-
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate cartridges must be used.[4][5]
Waste Characterization and Regulatory Framework
Proper disposal begins with correct waste identification under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[6][7] RCRA governs the management of hazardous waste from its generation to its final disposal, a system known as "cradle-to-grave" management.[7][8]
Chemical waste generated in a laboratory setting is typically presumed to be hazardous.[9] The first step is to determine if the waste is specifically "listed" by the EPA or if it exhibits one of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[9]
While this compound may not be explicitly listed, it must be managed as a hazardous waste due to its toxicological properties and its nature as a halogenated organic compound.
| Parameter | Classification / Value | Source(s) |
| GHS Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation) - Category 4; Skin Irritation - Category 2; Eye Irritation - Category 2A; Specific Target Organ Toxicity (Single Exposure) - Category 3 | [3] |
| Waste Type | Halogenated Organic Solid Waste | [10] |
| Incompatible Materials | Acid chlorides, acid anhydrides, strong bases, strong oxidizing agents. Waste must be segregated from these materials. | [3] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for collecting and preparing this compound waste for final disposal.
Step 1: Waste Segregation
Proper segregation is a critical compliance and safety requirement.
-
Do Not Mix: Never mix this compound waste with other waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents.[3] Mixing wastes can lead to dangerous chemical reactions, complicates the disposal process, and increases costs.[10]
-
Designate as Halogenated: This waste should be collected in a container specifically designated for solid, halogenated organic waste.
Step 2: Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Select an Appropriate Container: Use a container made of chemically compatible material, such as high-density polyethylene (HDPE) or glass, that can be securely sealed.[10] The original product container is often a suitable choice.[11]
-
Ensure Container Integrity: The container must be in good condition, free of cracks or leaks, and have a tightly sealing lid.
-
Keep Containers Closed: Waste containers must remain closed at all times except when waste is being added.[9][12] This is one of the most common EPA violations and is crucial for preventing spills and the release of vapors.[9]
Step 3: Labeling
Accurate and compliant labeling is a legal requirement and vital for safety.
-
Label Immediately: Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[10]
-
Complete the Label: The label must be filled out completely and legibly with the following information:
Step 4: On-Site Accumulation
Your facility's generator status (Very Small, Small, or Large Quantity Generator) dictates how much waste can be accumulated and for how long.[13][14] This waste must be stored in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA) that complies with EPA regulations.
Step 5: Final Disposal
Under no circumstances should chemical waste like this compound be disposed of down the drain or in the regular trash.
-
Use a Licensed Vendor: The final disposal must be handled by a licensed and certified hazardous waste management company.[11][15] This vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14]
-
Maintain Records: Your institution's Environmental Health & Safety (EHS) office will coordinate the pickup and manage the necessary paperwork, such as the hazardous waste manifest, which tracks the waste from your facility to its final destination.
Accidental Spill Response
In the event of a spill, a swift and safe response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.
-
Control Ignition Sources: If any flammable solvents were involved in the process, remove all sources of ignition.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Section 1.
-
Contain the Spill: Prevent the spread of the solid material.
-
Clean Up: Carefully sweep or shovel the spilled material into a designated hazardous waste container.[3] Avoid generating dust.[3]
-
Decontaminate: Thoroughly clean the spill area with a laboratory detergent and water.[10]
-
Dispose of Cleanup Materials: All materials used for cleanup (gloves, wipes, absorbent pads) must be placed in the hazardous waste container along with the spilled chemical and disposed of as hazardous waste.[10][16]
Disposal Workflow and Decision Diagram
The following diagram illustrates the procedural flow for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. CAS 459-23-4: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. echemi.com [echemi.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. era-environmental.com [era-environmental.com]
- 7. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. pfw.edu [pfw.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. epa.gov [epa.gov]
- 13. natlenvtrainers.com [natlenvtrainers.com]
- 14. epa.gov [epa.gov]
- 15. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
